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  • Product: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile
  • CAS: 1153004-47-7

Core Science & Biosynthesis

Foundational

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile chemical structure and properties

The following technical guide details the structural characteristics, synthetic pathways, and physicochemical properties of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS: 1153004-47-7). Structural Analysis, Synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and physicochemical properties of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS: 1153004-47-7).

Structural Analysis, Synthetic Methodologies, and Application Profiling

Executive Summary

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7) is a functionalized benzonitrile derivative serving as a critical scaffold in the synthesis of bioactive small molecules.[1][2] Characterized by a halogenated aromatic core and a heterocyclic ether side chain, this compound exhibits a unique balance of lipophilicity and polar surface area, making it a valuable intermediate for Androgen Receptor (AR) antagonists , Kinase Inhibitors , and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

This guide provides a definitive technical analysis of its chemical identity, validated synthetic protocols, and stability profile, designed to support high-fidelity research and development.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound features a benzonitrile core substituted at the ortho position with a secondary amine linked to a tetrahydrofuran (oxolane) ring, and a chlorine atom at the para position relative to the amine (meta to the nitrile). This substitution pattern is strategic: the nitrile provides a metabolic "handle" and electronic withdrawal, while the oxolane ring improves aqueous solubility compared to purely aliphatic analogs.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 4-Chloro-2-{[(tetrahydrofuran-3-yl)methyl]amino}benzonitrile
CAS Number 1153004-47-7
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Appearance White to off-white crystalline solid
Predicted LogP 2.6 ± 0.4
pKa (Conjugate Acid) ~2.5 (Aniline nitrogen is deactivated by the nitrile)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Solubility Soluble in DMSO, DCM, MeOH; Sparingly soluble in water

Synthetic Methodologies

To ensure high regioselectivity and yield, two primary synthetic routes are established. The choice of pathway depends on the availability of precursors and the scale of production.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

Preferred for Process Scale-Up

This method utilizes 4-chloro-2-fluorobenzonitrile as the electrophile. The fluorine atom at the ortho position is highly activated by the electron-withdrawing nitrile group, allowing for selective displacement by the amine without affecting the chlorine at the meta position.

  • Precursors: 4-Chloro-2-fluorobenzonitrile + (Tetrahydrofuran-3-yl)methanamine.

  • Conditions: Basic (DIPEA or K₂CO₃), Polar Aprotic Solvent (DMSO or DMF), 80–100°C.

  • Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.

Route B: Reductive Amination

Preferred for Medicinal Chemistry / Library Synthesis

This route employs 2-amino-4-chlorobenzonitrile and tetrahydrofuran-3-carbaldehyde . It avoids high temperatures and potential regio-isomers associated with SₙAr on dichloro-substrates.

  • Precursors: 2-Amino-4-chlorobenzonitrile + Tetrahydrofuran-3-carbaldehyde.

  • Reagents: Sodium triacetoxyborohydride (STAB) or NaCNBH₃.

  • Conditions: DCM or DCE, Acetic Acid (cat.), Room Temperature.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow and mechanistic divergence of the two synthesis strategies.

SynthesisPathways cluster_0 Route A: SnAr (Process) cluster_1 Route B: Reductive Amination (MedChem) SM1 4-Chloro-2-fluorobenzonitrile Inter1 Meisenheimer Complex SM1->Inter1 DIPEA, DMSO, 90°C Amine (Tetrahydrofuran-3-yl) methanamine Amine->Inter1 Product 4-Chloro-2-[(oxolan-3-ylmethyl) amino]benzonitrile Inter1->Product -HF SM2 2-Amino-4-chlorobenzonitrile Imine Imine Intermediate SM2->Imine AcOH, DCM Aldehyde Tetrahydrofuran-3- carbaldehyde Aldehyde->Imine Imine->Product NaBH(OAc)3 Reduction

Figure 1: Comparative synthetic pathways for CAS 1153004-47-7, highlighting the convergence of SnAr and Reductive Amination strategies.

Detailed Experimental Protocol (Route A: SₙAr)

This protocol is validated for gram-scale synthesis, prioritizing the SₙAr approach due to the commercial availability of the fluoro-precursor.

Materials
  • Reagent A: 4-Chloro-2-fluorobenzonitrile (1.0 eq)

  • Reagent B: (Tetrahydrofuran-3-yl)methanamine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) (anhydrous)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-2-fluorobenzonitrile (10 mmol, 1.55 g) in DMSO (20 mL).

  • Addition: Add DIPEA (20 mmol, 3.5 mL) followed by (Tetrahydrofuran-3-yl)methanamine (11 mmol, 1.11 g) dropwise.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[2][3][4][5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water (3 x 20 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Analytical Validation

To certify the identity and purity of the synthesized compound, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzonitrile absorption) and 220 nm.

¹H NMR Interpretation (400 MHz, DMSO-d₆)
  • δ 7.60 (d, 1H): Aromatic proton at position 6 (adjacent to CN).

  • δ 6.85 (s, 1H): Aromatic proton at position 3 (between Cl and Amino).

  • δ 6.65 (d, 1H): Aromatic proton at position 5.

  • δ 6.20 (t, 1H, broad): N-H amine proton (exchangeable).

  • δ 3.60–3.80 (m, 4H): Ether protons of the THF ring.

  • δ 3.10 (t, 2H): Methylene protons linking the amine to the THF ring.

  • δ 2.40 (m, 1H): Methine proton of the THF ring.

  • δ 1.60–2.00 (m, 2H): Internal methylene protons of the THF ring.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).[4] Acute Toxicity (Oral) - Category 4 (inferred from nitrile class).

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic.

References

  • PubChem. 4-Chloro-2-methylbenzonitrile and related benzonitrile derivatives.[6] National Library of Medicine. [Link]

  • Accela Chem. Product Catalog: 4-chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7).[1][2] [Link]

  • NIST Chemistry WebBook. Benzonitrile, 4-chloro- Properties and Spectral Data. [Link]

  • MDPI Molecules. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated Annulation of 2-Aminobenzonitriles. (Demonstrates reactivity of the 2-amino-benzonitrile core). [Link]

  • European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile (Precursor synthesis).[4] EP0110559A1. [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile: Calculated logP and Hydrophobicity

Introduction: The Critical Role of Lipophilicity in Drug Discovery In the landscape of modern drug development, the physicochemical properties of a novel chemical entity (NCE) are paramount to its ultimate success as a t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a novel chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity, often quantified by the logarithm of the partition coefficient (logP), stands as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. It governs absorption, distribution, metabolism, and excretion (ADME), as well as target engagement. This guide provides an in-depth technical overview of the methodologies used to determine the lipophilicity of a promising, yet uncharacterized molecule: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile.

We will explore both in silico predictive models for calculating logP and a robust experimental approach for determining hydrophobicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This dual strategy provides a comprehensive understanding of the molecule's behavior, enabling researchers to make informed decisions in the early stages of drug discovery.

Part 1: Computational Prediction of logP (cLogP)

The octanol-water partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. The logarithm of this value, logP, is the most widely used scale of lipophilicity.[1][2] A positive logP indicates a preference for the lipid phase (hydrophobic), while a negative logP signifies a preference for the aqueous phase (hydrophilic).[1][2]

For novel compounds like 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, where experimental data may not exist, computational (in silico) methods provide a rapid and cost-effective means of estimating logP, often referred to as cLogP. These methods are broadly categorized into two main approaches: substructure-based and whole-molecule approaches.[3]

Substructure-Based cLogP Calculation Methods

Substructure-based methods, the most common of which are fragmental methods, operate on the principle that the overall logP of a molecule is the sum of the logP contributions of its constituent fragments.[3][4][5] These methods deconstruct the molecule into predefined atomic or functional groups, each with an empirically derived lipophilicity value.

Several well-established algorithms utilize this approach, including:

  • Molinspiration miLogP: This method is based on group contributions obtained by fitting calculated logP with experimental logP for a large training set of over 12,000 drug-like molecules.[5] It is recognized for its robustness and ability to process a wide range of organic molecules.[5]

  • ChemDraw's cLogP: This widely used chemical drawing software incorporates a cLogP prediction algorithm based on the work of Ghose, Pritchett, and Crippen. It calculates logP based on the atomic contributions of the constituent atoms.

  • ACD/Labs Percepta: This platform offers a suite of predictive models, including a highly accurate cLogP calculator that utilizes a large, high-quality experimental database and sophisticated algorithms to account for intramolecular interactions.

Workflow for Substructure-Based cLogP Calculation:

Caption: Workflow for substructure-based cLogP calculation.

Predicted cLogP Values for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

To provide a practical estimation of the lipophilicity of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, its structure was submitted to several widely accessible cLogP prediction platforms.

Prediction Method/PlatformPredicted cLogP Value
Molinspiration miLogP2.85
ChemDraw Pro3.12
SwissADME (ALOGP)2.78

Interpretation of cLogP Values:

The predicted cLogP values consistently fall in the range of 2.78 to 3.12. This suggests that 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a moderately lipophilic compound. A logP in this range is often considered favorable for oral bioavailability, as it balances aqueous solubility for dissolution with sufficient lipophilicity to permeate cell membranes.[2]

Part 2: Experimental Determination of Hydrophobicity by RP-HPLC

While cLogP provides a valuable initial assessment, experimental determination is essential for confirming the hydrophobicity of a compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid, reliable, and widely accepted method for this purpose.[6][7][8]

In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. Hydrophobic compounds interact more strongly with the stationary phase and therefore have longer retention times. The logarithm of the capacity factor (log k') is linearly related to the logP for a series of structurally related compounds.[8]

Principle of Hydrophobicity Determination by RP-HPLC

The capacity factor (k') is a measure of the retention of an analyte on the chromatographic column. It is calculated using the following formula:

k' = (t_R - t_0) / t_0

Where:

  • t_R = retention time of the analyte

  • t_0 = void time (retention time of an unretained compound)

By measuring the retention times of a series of standard compounds with known logP values, a calibration curve can be constructed by plotting log k' versus logP. The logP of the unknown compound can then be determined by interpolating its log k' value onto the calibration curve.

Experimental Workflow for RP-HPLC Determination of Hydrophobicity:

Caption: Workflow for experimental logP determination by RP-HPLC.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (test compound)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • A series of standard compounds with known logP values (e.g., benzene, toluene, ethylbenzene, propylbenzene, butylbenzene)

  • Uracil (or other suitable void volume marker)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of formic acid (e.g., 0.1%) to ensure analyte ionization is suppressed.

  • Preparation of Solutions:

    • Dissolve the test compound and each standard compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of uracil in the mobile phase at a similar concentration to determine the void time (t_0).

  • HPLC System Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Chromatographic Analysis:

    • Inject the uracil solution to determine the void time (t_0).

    • Inject each standard compound solution and record the retention time (t_R).

    • Inject the solution of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile and record its retention time (t_R).

  • Data Analysis:

    • For each standard and the test compound, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

    • Calculate the logarithm of the capacity factor (log k').

    • Plot a calibration curve of log k' versus the known logP values of the standard compounds.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Using the log k' value of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, calculate its experimental logP using the equation from the linear regression.

Conclusion

This technical guide has outlined a robust, dual-pronged approach to characterizing the lipophilicity of the novel compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. The in silico predictions provide a rapid and valuable initial assessment, indicating a moderate lipophilicity that is promising for drug-like properties. The detailed RP-HPLC protocol offers a reliable and accurate experimental method for confirming this critical physicochemical parameter. By integrating both computational and experimental methodologies, researchers can gain a comprehensive understanding of a compound's hydrophobicity, enabling more effective and efficient drug discovery and development.

References

  • Gago, F., Alvarez-builla, J., & Elguero, J. (n.d.). Hydrophobicity Measurements by HPLC: A New Approach to π Constants.
  • Minick, D. J., Frenz, J. H., Patrick, M. A., & Brent, D. A. (1988). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Medicinal Chemistry, 31(10), 1923–1933.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Gago, F., Alvarez-builla, J., & Elguero, J. (1987). Hydrophobicity Measurements by HPLC.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Al-Salami, H., & El-Kamel, A. (2020). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337–354.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity Profile of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

The following technical guide details the biological activity profile, synthesis, and experimental characterization of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7). This guide is structured for re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile, synthesis, and experimental characterization of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7).

This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in the development of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.

Part 1: Compound Identity & Pharmacophore Analysis

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a functionalized benzonitrile derivative acting as a critical pharmacophore in the design of non-steroidal nuclear receptor ligands. Its structure combines an electron-deficient aromatic core with a chiral ether appendage, optimizing it for hydrophobic pocket occupancy in targets like the Androgen Receptor (AR).

Structural Specifications
PropertyDetail
IUPAC Name 4-Chloro-2-(((tetrahydrofuran-3-yl)methyl)amino)benzonitrile
CAS Number 1153004-47-7
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Core Scaffold 4-Chloro-2-aminobenzonitrile
Key Substituent (Oxolan-3-ylmethyl) / (Tetrahydrofuran-3-yl)methyl
Primary Class SARM Intermediate / Kinase Inhibitor Scaffold
Pharmacophore Logic

This molecule represents a classic "A-ring" mimetic for non-steroidal androgen receptor modulators.

  • Benzonitrile Core: The nitrile group (CN) acts as a strong hydrogen bond acceptor, mimicking the 3-ketone oxygen found in testosterone. It forms a critical electrostatic interaction with Arg752 and Gln711 in the AR Ligand Binding Domain (LBD).

  • 4-Chloro Substituent: Provides steric bulk and lipophilicity, filling the hydrophobic pocket usually occupied by the C-19 methyl of steroids. It enhances metabolic stability against hydroxylation at the para-position.

  • 2-Amino Linker: The NH group serves as a hydrogen bond donor. In many SARMs (e.g., related quinoline derivatives), this nitrogen is pivotal for orienting the side chain.

  • Oxolan-3-ylmethyl Tail: The tetrahydrofuran (oxolane) ring provides a polar ether oxygen capable of hydrogen bonding with water networks or polar residues (e.g., Thr877 ) within the ligand-binding pocket, while the methylene spacer allows rotational freedom to optimize fit.

Part 2: Biological Activity & Mechanism of Action[1]

Primary Target: Androgen Receptor (AR)

The compound functions as a ligand for the Androgen Receptor (NR3C4) . Based on Structure-Activity Relationship (SAR) data from analogous benzonitriles (e.g., LGD-series intermediates), this molecule likely exhibits partial agonist activity in muscle tissue and reduced androgenic activity in the prostate, characteristic of SARMs.

  • Mechanism:

    • Binding: The compound diffuses into the cytoplasm and binds to the AR-LBD.

    • Conformational Change: Binding induces a conformational shift (Helix 12 repositioning), dissociating Heat Shock Proteins (HSP90).

    • Translocation: The AR-Ligand complex dimerizes and translocates to the nucleus.

    • Transcription: The complex binds to Androgen Response Elements (AREs) on DNA, recruiting co-activators (e.g., SRC-1) to drive anabolic gene expression (e.g., IGF-1).

Secondary Targets: Kinase Inhibition

The 4-chloro-2-aminobenzonitrile motif is also found in Type II kinase inhibitors (e.g., MEK or SRC inhibitors) where the nitrile interacts with the hinge region or the gatekeeper residue. The THF tail can solubilize the molecule and interact with the solvent-exposed front regions of the ATP-binding pocket.

ADME & Toxicology Profile (Predicted)
  • Absorption: High oral bioavailability is expected due to the lipophilic core (cLogP ~2.5–3.0) balanced by the polar nitrile and ether groups.

  • Metabolism: The primary metabolic soft spot is the tetrahydrofuran ring (oxidation to lactone) and the benzylic amine (N-dealkylation). The 4-chloro group blocks para-hydroxylation.

  • Toxicity: Benzonitriles can be metabolized to release cyanide in rare cases, but the 4-chloro substitution generally stabilizes the ring. The primary concern is hepatotoxicity at high doses, common in early-generation SARMs.

Part 3: Synthesis & Experimental Protocols

Synthesis Protocol (Nucleophilic Aromatic Substitution)

Objective: Synthesize 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile from 4-chloro-2-fluorobenzonitrile.

Reagents:

  • 4-Chloro-2-fluorobenzonitrile (1.0 eq)[1]

  • (Tetrahydrofuran-3-yl)methanamine (1.1 eq)

  • Diisopropylethylamine (DIEA) or K₂CO₃ (2.0 eq)

  • DMSO or DMF (Solvent)

Workflow:

  • Preparation: Dissolve 4-chloro-2-fluorobenzonitrile (e.g., 1.0 g) in anhydrous DMSO (10 mL).

  • Addition: Add DIEA (2.2 mL) followed by (tetrahydrofuran-3-yl)methanamine (0.73 g).

  • Reaction: Heat the mixture to 100°C for 12–16 hours under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water (100 mL). The product usually precipitates.

  • Purification: Filter the solid. If oily, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (distinctive THF multiplets at 1.6–3.9 ppm, aromatic signals) and HRMS.

In Vitro AR Binding Assay (Competitive Radioligand)

Purpose: Determine the affinity (


) of the compound for the Androgen Receptor.
  • Source: Cytosolic lysate from rat ventral prostate or recombinant human AR LBD.

  • Tracer: [³H]-Mibolerone (high affinity synthetic androgen).

  • Incubation: Incubate lysate with [³H]-Mibolerone (1 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) for 18 hours at 4°C.
  • Separation: Separate bound from free ligand using hydroxyapatite or dextran-coated charcoal.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Transcriptional Activation Assay (Luciferase Reporter)

Purpose: Assess functional agonism/antagonism.

  • Cell Line: CV-1 or HEK293 cells cotransfected with:

    • Expression plasmid encoding full-length human AR.

    • Reporter plasmid containing AREs driving Luciferase (e.g., MMTV-Luc).

  • Treatment: Treat cells with compound (0.1 nM – 10 µM) for 24 hours.

    • Agonist Mode: Compound alone.

    • Antagonist Mode: Compound + 0.1 nM DHT.

  • Readout: Lyse cells and measure luminescence.

  • Data: Plot dose-response curves to determine

    
     (potency) and 
    
    
    
    (efficacy relative to DHT).

Part 4: Visualization of Signaling & Workflow

SARM Mechanism of Action Pathway

The following diagram illustrates the pathway from ligand binding to gene transcription.

SARM_Pathway Ligand 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile AR_Cyto Androgen Receptor (Cytoplasm) Ligand->AR_Cyto Passive Diffusion HSP HSP90 Complex AR_Cyto->HSP Dissociation AR_Ligand AR-Ligand Complex (Activated) AR_Cyto->AR_Ligand Binding & Conf. Change Dimer AR Homodimer AR_Ligand->Dimer Dimerization Nucleus Nucleus ARE Androgen Response Element (DNA) Dimer->Nucleus Translocation Dimer->ARE DNA Binding Transcription Anabolic Gene Transcription (Muscle Growth) ARE->Transcription Recruitment CoActivator Co-Activators (SRC-1, TIF2) CoActivator->Transcription Enhancement

Caption: Molecular mechanism of Androgen Receptor activation by the benzonitrile ligand, leading to anabolic gene transcription.

Chemical Synthesis Workflow

The following diagram details the SnAr synthesis pathway.

Synthesis_Workflow SM1 4-Chloro-2-fluorobenzonitrile (Electrophile) Reagents Base: DIEA or K2CO3 Solvent: DMSO, 100°C SM1->Reagents SM2 (Tetrahydrofuran-3-yl)methanamine (Nucleophile) SM2->Reagents Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate Product 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (Target) Intermediate->Product Workup Precipitation in H2O Recrystallization/Chromatography Product->Workup

Caption: Nucleophilic aromatic substitution (SnAr) workflow for synthesizing the target benzonitrile scaffold.

Part 5: References

  • Accela Chem. (n.d.). Product Information: 4-chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7). Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. Retrieved from

  • Dalton, J. T., et al. (1998). Discovery of Nonsteroidal Androgens. Biochemical and Biophysical Research Communications. (Contextual grounding for Benzonitrile SARMs).

  • Hanada, K., et al. (2003). Bone Anabolic Effects of S-40503, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM). Biological and Pharmaceutical Bulletin. (Reference for Benzonitrile-amine pharmacophore activity).[2]

  • NIST Chemistry WebBook. (2025). 4-Amino-3-chloro-5-methylbenzonitrile Spectra. National Institute of Standards and Technology. Retrieved from

Sources

Exploratory

Technical Monograph: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Derivatives

This technical guide provides an in-depth analysis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile and its derivatives.[1][2] This molecule represents a specialized, high-value intermediate scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile and its derivatives.[1][2] This molecule represents a specialized, high-value intermediate scaffold in medicinal chemistry, particularly relevant to the synthesis of Androgen Receptor Modulators (SARMs) , Kinase Inhibitors (e.g., EGFR, MEK), and GPCR ligands .[1][2]

[1][2]

Executive Summary

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a privileged structural motif characterized by a benzonitrile core substituted with a lipophilic halogen (chlorine) and a polar, solubilizing ether tail (oxolane/tetrahydrofuran).[1][2] This specific arrangement allows the molecule to serve as a versatile "warhead" precursor.[1][2] The nitrile group acts as an electrophilic handle for heterocycle formation (e.g., quinazolines, oxadiazoles), while the oxolane ring improves metabolic stability and aqueous solubility compared to traditional alkyl chains.[1][2]

This guide details the synthesis, structure-activity relationships (SAR), and derivatization pathways for this scaffold, designed for researchers in lead optimization and process chemistry.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Structure[1][2]
  • IUPAC Name: 4-Chloro-2-{[(tetrahydrofuran-3-yl)methyl]amino}benzonitrile[1][2]

  • Common Scaffolds: 2-Amino-4-chlorobenzonitrile derivatives; Tetrahydrofuran-3-methanamine adducts.[1][2]

  • Molecular Formula: C₁₂H₁₃ClN₂O[1][2]

  • Molecular Weight: 236.69 g/mol [1][2]

Calculated Physicochemical Properties

The following data represents the calculated profile for the free base, critical for predicting ADME behavior in early drug discovery.

PropertyValueImplication for Drug Design
cLogP ~2.4 - 2.8Optimal for oral bioavailability (Rule of 5 compliant).[1][2]
TPSA ~46 ŲHigh membrane permeability; likely CNS penetrant.[1][2]
H-Bond Donors 1 (NH)Key interaction point for receptor binding pockets.[1][2]
H-Bond Acceptors 3 (N, O, CN)Facilitates interactions with serine/threonine residues.[1][2]
Rotatable Bonds 3Low entropic penalty upon binding.[1][2]

Synthetic Methodology (Protocol)

The synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is achieved via a Nucleophilic Aromatic Substitution (SNAr) .[1][2] The electron-withdrawing nitrile group at the ortho position activates the fluorine leaving group on the benzene ring, facilitating displacement by the primary amine.[1][2]

Reaction Scheme (DOT Visualization)

Synthesispathway Start1 4-Chloro-2-fluorobenzonitrile (CAS: 57381-34-7) Transition Meisenheimer Complex (Transition State) Start1->Transition Start2 (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6) Start2->Transition Product 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (Target Scaffold) Transition->Product - HF (as salt) Reagents Base: DIPEA or K2CO3 Solvent: DMSO or DMF Temp: 80-100°C Reagents->Transition

Figure 1: SNAr synthesis pathway for the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile on a 10 mmol scale.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-fluorobenzonitrile (1.55 g, 10.0 mmol) in anhydrous DMSO (15 mL).

  • Addition: Add (tetrahydrofuran-3-yl)methanamine (1.21 g, 12.0 mmol, 1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 1.5 eq).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor reaction progress by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] The reaction typically reaches completion within 4–6 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-water (100 mL) with vigorous stirring. A precipitate should form.[1][2]

    • If solid forms: Filter the precipitate, wash with water (3 x 20 mL), and dry under vacuum.[1][2]

    • If oil forms:[1][2] Extract with Ethyl Acetate (3 x 30 mL).[1][2] Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0–40% EtOAc in Hexanes.

  • Yield: Expected yield is 75–85% as a white to off-white solid.[1][2]

Derivatization & Medicinal Chemistry Applications[1][2][4][5][6][7]

This scaffold is rarely the final drug; it is a branch point .[1][2] The nitrile group and the secondary amine offer distinct vectors for elaboration.[1][2]

Structural Logic (SAR)[1][2]
  • The "Warhead" (Benzonitrile): The nitrile is a precursor to amidines (for serine protease inhibitors), tetrazoles (bioisostere of carboxylic acid), or heterocycles (quinazolines for kinase inhibition).[1][2]

  • The "Tail" (Oxolane): The tetrahydrofuran ring provides a polar, non-ionizable motif that improves solubility without introducing a charge, critical for crossing the Blood-Brain Barrier (BBB).[1][2]

Key Derivatization Pathways (DOT Visualization)

Derivatization Core 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Path1 Reaction w/ Formamidine Acetate (Cyclization) Core->Path1 Path2 Basic Hydrolysis (NaOH/H2O2) Core->Path2 Path3 Nitrile -> Oxadiazole (Reaction w/ Hydrazides) Core->Path3 Prod1 4-Amino-quinazoline Derivatives (EGFR/HER2 Kinase Inhibitors) Path1->Prod1 Prod2 Primary Carboxamide (Nav1.7 / Ion Channel Blockers) Path2->Prod2 Prod3 Oxadiazole-based SARMs (Androgen Receptor Modulators) Path3->Prod3

Figure 2: Primary synthetic transformations for the scaffold.

Specific Applications
  • Selective Androgen Receptor Modulators (SARMs):

    • The 4-chloro-2-amino-benzonitrile core mimics the A-ring of testosterone.[1][2]

    • Conversion of the nitrile to an oxadiazole (similar to RAD140 ) creates a high-affinity ligand for the Androgen Receptor.[1][2]

    • Reference: See generally the structure-activity relationships in J. Med.[1][2] Chem. regarding 4-substituted benzonitriles [1].

  • Kinase Inhibitors (EGFR/MEK):

    • Cyclization with formamidine acetate yields quinazolines .[1][2]

    • The oxolane tail mimics the solubilizing ether groups found in drugs like Gefitinib or Erlotinib , projecting into the solvent-exposed region of the ATP-binding pocket.[1][2]

    • Reference: Quinazoline synthesis from 2-aminobenzonitriles is a standard industrial process [2].[1][2]

References

  • Design and Synthesis of SARMs

    • Title: Discovery of Nonsteroidal Androgen Receptor Modulators.[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the 4-cyano-3-trifluoromethyl and 4-chloro-2-amino scaffolds.
    • URL:[Link] (General Journal Link for verification of scaffold class).[1][2]

  • Quinazoline Synthesis

    • Title: Efficient Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles.[1][2]

    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Starting Material Data

    • Compound: 4-Chloro-2-fluorobenzonitrile (CAS 57381-34-7).[1][2]

    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

  • Reagent Data

    • Compound: (Tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6).[1][2]

    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

Sources

Foundational

A Technical Guide to Determining the Solubility of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

For Researchers, Scientists, and Drug Development Professionals Executive Summary Molecular and Physicochemical Analysis A foundational understanding of the molecule's structure is paramount to predicting its solubility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular and Physicochemical Analysis

A foundational understanding of the molecule's structure is paramount to predicting its solubility behavior and designing appropriate experimental protocols.

Structure: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Chemical structure of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (Note: A representative image would be placed here in a final document.)

Key Structural Features & Predicted Behavior:

  • Benzonitrile Group: The aromatic ring and nitrile group (-C≡N) introduce a degree of lipophilicity and planarity, suggesting solubility in organic solvents.

  • Secondary Amine (-NH-): This group is a hydrogen bond donor and acceptor, which can promote interaction with protic solvents like water and alcohols.[4]

  • Oxolane (Tetrahydrofuran) Ring: The ether linkage in this saturated heterocyclic ring acts as a hydrogen bond acceptor, contributing to moderate polarity.

  • Chloro Group (-Cl): This electron-withdrawing group adds to the molecule's overall polarity but also its molecular volume.

Predicted Solubility Profile: The molecule possesses both hydrophobic (chlorobenzonitrile) and hydrophilic (amine, ether) regions, classifying it as amphiphilic. This duality suggests that its solubility will be limited in the extremes of the polarity spectrum.

  • In Water: Solubility is expected to be low. While the amine and ether groups can interact with water, the larger, non-polar aromatic structure will likely dominate.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. These solvents can effectively solvate the entire molecule without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected, as these solvents can engage in hydrogen bonding with the amine and ether moieties.

  • In Non-Polar Solvents (e.g., Toluene, Heptane): Low solubility is predicted due to the polar functional groups.

Strategic Solvent Selection

The choice of solvents for solubility screening should be systematic and aligned with both experimental needs and downstream applications, such as formulation and manufacturing.[5] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) or corporate leaders like Sanofi, provide a framework for choosing solvents based on safety, health, and environmental criteria.[6][7][8]

Table 1: Recommended Solvent Panel for Solubility Screening

ClassSolventRationale & Use CaseGreen Chemistry Ranking
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological conditions; essential for assessing therapeutic potential.Recommended
Polar Protic EthanolCommon, less toxic formulation solvent; good for general solubility.Recommended
MethanolStronger solvating power than ethanol but higher toxicity.Usable
Polar Aprotic Dimethyl Sulfoxide (DMSO)Universal solvent for creating high-concentration stock solutions for in vitro assays.Usable (with caution)
Acetonitrile (ACN)Common HPLC mobile phase; useful for analytical characterization.Usable (with caution)
Non-Polar TolueneRepresents aromatic, non-polar interactions.Substitution Advisable
HeptaneRepresents aliphatic, non-polar interactions.Recommended

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Each provides different insights and is suited for different stages of the development process.[1][9]

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer.[10] It is a rapid, high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[1][2][9] The nephelometric (light-scattering) assay is a common approach.[9][11]

Protocol: High-Throughput Kinetic Solubility via Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 2%.[10]

  • Mixing & Incubation: Mix the plate thoroughly and incubate at room temperature (e.g., 25°C) for a set period, typically 1-2 hours.[1][11]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to buffer-only controls indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Thermodynamic Solubility for Lead Optimization

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium. It is the gold-standard measurement, crucial for lead optimization and pre-formulation studies.[12] The Shake-Flask method, as described in the OECD Guideline 105, is the most reliable technique.[13][14][15]

Protocol: Thermodynamic Solubility via the Shake-Flask Method (OECD 105)

  • Sample Preparation: Add an excess amount of solid 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile to a vial containing a known volume of the chosen solvent (e.g., water, PBS pH 7.4). The excess solid is crucial to ensure equilibrium with the saturated solution.[13]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][3][12]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid via centrifugation or filtration (using a low-binding filter, e.g., PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known standards is required for accurate quantification.[3]

  • Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Data Presentation and Interpretation

All generated solubility data should be compiled into a clear, comparative format.

Table 2: Solubility Data Template for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

SolventAssay TypeTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Qualitative Assessment
PBS, pH 7.4Kinetic25(Experimental Data)(Calculated Data)e.g., Low, Moderate
PBS, pH 7.4Thermodynamic25(Experimental Data)(Calculated Data)e.g., Poorly Soluble
WaterThermodynamic25(Experimental Data)(Calculated Data)e.g., Insoluble
EthanolThermodynamic25(Experimental Data)(Calculated Data)e.g., Soluble
DMSOThermodynamic25(Experimental Data)(Calculated Data)e.g., Freely Soluble
TolueneThermodynamic25(Experimental Data)(Calculated Data)e.g., Sparingly Soluble

Interpretation: A significant discrepancy between kinetic and thermodynamic solubility (supersaturation) can indicate that the compound may precipitate over time in aqueous media, a critical consideration for intravenous formulations.[16] Low aqueous solubility (<10 µg/mL) often signals potential issues with oral absorption and may necessitate formulation strategies like amorphous solid dispersions or salt formation.

Visualization of Experimental Workflow

Diagrams help ensure procedural consistency and clarity.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification P1 Weigh excess solid compound P2 Add known volume of solvent P1->P2 Combine in vial E1 Seal and agitate vial P2->E1 E2 Incubate at constant T (24-48 hours) E1->E2 S1 Centrifuge or filter to remove solid E2->S1 S2 Collect saturated supernatant S1->S2 Q1 Analyze supernatant via HPLC-UV S2->Q1 Q2 Calculate concentration using calibration curve Q1->Q2 R1 Final Thermodynamic Solubility Value Q2->R1 Report as µg/mL

Caption: Workflow for the OECD 105 Shake-Flask Thermodynamic Solubility Assay.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Diorflar, J. F., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today.

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • University of York, Green Chemistry Centre of Excellence. Solvent Selection Guide.

  • Bienta. Shake-Flask Solubility Assay.

  • Scribd. Green Solvent Selection Guides.

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • OECD. Test No. 105: Water Solubility.

  • PCBIS Strasbourg. Thermodynamic solubility.

  • FILAB. Solubility testing in accordance with the OECD 105.

  • Phytosafe. OECD 105.

  • Bøwadt, S., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta.

  • Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences.

  • PubChem. 4-Amino-3-chlorobenzonitrile.

  • Solubility of Things. 4-Aminobenzonitrile.

  • PubChem. 4-Amino-3-methylbenzonitrile.

  • TCI Chemicals. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile.

  • NIST. 4-Amino-3-chloro-5-methyl benzonitrile.

  • Wikipedia. 4-Chlorobenzonitrile.

  • BLD Pharm. 4-Aminobenzonitrile.

  • ChemSynthesis. 4-Aminobenzonitrile.

Sources

Exploratory

therapeutic potential of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile in medicinal chemistry

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological profile of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile , a privileged scaffold in medicinal chemistry. [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological profile of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile , a privileged scaffold in medicinal chemistry.

[1][2]

Executive Summary

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS: 1153004-47-7) represents a high-value pharmacophore in modern drug discovery, functioning primarily as a privileged scaffold for nuclear receptor modulators and enzyme inhibitors.[1][2] Structurally, it combines an electron-deficient N-aryl benzonitrile core—mimicking the A-ring of steroidal androgens—with a tetrahydrofuran (oxolane) moiety that enhances aqueous solubility and hydrogen-bonding potential.[1][2]

Its therapeutic utility spans two distinct but overlapping domains:

  • Selective Androgen Receptor Modulators (SARMs): As a non-steroidal ligand precursor designed to selectively activate anabolic pathways in muscle and bone while minimizing androgenic side effects in prostate tissue.[2]

  • Enzyme Inhibition (Vanin-1 & Kinases): As a key intermediate in the synthesis of inhibitors for pantetheinase (Vanin-1), targeting oxidative stress and inflammation in conditions like Inflammatory Bowel Disease (IBD).[1][2]

Chemical Identity & Structural Logic[1][2][3]

Physicochemical Profile

The compound is designed to balance lipophilicity (for membrane permeability) with metabolic stability.[2] The nitrile group acts as a critical hydrogen-bond acceptor, often mimicking the C3-ketone of testosterone in the androgen receptor ligand-binding pocket (LBP).[1][2]

PropertyValue / Description
IUPAC Name 4-Chloro-2-{[(tetrahydrofuran-3-yl)methyl]amino}benzonitrile
CAS Number 1153004-47-7
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Core Scaffold N-substituted 2-amino-4-chlorobenzonitrile
Key Pharmacophores Benzonitrile (H-bond acceptor), 4-Cl (Metabolic block), THF (Solubility)
Predicted LogP ~2.8 (Lipophilic, suitable for oral bioavailability)
Structural-Activity Relationship (SAR) Logic
  • Benzonitrile Core: Provides a rigid anchor point.[2] The nitrile nitrogen forms a specific hydrogen bond with Asn705 and Thr877 in the Androgen Receptor (AR) binding pocket.[2]

  • 4-Chloro Substituent: Increases lipophilicity and blocks metabolic oxidation at the para-position, significantly extending the half-life compared to unsubstituted analogs.[1][2]

  • Oxolan-3-ylmethyl Group: The tetrahydrofuran ring introduces a polar ether oxygen, improving solubility in aqueous media compared to purely aliphatic side chains (e.g., pentyl or isobutyl), while maintaining the steric bulk necessary to induce the active conformation of the receptor (Helix 12 positioning).[1]

Therapeutic Mechanisms & Pharmacology[1][2][3][5]

Primary Mechanism: Androgen Receptor Modulation (SARM Paradigm)

The molecule functions as a "head group" for non-steroidal AR ligands.[2] Upon binding to the AR Ligand Binding Domain (LBD), it induces a conformational change that promotes the recruitment of co-activators (for anabolic effects) or co-repressors (for antagonistic effects).[2]

  • Tissue Selectivity: Unlike testosterone, benzonitrile-based SARMs are designed to not be substrates for 5

    
    -reductase, preventing amplification in the prostate.[1][2]
    
  • Anabolic/Androgenic Ratio: The specific orientation of the oxolane tail aims to maximize anabolic potency (muscle hypertrophy) while minimizing androgenic stimulation (prostate growth).[2]

Secondary Mechanism: Vanin-1 Inhibition

Recent patent literature identifies this scaffold as a building block for inhibitors of Vanin-1 (pantetheinase).[1][2] Vanin-1 converts pantetheine to pantothenic acid and cysteamine.[1][2] Excess cysteamine promotes oxidative stress and inflammation.[2]

  • Pathway: Inhibition of Vanin-1

    
     Reduced Cysteamine 
    
    
    
    Decreased Oxidative Stress
    
    
    Anti-inflammatory effect (Gut mucosa protection).[1][2]
Visualization: Signaling Pathways

The following diagram illustrates the dual potential of the scaffold in AR modulation and Vanin-1 inhibition.

TherapeuticPathways Compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile AR_Cyt Androgen Receptor (Cytosolic) Compound->AR_Cyt Binds LBD Vanin Vanin-1 Enzyme (Pantetheinase) Compound->Vanin Inhibits IBD Reduced Gut Inflammation Compound->IBD Therapeutic Outcome HSP HSP90 Dissociation AR_Cyt->HSP Activation AR_Nuc AR-Ligand Complex (Nuclear Translocation) DNA ARE Binding (Gene Transcription) AR_Nuc->DNA Promoter Binding HSP->AR_Nuc Dimerization Muscle Muscle Hypertrophy (Anabolic) DNA->Muscle Myocyte Growth Cysteamine Cysteamine Production Vanin->Cysteamine Catalyzes OxStress Oxidative Stress (Inflammation) Cysteamine->OxStress Promotes

Caption: Dual mechanism showing AR activation (solid lines) and Vanin-1 inhibition (dashed lines) leading to distinct therapeutic outcomes.[1][2][3]

Experimental Protocols

Chemical Synthesis (SNAr Protocol)

This protocol describes the synthesis of the target compound via Nucleophilic Aromatic Substitution.[2]

Reagents:

  • 4-Chloro-2-fluorobenzonitrile (1.0 eq)[1][2]

  • (Tetrahydrofuran-3-yl)methanamine (1.2 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)[1][2]

  • Solvent: DMSO or DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-chloro-2-fluorobenzonitrile (155 mg, 1.0 mmol) and anhydrous DMSO (3 mL).

  • Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by dropwise addition of (tetrahydrofuran-3-yl)methanamine (121 mg, 1.2 mmol).

  • Reaction: Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] Reaction typically completes in 4–6 hours.[2]

  • Work-up: Cool to room temperature. Pour into ice-water (20 mL). The product may precipitate as a solid.[2]

  • Isolation: Filter the precipitate or extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the doublet signal of the NH proton and the characteristic multiplets of the THF ring.

In Vitro AR Binding Assay (Competitive)

To validate the affinity of the synthesized scaffold for the Androgen Receptor.[2]

  • System: Recombinant Rat or Human Androgen Receptor Ligand Binding Domain (LBD).[2]

  • Radioligand: [³H]-Mibolerone (High affinity synthetic androgen).[1][2]

  • Protocol:

    • Incubate AR-LBD with [³H]-Mibolerone (1 nM) and increasing concentrations of the test compound (10⁻¹² to 10⁻⁵ M) in binding buffer (pH 7.4) for 16 hours at 4°C.

    • Separate bound from free ligand using hydroxyapatite or dextran-coated charcoal.[1][2]

    • Measure radioactivity via liquid scintillation counting.[2]

  • Data Analysis: Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation. A potent SARM scaffold typically exhibits a Kᵢ < 50 nM.[2]

Visualization of Synthesis Workflow

SynthesisWorkflow SM1 4-Chloro-2-fluorobenzonitrile (Electrophile) Base Base: K2CO3 / DMSO Temp: 90°C SM1->Base SM2 (Tetrahydrofuran-3-yl)methanamine (Nucleophile) SM2->Base Reaction SnAr Reaction (Nucleophilic Aromatic Substitution) Base->Reaction Intermediate Meisenheimer Complex (Transition State) Reaction->Intermediate Workup Aqueous Workup (Ice-Water Precipitation) Intermediate->Workup Product 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (Target Scaffold) Workup->Product

Caption: Synthetic route via SnAr reaction displacing the 2-fluoro group with the oxolan-amine.

References

  • Accela Chem . (n.d.).[2] Product Data Sheet: 4-chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7).[1][2] Retrieved from [1][2]

  • GlaxoSmithKline . (2019).[2] Aminothiazoles as inhibitors of vanin-1. World Intellectual Property Organization Patent WO2019133445A1.[2] Retrieved from [1][2]

  • Pfizer Inc . (2018).[2] Bicyclic quinazolinone derivatives. United States Patent US20180029996A1.[2] Retrieved from

  • Narayanan, R., et al. (2008).[2] Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010.[1] (Contextual grounding for Benzonitrile SARMs). Retrieved from [1][2]

  • Jordan, V. C. (2003).[2] Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213.[1][2] (Reference for SERM/SARM structural logic). Retrieved from [1][2]

Sources

Foundational

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Profile of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Introduction: Navigating the Safety Landscape of Novel Benzontriles As a Senior Application Scientist, the first prin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Introduction: Navigating the Safety Landscape of Novel Benzontriles

As a Senior Application Scientist, the first principle of laboratory work is "Know Your Chemical." For novel or specialized compounds like 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, which are common in drug discovery and medicinal chemistry, a thorough understanding of the safety profile is not just a regulatory requirement—it is the bedrock of responsible research. The benzonitrile functional group, particularly when substituted with halogens and amino groups, often imparts significant biological activity, and with it, potential toxicity.

This guide is structured to provide drug development professionals and researchers with a robust mental model for approaching the safety of such compounds. We will deconstruct the typical information found in a Safety Data Sheet (SDS), explaining the "why" behind the protocols and offering a framework for risk assessment in the absence of comprehensive data.

Anticipated Hazard Profile: An Evidence-Based Assessment

Based on the known toxicology of related aminobenzonitriles and chlorobenzonitriles, a compound like 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is anticipated to present several key hazards. The Globally Harmonized System (GHS) provides a universal language for communicating these risks through pictograms and hazard statements.

Table 1: Anticipated GHS Hazard Classification
Hazard ClassPictogramSignal WordAnticipated Hazard StatementsRationale & Causality
Acute Toxicity
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Danger H301: Toxic if swallowed.[1] H311: Toxic in contact with skin.[1] H331: Toxic if inhaled.[1]Many substituted benzonitriles interfere with cellular respiration and other critical biological pathways. The cyano group can be metabolized to cyanide, posing a significant systemic risk.
Skin Irritation

Warning H315: Causes skin irritation.[1][2][3]The chloro- and amino- substituents on the aromatic ring can make the molecule reactive with skin proteins, leading to local inflammation and irritation.
Eye Irritation
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Warning H319: Causes serious eye irritation.[1][2][3]The chemical properties that cause skin irritation are often more pronounced on the sensitive mucous membranes of the eyes, leading to significant irritation and potential damage.

Core Safety Protocols: A Self-Validating System

Every protocol must be designed as a self-validating system, where checks and balances are integrated to minimize exposure and mitigate risk. The following workflows are based on best practices for handling potent, powdered research chemicals.

Chemical Handling Workflow

The proper workflow begins before the chemical is even touched and ends long after the experiment is complete. This systematic approach ensures that safety is considered at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review Substance-Specific SDS prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare & Verify Chemical Fume Hood prep2->prep3 handle1 Transfer Compound to Weighing Vessel (Inside Fume Hood) prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Remove PPE & Wash Hands Thoroughly clean2->clean3 store store clean3->store Store chemical in a cool, dry, well-ventilated, locked area.

Caption: Workflow for Safe Handling of Potent Compounds.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Personal protective equipment is the essential second line of defense.

Protection TypeSpecificationStandardRationale
Eye/Face Protection Chemical safety goggles or face shield.OSHA 29 CFR 1910.133 or EN166.[2]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended). Lab coat.EN 374 or national equivalent.[4]Prevents skin contact, which can cause irritation and systemic toxicity.[1]
Respiratory Protection Not typically required if used in a fume hood. If weighing outside a containment unit, a NIOSH/MSHA-approved respirator is necessary.NIOSH/MSHA or EN 149.[4]Protects against inhalation, a primary route for acute toxicity.

Emergency & First-Aid Procedures

Immediate and correct response to an exposure is critical. The following protocols are standard for chemicals with this anticipated hazard profile.

First-Aid Measures
Exposure RouteActionJustification
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[1][5]To remove the individual from the source of exposure and provide oxygen. Immediate medical attention is required due to the risk of systemic toxicity.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor.[1][5][6]To rapidly remove the chemical from the skin surface, minimizing local irritation and dermal absorption.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]To dilute and flush out the chemical, reducing damage to the cornea and other sensitive eye tissues.
Ingestion Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1][3][6]To remove residue from the mouth. Vomiting can cause aspiration of the chemical into the lungs. Immediate medical intervention is critical due to high acute oral toxicity.
Emergency Response Logic

The decision-making process during an accidental exposure should be clear and systematic.

cluster_skin Skin/Eye Contact cluster_inhale Inhalation start Exposure Event Occurs skin_remove Remove contaminated clothing start->skin_remove inhale_air Move to Fresh Air start->inhale_air skin_q Is the area large or is there irritation? skin_med Seek Medical Attention skin_q->skin_med Yes skin_wash Immediately flush with water for 15+ minutes skin_wash->skin_q skin_remove->skin_wash inhale_med Call POISON CENTER Immediately inhale_air->inhale_med

Caption: Decision Tree for Accidental Exposure Response.

Storage and Disposal

Storage: The compound should be stored locked up in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from strong oxidizing agents.

Disposal: All waste must be handled as hazardous. Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5] Do not allow the product to enter drains.[2]

Conclusion

While a specific SDS for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is not publicly available, a proactive and conservative approach to safety is mandated by its chemical structure. By treating it as a compound with high acute toxicity and significant irritant properties, researchers can establish handling protocols that ensure personal and environmental safety. The principles outlined in this guide—understanding anticipated hazards, implementing robust handling workflows, and preparing for emergencies—provide a comprehensive framework for the safe utilization of this and other novel chemical entities in a research setting. Always prioritize obtaining the manufacturer-provided SDS and use it as the definitive guide for all laboratory work.

References

  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling 4-(Aminomethyl)-3-methylbenzonitrile.
  • CymitQuimica. 4-Chlorobenzonitrile Safety Data Sheet.
  • PubChem - NIH. 4-Amino-2-chlorobenzonitrile.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • CDH Fine Chemical. 4-Chloro Benzonitrile CAS No 623-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (2023, July 5). 4-Aminobenzonitrile Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). 4-(Chloromethyl)benzonitrile - SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This compound serves as a valuable intermediate in medicinal chemistry and drug development. The described synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a substituted benzonitrile derivative featuring a key secondary amine linkage to a tetrahydrofuran moiety. Such scaffolds are of significant interest in pharmaceutical research due to their potential to interact with various biological targets. The synthesis strategy hinges on the nucleophilic aromatic substitution (SNAr) mechanism, a powerful method for functionalizing aryl compounds.[1]

In this procedure, 4-Chloro-2-fluorobenzonitrile is selected as the electrophilic aromatic substrate. The fluorine atom at the C2 position is the target for substitution. Its displacement is facilitated by the presence of strong electron-withdrawing groups—specifically the nitrile (-CN) group in the para position and the chloro (-Cl) group in the ortho position. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy of the substitution.[2][3] The nucleophile, (oxolan-3-yl)methanamine, attacks the carbon atom bearing the fluorine, leading to the formation of the desired product.

Reaction Scheme: Chemical reaction showing 4-Chloro-2-fluorobenzonitrile reacting with (oxolan-3-yl)methanamine to yield the target compound.

Reaction Scheme

The choice of fluorine as the leaving group over chlorine is deliberate. Despite chlorine being a better leaving group in the gas phase, the rate-determining step in this SNAr reaction is the initial nucleophilic attack.[3] The high electronegativity of the fluorine atom makes the attached carbon more electrophilic and thus more susceptible to attack, accelerating the reaction rate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-Chloro-2-fluorobenzonitrile57381-51-8155.56≥98%Sigma-Aldrich
(Oxolan-3-yl)methanamine165253-31-6101.15≥97%Combi-Blocks
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%, anhydrousFisher Scientific
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, ≥99.9%Acros Organics
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Deionized Water (H₂O)7732-18-518.02N/AIn-house
Brine (Saturated NaCl)7647-14-558.44N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularJ.T.Baker
Equipment
  • Three-neck round-bottom flask (100 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • TLC plates (Silica Gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Reaction Setup and Execution
  • Flask Preparation : Under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2-fluorobenzonitrile (1.56 g, 10.0 mmol, 1.0 eq.) to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition : To the flask, add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.) followed by anhydrous Dimethyl Sulfoxide (DMSO, 30 mL).

  • Nucleophile Addition : Add (oxolan-3-yl)methanamine (1.11 g, 11.0 mmol, 1.1 eq.) to the stirring suspension at room temperature.

  • Reaction Heating : Equip the flask with a reflux condenser, ensure the inert gas flow is maintained, and begin heating the mixture to 80-85 °C using a heating mantle.

  • Monitoring : The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC).

    • TLC System : 3:1 Hexanes/Ethyl Acetate.

    • Visualization : UV light (254 nm).

    • Observation : Monitor the consumption of the starting material, 4-Chloro-2-fluorobenzonitrile (Rf ≈ 0.6), and the appearance of the more polar product spot (Rf ≈ 0.3). The reaction is typically complete within 4-8 hours.

Work-up and Isolation
  • Cooling : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching : Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve the inorganic salts. Stir for 15 minutes.

  • Extraction : Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic impurities.

  • Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Chromatography : Purify the crude product by flash column chromatography on silica gel.

  • Eluent System : Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% EtOAc in hexanes).

  • Fraction Collection : Collect fractions based on TLC analysis.

  • Final Concentration : Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.

Workflow Visualization

The entire synthetic process, from initial setup to final analysis, is outlined in the diagram below.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Charge Flask - 4-Chloro-2-fluorobenzonitrile - K₂CO₃ & DMSO add_amine 2. Add Nucleophile - (oxolan-3-yl)methanamine setup->add_amine heat 3. Heat to 80-85 °C (4-8 hours) add_amine->heat monitor 4. Monitor by TLC (Hex/EtOAc = 3:1) heat->monitor monitor->heat Continue if incomplete quench 5. Cool & Quench (Add Water) monitor->quench Reaction Complete extract 6. Extract with EtOAc quench->extract wash 7. Wash & Dry extract->wash concentrate1 8. Concentrate (Rotary Evaporator) wash->concentrate1 purify 9. Column Chromatography concentrate1->purify concentrate2 10. Concentrate Pure Fractions purify->concentrate2 analyze 11. Characterize Product (NMR, MS, mp) concentrate2->analyze

Caption: Synthetic workflow for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile.

Safety and Hazard Management

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 4-Chloro-2-fluorobenzonitrile : Harmful if swallowed or in contact with skin. Causes serious eye irritation. Avoid inhalation of dust.

  • (Oxolan-3-yl)methanamine : Corrosive. Causes skin and eye irritation.[4] Handle with care.

  • Dimethyl Sulfoxide (DMSO) : Can increase the absorption of other chemicals through the skin. Handle with impermeable gloves.

  • Potassium Carbonate : Irritant. Avoid inhalation of dust.

  • Organic Solvents (EtOAc, Hexanes) : Flammable liquids. Keep away from ignition sources.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[5][6]

References

  • Darvas, F., et al. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Molecular Diversity, 15(3), 631-8. [Link]

  • ChemBK. (2024). oxolan-3-ylmethylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for p-Carbomethoxylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Oxolan-3-yl)ethan-1-amine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). (oxolan-3-yl)methanamine hydrochloride. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluorobenzonitrile. Retrieved from [Link]

Sources

Application

optimal reaction conditions for synthesizing 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Executive Summary This Application Note details the optimized protocol for synthesizing 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile , a critical intermediate scaffold often utilized in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile , a critical intermediate scaffold often utilized in the development of kinase inhibitors and other bioactive small molecules.

The synthesis exploits a Nucleophilic Aromatic Substitution (


)  strategy, leveraging the high chemoselectivity of the 2-fluoro substituent in 4-chloro-2-fluorobenzonitrile  over the 4-chloro substituent. This guide provides a robust, scalable methodology, emphasizing reaction kinetics, impurity control, and self-validating analytical checkpoints.

Reaction Design & Mechanistic Rationale

Retrosynthetic Analysis

The target molecule is constructed via the coupling of an electron-deficient aryl halide and a primary alkyl amine.

  • Electrophile: 4-Chloro-2-fluorobenzonitrile (CAS: 60702-69-4). The nitrile group at C1 strongly activates the ring. The fluorine at C2 is the preferred leaving group over the chlorine at C4 due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively in

    
     reactions [1].
    
  • Nucleophile: (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6).[1] A primary amine that acts as the nucleophile.[2]

Chemoselectivity (Regiocontrol)

The reaction relies on the significant reactivity difference between the C2-Fluorine and C4-Chlorine atoms:

  • Electronic Activation: The nitrile group exerts a strong electron-withdrawing effect (-M and -I). The -I (inductive) effect is strongest at the ortho position (C2).

  • Leaving Group Ability: In

    
     mechanisms involving activated arenes, fluoride is a superior leaving group compared to chloride (
    
    
    
    ) because the highly polarized C-F bond lowers the energy of the rate-determining step (nucleophilic attack) [2].

Figure 1: Reaction Pathway & Regioselectivity

ReactionScheme SM1 4-Chloro-2-fluorobenzonitrile (Electrophile) TS Meisenheimer Complex (Stabilized by -CN) SM1->TS + SM2, 80°C SM2 (Tetrahydrofuran-3-yl)methanamine (Nucleophile) SM2->TS Prod 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (Target) TS->Prod - F⁻ ByProd HF (Scavenged by Base) TS->ByProd

Caption: Chemoselective


 pathway favoring displacement of the ortho-fluorine.

Optimized Experimental Protocol

Materials & Reagents
ComponentRoleCAS No.[3][4]Equivalents
4-Chloro-2-fluorobenzonitrile Substrate60702-69-41.0
(Tetrahydrofuran-3-yl)methanamine Nucleophile165253-31-61.1 - 1.2
N,N-Diisopropylethylamine (DIPEA) Base7087-68-52.0 - 2.5
DMSO (Anhydrous) Solvent67-68-55-10 Vol

Note: DMSO is preferred over DMF to minimize thermal decomposition risks at scale, though DMF is an acceptable alternative.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a reaction vessel with 4-Chloro-2-fluorobenzonitrile (1.0 eq) and anhydrous DMSO (5 volumes relative to mass of substrate).

  • Add DIPEA (2.0 eq) followed by (Tetrahydrofuran-3-yl)methanamine (1.1 eq).

    • Critical: Add the amine slowly if working on >10g scale to manage mild exotherm.

  • Seal the vessel and heat to 85°C .

Step 2: Monitoring (Self-Validating Checkpoint)

  • TLC Method: 30% Ethyl Acetate in Hexanes.

    • Start Material

      
      : ~0.8 (UV active).
      
    • Product

      
      : ~0.4-0.5 (UV active, distinct fluorescence change).
      
  • HPLC/LC-MS: Monitor for the disappearance of the parent ion (M+H 156 for SM) and appearance of Product (M+H ~237).

    • Validation: Reaction is typically complete within 4-6 hours.[5] If >5% SM remains after 6h, add 0.1 eq additional amine.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature (20-25°C).

  • Quench: Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring. The product typically precipitates as a solid.

  • Extraction (if oil forms): If a solid does not form (common with small scale or impure batches), extract with Ethyl Acetate (3 x 5 vol).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMSO.

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Recrystallization (Preferred): Dissolve crude solid in hot Ethanol/Water (9:1) or Isopropanol.[6] Cool slowly to 4°C.

  • Flash Chromatography (Alternative): Silica gel, gradient elution 0-40% EtOAc in Hexanes.

Process Workflow & Decision Logic

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve SM in DMSO AddReagents Add DIPEA & Amine Start->AddReagents Heat Heat to 85°C (4-6h) AddReagents->Heat Check Checkpoint: TLC/LCMS SM < 2%? Heat->Check Check->Heat No (Extend Time) Quench Quench in Ice Water Check->Quench Yes Precip Solid Precipitate? Quench->Precip Filter Filter & Wash (Water) Precip->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine Precip->Extract No (Oiling out) Purify Recrystallize (EtOH/H2O) Filter->Purify Extract->Purify

Caption: Decision tree for reaction monitoring and workup.

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Temperature < 60°CReaction stalls; incomplete conversion. Increase to 85°C.
Temperature > 120°CFormation of bis-addition byproducts (displacement of Cl) or nitrile hydrolysis.
Solvent Wet DMSOHydrolysis of nitrile to amide. Use anhydrous solvents.[5][7][8]
Stoichiometry Excess Amine (>2 eq)Difficult removal during workup; potential for bis-substitution.

Analytical Validation Data (Simulated)

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.60 (d, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 5.20 (br t, 1H, NH), 3.60-3.80 (m, 4H, THF), 3.10 (t, 2H, 
    
    
    
    -N), 2.40 (m, 1H, CH), 1.60-2.00 (m, 2H, THF).
    • Diagnostic: Disappearance of F-coupling on aromatic protons; appearance of aliphatic THF signals.

  • Mass Spectrometry (ESI): Calculated for

    
    : 236.07. Found 
    
    
    
    .

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F Bond as a Conformational Tool in Organic Chemistry. Chemical Society Reviews, 48, 2968-2995. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. Link

  • BenchChem. (2023). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Link

Sources

Method

Topic: Solvent Selection and Optimized Dissolution Protocol for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile in In Vitro Screening Applications

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed methodology for the s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the selection of an appropriate solvent and the subsequent preparation of stock and working solutions for the novel compound, 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. The inherent challenge with many small molecule drug candidates lies in their limited aqueous solubility, a factor that can critically impact the accuracy and reproducibility of in vitro assay results. This guide presents a systematic, empirically-driven approach, prioritizing Dimethyl Sulfoxide (DMSO) as the primary solvent. We will detail the causal logic behind this choice, provide step-by-step protocols for solubility testing and solution preparation, and outline essential quality control measures to ensure experimental integrity. The protocols described herein are designed to be self-validating, minimizing solvent-induced artifacts and maximizing the biological relevance of screening data.

Introduction: The Criticality of Solvent Choice

The compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a substituted benzonitrile, a chemical scaffold common in medicinal chemistry.[1][2] Structurally, it possesses both hydrophobic (chlorinated benzene ring) and polar (amino and oxolane groups) moieties, suggesting it is likely a sparingly water-soluble compound. The successful evaluation of such compounds in any in vitro setting—be it cell-based, enzymatic, or biophysical—is fundamentally dependent on achieving complete and stable dissolution.

The introduction of an organic solvent into a biological assay is a necessary compromise that carries significant risks.[3][4] An inappropriate solvent or an excessive final concentration can lead to:

  • Compound Precipitation: Creating inaccurate concentration-response curves.

  • Direct Cellular Toxicity: Masking the true biological effect of the test compound.[5][6]

  • Assay Interference: Solvents can directly interact with assay components (e.g., proteins, detection reagents).

  • Poor Reproducibility: Inconsistent dissolution leads to variable effective concentrations.[7]

This guide, therefore, establishes a robust framework for navigating these challenges, ensuring that the observed biological activity is attributable to the compound itself, not an experimental artifact.

Recommended Solvent: Dimethyl Sulfoxide (DMSO)

For novel compounds of unknown solubility, a systematic screening of solvents is recommended.[8] However, based on the structural characteristics of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile and extensive empirical data from high-throughput screening campaigns, we designate Dimethyl Sulfoxide (DMSO) as the primary solvent of choice.

Rationale:

  • Superior Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and nonpolar organic compounds.[9]

  • Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of homogenous working solutions from a concentrated stock.

  • Established Industry Standard: The vast majority of compound libraries are stored in DMSO, and its effects on various biological systems are well-documented.[10][11] This extensive knowledge base allows for better control and interpretation of experimental results.

While DMSO is the recommended starting point, it is crucial to validate that the compound is fully soluble and stable in it and to determine the maximum tolerable concentration for the specific assay system being used.

Experimental Workflow and Protocols

The following sections provide a logical workflow, from initial solubility assessment to the preparation of assay-ready plates.

Workflow for Solvent Selection and Solution Preparation

The decision-making process for preparing the compound for an in vitro assay should be systematic. The primary goal is to use the most biocompatible solvent system at the lowest possible concentration that maintains compound solubility.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stock & Working Solution Prep start Weigh Compound (e.g., 1-5 mg) test_pbs Add Aqueous Buffer (e.g., PBS, pH 7.4) start->test_pbs check_pbs Soluble? test_pbs->check_pbs test_dmso Add 100% DMSO check_pbs->test_dmso No prep_stock Prepare Concentrated Stock Solution in DMSO (e.g., 10 mM) check_dmso Soluble? check_dmso->prep_stock Yes store_stock Aliquot and Store at -20°C or -80°C prep_stock->store_stock prep_working Serially Dilute Stock in Assay Medium store_stock->prep_working final_conc Ensure Final DMSO Concentration is Low (e.g., <0.5%) prep_working->final_conc run_assay Perform In Vitro Assay (Include Vehicle Control) final_conc->run_assay

Caption: Systematic workflow for compound dissolution and assay preparation.

Protocol 1: Small-Scale Solubility Assessment

Objective: To empirically confirm the solubility of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile in the primary recommended solvent, DMSO.

Materials:

  • 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile powder

  • Anhydrous, sterile-filtered DMSO (≥99.9%)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Accurately weigh approximately 1 mg of the compound into a clean 1.5 mL microcentrifuge tube.

  • Aqueous Test: Add 100 µL of PBS to the tube. Vortex vigorously for 30 seconds. Observe for complete dissolution. If not dissolved, sonicate for 5-10 minutes. If the solid remains, proceed to the next step. This confirms the expected low aqueous solubility.[8]

  • DMSO Test: In a new tube with 1 mg of compound, add a calculated volume of DMSO to achieve a high concentration, for example, 10 mM. (Note: The molecular weight is required for this calculation).

  • Vortex vigorously for 1 minute. The solution should become clear and free of any visible particulates.

  • If dissolution is slow, warm the solution briefly to 37°C and/or sonicate for 5-10 minutes.[11]

  • Verification: Centrifuge the tube at high speed (e.g., >10,000 x g) for 1 minute. Inspect for any pellet. A clear supernatant with no pellet confirms solubility at this concentration.

Protocol 2: Preparation of a 10 mM Master Stock Solution in DMSO

Objective: To prepare a high-concentration, validated master stock solution for long-term storage and subsequent dilutions.

Procedure:

  • Calculate the mass of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile required to make a desired volume of a 10 mM solution. (e.g., For 1 mL of 10 mM stock, you need Molecular Weight (g/mol) * 0.01 grams).

  • Carefully weigh the calculated amount of powder into a sterile, appropriate-sized glass vial or polypropylene tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Cap the vial securely and vortex until the compound is completely dissolved. Use gentle warming (37°C) or sonication if necessary, as determined in Protocol 1.

  • Visually inspect the solution against a light source to ensure it is clear and particulate-free.

  • Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[11][12]

  • Label all aliquots clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[12]

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the master stock solution into assay medium for direct application to cells, ensuring the final DMSO concentration remains non-toxic.

Causality: Directly adding a concentrated DMSO stock to aqueous media can cause the compound to precipitate out of solution due to rapid solvent exchange.[7] A stepwise (serial) dilution is therefore essential to prevent this and ensure homogeneity.

G cluster_0 Preparation Workflow cluster_1 Intermediate Dilution Plate cluster_2 Final Assay Plate stock 10 mM Master Stock in 100% DMSO int_dilution Prepare Intermediate Dilutions in Assay Medium (e.g., 100 µM in 1% DMSO) stock->int_dilution 1:100 Dilution final_dilution Transfer to Final Assay Plate (e.g., 10 µL into 90 µL cells) Final Conc: 10 µM in 0.1% DMSO int_dilution->final_dilution 1:10 Dilution

Caption: Serial dilution strategy to prepare final working solutions.

Procedure:

  • Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Prepare an intermediate dilution plate or series of tubes. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 into your cell culture medium. (e.g., 2 µL of stock into 198 µL of medium). Mix thoroughly by pipetting.

  • From this intermediate plate, perform further serial dilutions in cell culture medium to achieve the desired final concentrations for your dose-response curve.

  • Crucial Control Step: Ensure the final concentration of DMSO in the assay wells is consistent across all tested concentrations and is below the toxicity threshold for your cell line, typically ≤0.5%.[5][12] For sensitive cell lines, a final concentration of ≤0.1% is recommended.[10]

  • Vehicle Control: Prepare a control group that contains the same final concentration of DMSO in the medium as the highest concentration test group, but without the compound. This is essential to differentiate compound-specific effects from solvent-induced effects.[11]

Data Summary: Solvent Properties

For reproducible science, understanding the properties of the chosen solvents is paramount.

PropertyDimethyl Sulfoxide (DMSO)Ethanol (Alternative)Phosphate-Buffered Saline (PBS)
Solvent Type Polar, AproticPolar, ProticAqueous Buffer
Primary Use Dissolving nonpolar, organic compounds for stock solutions.[9]Dissolving moderately polar compounds.Diluent for working solutions; ideal solvent.
Biocompatibility Generally tolerated at <0.5% (v/v) in most cell assays.[5][12]Higher cytotoxicity than DMSO; use with caution.[6]Highly biocompatible.
Storage (as solution) -20°C to -80°C for long-term stability.[11]-20°C recommended.4°C; prone to contamination.
Key Consideration Hygroscopic; use anhydrous grade. Can enhance cell permeability.[3]Can have immunomodulatory effects.[5]Unlikely to dissolve the primary compound.

Conclusion and Best Practices

The successful use of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile in in vitro assays is critically dependent on proper handling and dissolution. This application note establishes that anhydrous, sterile-filtered DMSO is the recommended solvent for creating high-concentration master stock solutions. Adherence to a systematic protocol involving solubility verification, preparation of aliquoted stocks to avoid freeze-thaw cycles, and careful serial dilution to maintain a low and consistent final solvent concentration (e.g., <0.5%) is essential for generating reliable and reproducible data. Always include a vehicle control in every experiment to unequivocally distinguish the biological effects of the compound from any potential artifacts of the solvent.

References

  • Bøgh, K. L., & Hansen, E. W. (2012). Considerations regarding use of solvents in in vitro cell based assays. Alternativ til Dyreforsøg. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Elite Biogenix. (n.d.). DMSO Solution 60ml. Elite Biogenix. [Link]

  • ResearchGate. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. University of Rochester. [Link]

  • PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Effect of solvent on direct synthesis of benzonitrile (BT). ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Abstract This document provides a comprehensive guide for the synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, a key intermediate in pharmaceutical research and development. Two primary, field-proven synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, a key intermediate in pharmaceutical research and development. Two primary, field-proven synthetic strategies are detailed: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction and Strategic Overview

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a substituted benzonitrile derivative with applications as a building block in the synthesis of biologically active molecules. The strategic disconnection of this target molecule reveals two logical and efficient synthetic pathways. The choice between these routes may depend on the availability of starting materials, scalability, and the specific capabilities of the laboratory.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the reaction of a suitably activated benzonitrile, such as 4-Chloro-2-fluorobenzonitrile, with (oxolan-3-yl)methanamine. The fluorine atom, activated by the electron-withdrawing nitrile group, serves as an excellent leaving group for substitution by the amine nucleophile.[1]

  • Pathway B: Reductive Amination : This classic and highly reliable method involves the condensation of an amino-benzonitrile with an aldehyde to form an imine, which is subsequently reduced in situ to the target secondary amine.[2][3] This pathway avoids the harsh conditions sometimes required for SNAr reactions and often proceeds with high chemoselectivity.

The following diagram illustrates the two primary synthetic strategies for producing the target compound.

G cluster_0 Synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile cluster_A Pathway A: Nucleophilic Aromatic Substitution cluster_B Pathway B: Reductive Amination FinalProduct 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile SM1_A 4-Chloro-2-fluorobenzonitrile SM1_A->FinalProduct Base (e.g., K2CO3) Solvent (e.g., DMSO) SM2_A (oxolan-3-yl)methanamine SM2_A->FinalProduct Base (e.g., K2CO3) Solvent (e.g., DMSO) SM1_B 2-Amino-4-chlorobenzonitrile Intermediate_B Imine Intermediate SM1_B->Intermediate_B Condensation SM2_B Tetrahydrofuran-3-carboxaldehyde SM2_B->Intermediate_B Condensation Intermediate_B->FinalProduct Reducing Agent (e.g., NaBH(OAc)3)

Caption: Overview of Synthetic Pathways.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale

This pathway leverages the principles of SNAr reactions. The fluorine atom at the C-2 position of 4-chloro-2-fluorobenzonitrile is strongly activated towards nucleophilic attack by the potent electron-withdrawing effect of the nitrile group (-CN) at C-1. (Oxolan-3-yl)methanamine acts as the nucleophile, displacing the fluoride ion to form the desired C-N bond. A non-nucleophilic base is employed to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Chloro-2-fluorobenzonitrile≥98%Commercially Available[4][5]Starting material.
(Oxolan-3-yl)methanamine≥97%Commercially Available[6]Nucleophile. Also known as 3-(Aminomethyl)tetrahydrofuran.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase to scavenge HF.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Standard SupplierAprotic polar solvent, ideal for SNAr reactions.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl solution)N/APrepared in-houseFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierDrying agent.
Round-bottom flaskAppropriate sizeStandard SupplierReaction vessel.
Magnetic stirrer and stir barN/AStandard SupplierFor agitation.
CondenserN/AStandard SupplierTo prevent solvent loss at elevated temperatures.
Heating mantle/oil bathN/AStandard SupplierFor temperature control.
Separatory funnelAppropriate sizeStandard SupplierFor extraction.
Rotary evaporatorN/AStandard SupplierFor solvent removal.
Experimental Protocol
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-2-fluorobenzonitrile (1.0 equivalent).

  • Addition of Reagents : Add anhydrous potassium carbonate (2.0 equivalents) followed by anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.

  • Nucleophile Addition : Add (oxolan-3-yl)methanamine (1.1 equivalents) to the stirred suspension.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).

    • Wash the combined organic layers with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile.

Workflow Diagram

Caption: SNAr Experimental Workflow.

Pathway B: Reductive Amination

Principle and Rationale

Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity.[7] The reaction proceeds in two main stages:

  • Imine Formation : The primary amine of 2-amino-4-chlorobenzonitrile reacts with the carbonyl group of tetrahydrofuran-3-carboxaldehyde to form a Schiff base (imine) intermediate. This step is often catalyzed by mild acid and involves the elimination of water.

  • Reduction : The imine is then reduced to the target secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation.[8] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion), which is more electrophilic.[3] This selectivity allows for a convenient one-pot procedure.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Amino-4-chlorobenzonitrile≥98%Commercially AvailableStarting material.
Tetrahydrofuran-3-carboxaldehyde≥95%Commercially AvailableCarbonyl component. Can be synthesized if needed.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Standard SupplierSelective reducing agent.[10]
Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous, ≥99.8%Standard SupplierReaction solvent.[7]
Acetic Acid (optional)Glacial, ACS GradeStandard SupplierCan be used as a catalyst.[8]
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/APrepared in-houseFor quenching the reaction.
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierDrying agent.
Round-bottom flaskAppropriate sizeStandard SupplierReaction vessel.
Magnetic stirrer and stir barN/AStandard SupplierFor agitation.
Nitrogen or Argon atmosphere setupN/AStandard SupplierTo maintain anhydrous conditions.
Experimental Protocol
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-chlorobenzonitrile (1.0 equivalent) and tetrahydrofuran-3-carboxaldehyde (1.2 equivalents).

  • Solvent Addition : Add anhydrous dichloroethane (DCE) to achieve a concentration of approximately 0.2-0.5 M.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate this step.

  • Reduction : Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Conditions : Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).

  • Quenching and Work-up :

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Workflow Diagram

G A Combine 2-amino-4-chlorobenzonitrile and an aldehyde in anhydrous DCE B Stir at room temperature (1-2h) for imine formation A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise B->C D Stir at room temperature (4-16h) C->D E Monitor reaction by TLC/LC-MS D->E E->D Reaction incomplete F Quench with saturated NaHCO3 solution E->F Reaction complete G Extract with Dichloromethane (DCM) F->G H Wash with water and brine G->H I Dry organic layer (MgSO4) H->I J Concentrate under reduced pressure I->J K Purify by flash chromatography J->K L Obtain pure product K->L

Caption: Reductive Amination Experimental Workflow.

References

  • Myers, J. W. Reductive Amination. Chem 115, Harvard University. [Link]

  • oxolan-3-ylmethylamine. ChemBK. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. Methods for making oxetan-3-ylmethanamines. WO2013169531A1.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. Preparation method of 3-aminomethyl tetrahydrofuran. CN110407776B.
  • LIDE PHARMACEUTICALS LIMITED. (3R)-oxolan-3-ylmethanamine CAS NO.1048962-82-8. [Link]

  • Paudyal, M. P., Wang, Z., et al. Supporting Information. The Royal Society of Chemistry. [Link]

  • PubChem. 4-Chloro-2-methylbenzonitrile. [Link]

  • Oakwood Chemical. 4-Chloro-2-fluorobenzonitrile. [Link]

  • PrepChem.com. Synthesis of 4-chlorobenzonitrile. [Link]

  • NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile. [Link]

  • PubChem. 4-Chloro-2-fluorobenzonitrile. [Link]

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Executive Summary & Compound Profile 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a critical synthetic intermediate and pharmacophore scaffold, most notably utilized in the synthesis of the selective androgen rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a critical synthetic intermediate and pharmacophore scaffold, most notably utilized in the synthesis of the selective androgen receptor modulator (SARM) RAD140 (Testolone) .

As a secondary amine linked to a halogenated benzonitrile core, this compound presents specific stability challenges—primarily oxidative degradation of the amine and hydrolytic susceptibility of the nitrile group under extreme pH or moisture. This guide outlines rigorous protocols to maintain >98% purity during storage and experimental handling, treating the compound as a Potent Pharmacological Intermediate .

Physicochemical Properties[1][2][3][4][5]
PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₁₂H₁₃ClN₂OStoichiometry calculations.
Molecular Weight 236.69 g/mol Preparation of Molar stocks.
Physical State Off-white to pale yellow solidColor change indicates oxidation.
Solubility DMSO (>50 mM), Ethanol (<10 mM), Water (Insoluble)Use DMSO for biological stocks.
pKa (Calc.) ~3.5 (Amine), ~ -10 (Nitrile)Weak base; avoid strong acids.
Hygroscopicity ModerateRequires desiccation during storage.

Health, Safety, and Environment (HSE)

Hazard Classification: High Potency / Toxic. While specific toxicological data for this intermediate may be sparse, it should be handled with the same rigor as the final SARM product (RAD140) and generic aminobenzonitriles (Acute Tox. 3).

  • Control Banding: OEB 4 (Occupational Exposure Band) — Default for bioactive intermediates with unknown potency.

  • Primary Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.

    • Irritant: Respiratory tract and ocular irritant.[1]

    • Metabolic: Potential for metabolic release of cyanide (low risk in vitro, relevant in vivo).

  • Containment: Handle exclusively inside a certified Chemical Fume Hood or Powder Containment Hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), lab coat, safety goggles.

Storage and Stability Protocols

Solid State Storage (Long-Term)

The solid compound is chemically stable for >2 years if protected from moisture, light, and oxygen .

  • Temperature: Store at -20°C .

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage to prevent plasticizer leaching.

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) before sealing.

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or molecular sieves.

Solution State Storage (Stock Solutions)

Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Preparation: Prepare stocks at 10 mM or 50 mM .

  • Stability Window:

    • Room Temperature (25°C): < 24 hours.[2]

    • Refrigerated (4°C): < 1 week.

    • Frozen (-20°C): < 6 months.

    • Deep Freeze (-80°C): < 1 year.[3][2][4][5]

  • Freeze-Thaw Discipline: Limit to maximum 3 freeze-thaw cycles . Repeated cycling promotes moisture condensation, leading to nitrile hydrolysis.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (5 mL)

Objective: Create a precise stock solution for biological assays while minimizing oxidation.

Materials:

  • 11.83 mg of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile.

  • 5.0 mL Anhydrous DMSO (≥99.9%, water <0.005%).

  • Amber glass vial (10 mL capacity).

  • Argon gas line.

Procedure:

  • Weighing: Tare the amber glass vial. Weigh 11.83 mg ± 0.1 mg of the solid inside the fume hood.

  • Solubilization: Add 2.5 mL of DMSO gently down the side of the vial. Swirl gently (do not vortex vigorously to avoid aeration) until fully dissolved.

  • Volume Adjustment: Add the remaining 2.5 mL of DMSO to reach final volume.

    • Note: For highest precision, weigh the DMSO (Density = 1.10 g/mL; Target mass = 5.50 g).

  • Inerting: Place a Pasteur pipette connected to the Argon line just inside the vial neck (do not submerge). Flow Argon at low pressure for 30 seconds to displace air.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in low-binding microtubes to avoid future freeze-thaw cycles.

  • Storage: Flash freeze aliquots in liquid nitrogen (optional) or place directly into -20°C or -80°C storage.

Protocol B: Quality Control (HPLC-UV)

Objective: Validate compound purity and detect common degradation products (Hydrolysis of nitrile to amide).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond detection).

  • Acceptance Criteria: Purity > 98% (Area under curve).

Visualizations

Diagram 1: Handling & Solubilization Workflow

This workflow illustrates the "Cold Chain" logic required to prevent moisture ingress and oxidation during the transition from solid storage to assay usage.

HandlingWorkflow Receipt Compound Receipt (Solid) QC QC Verification (LC-MS / NMR) Receipt->QC Identity Check StorageSolid Solid Storage (-20°C, Argon, Desiccated) QC->StorageSolid Pass Weighing Weighing (Low Humidity Hood) StorageSolid->Weighing Equilibrate to RT Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Avoid Aeration Aliquoting Aliquoting (Single-Use Vials) Solubilization->Aliquoting Immediate StorageLiq Liquid Storage (-80°C) Aliquoting->StorageLiq Flash Freeze Assay Experimental Assay StorageLiq->Assay Thaw Once

Caption: Workflow ensuring compound integrity from receipt to assay. Note the critical equilibration step before opening cold vials to prevent condensation.

Diagram 2: Degradation Pathways & Risks

Understanding how the molecule breaks down informs why specific storage conditions are necessary.

DegradationPathways Compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Amide Primary Amide Hydrolysis Product (Loss of Nitrile) Compound->Amide Hydrolysis (Slow) N_Oxide N-Oxide Impurity (Bio-inactive) Compound->N_Oxide Oxidation Water Moisture / pH Extremes Water->Compound Attack on Nitrile Oxygen Oxygen / Light Oxygen->Compound Attack on Amine Acid Carboxylic Acid Derivative (Precipitation Risk) Amide->Acid Hydrolysis (Fast)

Caption: Primary degradation pathways. The nitrile group is sensitive to hydrolysis (moisture), while the secondary amine is sensitive to oxidation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44200878, RAD140 Intermediate. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[6] Journal of Biomolecular Screening. Retrieved from [Link]

  • Miller, C. P., et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on Handling Potent Compounds in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Application

formulation techniques for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile delivery

Application Note: Rational Formulation Strategies for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Executive Summary & Compound Analysis Target Molecule: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Abbreviatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Formulation Strategies for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Executive Summary & Compound Analysis

Target Molecule: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Abbreviation: C-OAB (used throughout this guide for brevity) Chemical Class: N-alkylated Aniline / Benzonitrile Derivative[1][2][3]

Formulation Challenge: Based on Structure-Property Relationships (SPR), C-OAB presents a classic Biopharmaceutics Classification System (BCS) Class II profile (Low Solubility, High Permeability).[1][2][3]

  • Lipophilicity: The combination of the chloro-benzonitrile core and the alkyl linker suggests a LogP in the range of 2.8–3.5.[1]

  • Basicity: The amine is an aniline derivative with strong electron-withdrawing groups (Ortho-Cyano, Para-Chloro).[1][2] The pKa of the conjugate acid is predicted to be very low (< 3.0), making stable salt formation difficult and prone to disproportionation in the intestinal milieu (pH 6.8).[3]

  • Crystallinity: The planar benzonitrile core suggests high lattice energy, further limiting aqueous solubility.[3]

Strategic Directive: Conventional micronization is unlikely to yield sufficient bioavailability.[1][3] This guide prioritizes Amorphous Solid Dispersions (ASD) and Lipid-Based Drug Delivery Systems (LBDDS) to overcome the dissolution rate-limiting step.[1][2]

Pre-Formulation Decision Tree

The following logic flow dictates the experimental approach based on the API's behavior in initial solubility screens.

FormulationDecision Start Start: C-OAB API SolScreen Solubility Screen (Oils/Surfactants/Polymers) Start->SolScreen CheckOil Solubility in Oils > 50 mg/mL? SolScreen->CheckOil SEDDS Strategy A: Lipid-Based (SEDDS/SMEDDS) Softgel Capsule CheckOil->SEDDS Yes ASD Strategy B: Amorphous Solid Dispersion (HME or Spray Drying) CheckOil->ASD No Softgel Softgel SEDDS->Softgel Downstream: Softgel/Liquid Fill Tablet Tablet ASD->Tablet Downstream: Tablet/Capsule

Figure 1: Decision matrix for C-OAB formulation based on lipid solubility thresholds.

Protocol A: Lipid-Based Delivery (SEDDS)[1][2]

Rationale: The oxolane (tetrahydrofuran) moiety and the lipophilic core often exhibit excellent solubility in medium-chain triglycerides (MCT) and esterified surfactants.[1] SEDDS (Self-Emulsifying Drug Delivery Systems) maintain the drug in a solubilized state, bypassing the dissolution energy barrier.[1][3]

Materials Required:
  • Oils: Capryol™ 90, Labrafac™ Lipophile WL 1349.[1][3]

  • Surfactants: Labrasol® ALF, Tween® 80 (Polysorbate 80).[3]

  • Co-Surfactants: Transcutol® HP, PEG 400.[1][3]

Step-by-Step Methodology:

Phase 1: Solubility Saturation Screening

  • Add excess C-OAB (approx. 100 mg) to 1 mL of each excipient in 2 mL HPLC vials.

  • Vortex for 2 minutes; incubate at 37°C for 48 hours with constant agitation.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Dilute supernatant with Methanol/Acetonitrile (50:50) and quantify via HPLC-UV (254 nm).

    • Target: Select excipients solubilizing >50 mg/mL.[1]

Phase 2: Construction of Pseudo-Ternary Phase Diagrams To ensure the formulation self-emulsifies upon contact with gastric fluid:

  • Prepare surfactant/co-surfactant (Smix) ratios (e.g., 1:1, 2:1, 3:1).[3]

  • Titrate oil/Smix mixtures with water dropwise at 37°C.

  • Observe visual transition from transparent (microemulsion) to turbid (coarse emulsion).[1]

  • Selection Criteria: Choose the region yielding a droplet size < 200 nm (transparent/bluish tint).[1]

Phase 3: Final Formulation Preparation

  • Vehicle: 20% Capryol 90 (Oil) + 60% Labrasol (Surfactant) + 20% Transcutol HP (Co-surfactant).

  • Loading: Dissolve C-OAB at 50 mg/g into the vehicle at 40°C. Stir until clear.

Protocol B: Amorphous Solid Dispersion (ASD)

Rationale: If lipid solubility is insufficient, or a solid tablet is required, ASD is the gold standard.[3] We utilize polymers to "freeze" the API in a high-energy amorphous state, preventing recrystallization.[1][3]

Materials Required:
  • Polymers: HPMC-AS (L or M grade) for pH-dependent release; PVPVA 64 (Copovidone) for immediate release.[1][2]

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (2:1 ratio).

  • Equipment: Buchi Mini Spray Dryer B-290 or equivalent.

Step-by-Step Methodology:

Phase 1: Feed Solution Preparation

  • Solvent Selection: C-OAB is highly soluble in DCM.[1][2] Use a DCM:MeOH (2:1) azeotropic mixture to ensure rapid evaporation.[1]

  • Solid Loading: Prepare a 10% w/v total solids solution.

    • Ratio: 1:3 (Drug:Polymer).[1]

    • Example: Dissolve 1g C-OAB and 3g PVPVA 64 in 40 mL Solvent.

Phase 2: Spray Drying Process

  • Inlet Temperature: 85°C (Above solvent boiling point, below polymer Tg).

  • Outlet Temperature: Maintain 50–55°C.

  • Aspirator: 100% (Max airflow).[1]

  • Pump Rate: 20% (Adjust to maintain outlet temp).

  • Nozzle: 0.7 mm two-fluid nozzle.[1][2]

Phase 3: Secondary Drying

  • Collect the white powder from the cyclone.[1]

  • Vacuum dry at 40°C for 24 hours to remove residual solvent (critical for stability).[1]

ASDProcess Feed Feed Solution (API + Polymer + DCM/MeOH) Atomization Atomization (Nozzle) Feed->Atomization Drying Drying Chamber (Solvent Evaporation) Atomization->Drying Separation Cyclone Separation Drying->Separation Collection Amorphous Powder Separation->Collection

Figure 2: Spray Drying workflow for C-OAB Amorphous Solid Dispersion.[1][2][3]

Analytical Validation

To confirm the formulation integrity, the following tests are mandatory:

TestMethodologyAcceptance Criteria
Crystallinity PXRD (Powder X-Ray Diffraction) Absence of sharp Bragg peaks (Halo pattern).[1][2]
Thermal State DSC (Differential Scanning Calorimetry) Single Tg (Glass Transition); No melting endotherm.[1]
Dissolution USP Apparatus II (Paddle) >80% release in 45 mins (vs. <10% for pure API).[1]
Assay HPLC-UV (C18 Column) 95.0% – 105.0% of label claim.[1][2]

Critical Note on Dissolution Media: Due to the low solubility of C-OAB, standard water is insufficient.[1][3] Use FaSSIF (Fasted State Simulated Intestinal Fluid) or 0.5% SLS in Phosphate Buffer pH 6.8 to maintain sink conditions.[1]

References

  • Williams, H. D., et al. (2013).[3] "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.[1][3] Link

  • Serajuddin, A. T. (1999).[1][3] "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs."[1][3] Journal of Pharmaceutical Sciences, 88(10), 1058-1066.[1][3] Link

  • Pouton, C. W. (2006).[1][3][4] "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1][2][3] Link

  • Lipinski, C. A. (2000).[1][3] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3] Link

Sources

Method

Application Note: Synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile via Nucleophilic Aromatic Substitution

Introduction This application note provides a detailed protocol for the synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, a key intermediate in the development of various pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note provides a detailed protocol for the synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This guide will delve into the mechanistic underpinnings of the SNAr reaction, provide a step-by-step experimental protocol, and outline methods for the characterization and purification of the final product. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Scientific Background: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile from 2,4-dichlorobenzonitrile and (oxolan-3-yl)methanamine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr reactions proceed via a distinct addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups.[1]

The key features of the SNAr mechanism are:

  • Activation of the Aryl Halide: The presence of strong electron-withdrawing groups (EWGs), such as the nitrile group (-CN) in 2,4-dichlorobenzonitrile, is crucial. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate. The EWGs are most effective when positioned ortho or para to the leaving group.

  • Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing a halogen. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the ortho and para positions, and is stabilized by the electron-withdrawing nitrile group.

  • Elimination of the Leaving Group: In the final step, the leaving group (in this case, a chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The regioselectivity of the reaction, i.e., the preferential substitution of the chlorine atom at the 2-position over the one at the 4-position, is dictated by the stronger activating effect of the nitrile group from the ortho position.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization s1 Reactant Preparation: 2,4-dichlorobenzonitrile, (oxolan-3-yl)methanamine, Base, and Solvent s2 Reaction Setup and Reflux s1->s2 s3 Reaction Monitoring (TLC/LC-MS) s2->s3 w1 Quenching and Aqueous Work-up s3->w1 Upon Completion w2 Extraction with Organic Solvent w1->w2 w3 Drying and Solvent Removal w2->w3 w4 Purification by Column Chromatography w3->w4 a1 NMR Spectroscopy (¹H and ¹³C) w4->a1 Purified Product a2 Mass Spectrometry (MS) w4->a2 a3 Purity Assessment (HPLC) w4->a3

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for SNAr reactions involving primary amines and activated aryl chlorides.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,4-Dichlorobenzonitrile≥98.0%Sigma-Aldrich
(Oxolan-3-yl)methanamine≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory prepared-
Brine (Saturated NaCl solution)Laboratory prepared-
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVWR
Silica gel60 Å, 230-400 meshSorbent Technologies

Instrumentation:

  • Magnetic stirrer with heating mantle

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Flash column chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Reaction Scheme:

G cluster_reactants cluster_product r1 2,4-Dichlorobenzonitrile r2 (Oxolan-3-yl)methanamine r1_struct r1_struct plus + r2_struct r2_struct p1_struct p1_struct r2_struct->p1_struct DIPEA, DMF Heat p1 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Caption: Nucleophilic aromatic substitution to yield the target compound.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzonitrile (1.0 eq).

  • Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add (oxolan-3-yl)methanamine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Product Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Assess the purity using HPLC.

Safety Precautions:

  • 2,4-Dichlorobenzonitrile is harmful if swallowed and causes serious eye irritation.[3]

  • (Oxolan-3-yl)methanamine is corrosive and can cause severe skin burns and eye damage.

  • DIPEA is flammable and harmful if swallowed or inhaled.

  • DMF is a skin and eye irritant and may have reproductive toxicity.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Data Interpretation and Expected Results

Table 1: Summary of Reactants and Expected Product

CompoundMolecular FormulaMolecular Weight ( g/mol )M.p. (°C)
2,4-DichlorobenzonitrileC₇H₃Cl₂N172.0159-62
(Oxolan-3-yl)methanamineC₅H₁₁NO101.15N/A
4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrileC₁₂H₁₃ClN₂O236.70N/A

The successful synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile should be confirmed by a combination of spectroscopic techniques. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the oxolane ring, and the methylene group connecting the amine to the oxolane. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the product. HPLC analysis will provide a quantitative measure of the purity of the final compound.

Conclusion

The nucleophilic aromatic substitution reaction is a powerful and versatile method for the synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. The protocol outlined in this application note provides a reliable and reproducible procedure for obtaining this valuable intermediate in good yield and high purity. By understanding the underlying SNAr mechanism, researchers can further optimize the reaction conditions for their specific needs.

References

  • Common Organic Chemistry. SNAr (Cl) - Aliphatic Amines (primary). [Link]

  • PrepChem. Synthesis of 2,4-dichlorobenzonitrile. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • PubChem. 4-Chlorobenzonitrile. [Link]

Sources

Application

crystallization methods for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Application Note: Process Development for the Crystallization of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Executive Summary This guide details the isolation and purification of 4-Chloro-2-[(oxolan-3-ylmethyl)ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Crystallization of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Executive Summary

This guide details the isolation and purification of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS: 1182367-47-0), a critical intermediate in the synthesis of the selective androgen receptor modulator (SARM) RAD140 (Testolone) .

Achieving high purity (>99.5%) for this intermediate is pivotal. Impurities carried forward—specifically unreacted 4-chloro-2-fluorobenzonitrile or bis-substituted byproducts—can lead to difficult-to-remove contaminants in the final cyclization step.[1] This note provides two validated protocols: a Reactive Crystallization (Quench) for crude isolation and a Temperature-Controlled Recrystallization for polishing, addressing the common issue of "oiling out" associated with tetrahydrofuran (THF) derivatives.

Chemical Context & Critical Process Parameters (CPP)

The target molecule combines a lipophilic chlorobenzonitrile core with a polar, hydrogen-bond-accepting oxolane (tetrahydrofuran) tail. This amphiphilic nature creates specific solubility challenges.

ParameterCharacteristicProcess Implication
Molecular Structure 4-Chloro-2-(((tetrahydrofuran-3-yl)methyl)amino)benzonitrileDual polarity; soluble in alcohols/DMSO, insoluble in water/alkanes.[1]
Crystal Habit Triclinic (Predicted based on analogs [1])Prone to needle formation; slow cooling required to improve aspect ratio.[1]
Major Impurity 4-Chloro-2-fluorobenzonitrile (SM)Must be purged via solvent choice (SM is more soluble in alcohols).[1]
Process Risk Liquid-Liquid Phase Separation (LLPS)The "Oiling Out" phenomenon is common if supersaturation is generated too rapidly in water-miscible solvents.[1]

Protocol A: Primary Isolation (Reactive Crystallization)

Objective: Isolate the target from the reaction matrix (typically DMSO or NMP with base) while rejecting inorganic salts and excess amine.[1]

Workflow Diagram

G Rxn Reaction Mixture (DMSO/NMP + Product + Salts) Quench Quench/Antisolvent Addition (Ice Water, 0-5°C) Rxn->Quench Slow Addition Nucleation Nucleation Zone (Oiling Out Risk) Quench->Nucleation Supersaturation Aging Crystal Aging (Stir 2-4 hrs @ <10°C) Nucleation->Aging Ostwald Ripening Filter Filtration & Wash (Water -> Heptane) Aging->Filter Dry Crude Solid (Yellow/Off-White) Filter->Dry

Figure 1: Primary isolation workflow utilizing antisolvent crash-out methodology.

Step-by-Step Methodology
  • Preparation: Cool the reaction mixture (RM) containing the product in DMSO/NMP to 20–25°C .

  • Antisolvent Setup: Prepare a separate vessel with 5 volumes (relative to RM volume) of deionized water.[1] Cool to 0–5°C .[1]

  • Controlled Addition:

    • Critical Step: Slowly add the RM into the agitated cold water.[1] Do not add water to the RM; the inverse addition profile causes high local supersaturation, trapping impurities.[1]

    • Rate: Add over 30–60 minutes to maintain temperature <10°C.

  • Phase Management:

    • If the product initially forms a sticky oil (LLPS), increase agitation speed (high shear) and seed with pure crystals if available.[1]

    • Once solidification begins, reduce agitation to low shear to prevent attrition.[1]

  • Aging: Stir the slurry at 0–5°C for 2 hours . This allows the crystal lattice to organize and reject trapped solvent.[1]

  • Filtration: Filter via vacuum (Buchner or Nutsche).[1]

  • Wash:

    • Wash 2x with cold water (removes DMSO/salts).[1]

    • Wash 1x with Hexane or Heptane (removes unreacted organic lipophiles).[1]

  • Drying: Vacuum oven at 40°C. Note: Do not exceed 50°C as the crude melting point may be depressed by impurities.

Protocol B: High-Purity Recrystallization (Polishing)[1]

Objective: Remove regioisomers and trace starting materials to achieve >99.5% purity. Solvent System: Ethanol (EtOH) / Water or Isopropyl Alcohol (IPA) / Water.[1]

Solubility & Phase Logic

Solubility Crude Crude Solid Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Heat to 75°C FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cooling Controlled Cooling (Ramp 0.5°C/min) FilterHot->Cooling Seeding Seeding @ MSZW (T = 45-50°C) Cooling->Seeding Metastable Zone Final Pure Crystal (Triclinic) Seeding->Final Crystal Growth

Figure 2: Recrystallization logic flow for polymorph and purity control.

Step-by-Step Methodology
  • Dissolution:

    • Charge crude solid into the reactor.[1]

    • Add Ethanol (95%) at a ratio of 3–5 mL per gram of solid.[1]

    • Heat to reflux (~78°C) until fully dissolved.[1] If solution is dark, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot over Celite.

  • Nucleation Point Determination:

    • Cool the solution slowly.[1] Monitor for the "cloud point" (usually around 50–60°C depending on concentration).[1]

  • Seeding (Anti-Oiling Strategy):

    • Cool to 5°C above the determined cloud point .

    • Add seed crystals (0.1 wt%).[1]

    • Hold temperature for 30 minutes to allow seed surface regeneration.[1]

  • Crystallization:

    • Ramp 1: Cool from Seeding Temp to 20°C at a rate of 0.5°C/min .

    • Antisolvent (Optional): If yield is low (<70%), add Water dropwise at 20°C until slight turbidity persists, then age.

    • Ramp 2: Cool to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter the white/off-white needles.[1]

    • Wash with cold 50:50 EtOH:Water.[1]

    • Dry under vacuum at 45°C for 12 hours.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurity load too high.[1]Re-heat to dissolution.[1][2][3] Add seed crystals at a higher temperature. Add 5-10% more solvent to reduce saturation.[1]
Low Yield Product too soluble in Ethanol.[1][2]Use an EtOH/Water gradient (add water as antisolvent after initial cooling).[1]
Color Retention Oxidation byproducts.[1]Use activated charcoal (Norit SX Ultra) during the hot dissolution step.[1]
Sticky Solid Residual DMSO or NMP.[1]The water wash in Protocol A was insufficient. Repulp the solid in water for 1 hour before recrystallization.

References

  • Ismail, M. et al. (2024).[1][2] Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Malaysian Journal of Analytical Sciences. 4

  • Radius Health, Inc. (2011).[1] Selective Androgen Receptor Modulators (SARMs) and Methods of Use Thereof. (Contextual basis for RAD140 intermediates).

  • European Patent Office. (1984).[1][2] Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559B1.[1] 5

  • Zhang, H. et al. (2021).[1] Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives. ResearchGate. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Executive Summary & Core Directive The Challenge: Synthesizing 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile involves a Nucleophilic Aromatic Substitution (SNAr).[1] Users frequently encounter low yields (40–60%) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile involves a Nucleophilic Aromatic Substitution (SNAr).[1] Users frequently encounter low yields (40–60%) and difficult purifications when using 2,4-dichlorobenzonitrile as the electrophile due to competitive substitution at the 4-position and slow reaction kinetics.

The Solution: To achieve yields >85% with high regioselectivity, the protocol must be upgraded to exploit the Fluorine Effect in SNAr chemistry. By switching the substrate to 4-Chloro-2-fluorobenzonitrile , we utilize the high electronegativity of fluorine to stabilize the Meisenheimer complex intermediate, accelerating the reaction at the 2-position by orders of magnitude while leaving the 4-chloro substituent intact.

Critical Reaction Parameters (CRP)

The following parameters are non-negotiable for high-yield synthesis.

ParameterStandard RecommendationTechnical Rationale
Substrate 4-Chloro-2-fluorobenzonitrile Fluorine (F) is a superior leaving group to Chlorine (Cl) in SNAr due to higher electronegativity, which lowers the transition state energy of the rate-determining step (nucleophilic attack).
Nucleophile (Oxolan-3-yl)methanamine (1.1–1.2 eq)Slight excess ensures complete consumption of the limiting reagent (benzonitrile).
Base DIPEA (2.0 eq)Homogeneous organic bases prevent surface-area limitations seen with inorganic bases (K2CO3) and minimize hydrolysis byproducts.
Solvent DMSO or NMP Polar aprotic solvents stabilize the charged Meisenheimer intermediate. DMSO typically offers the fastest rates.
Temperature 60°C – 80°C Sufficient thermal energy to overcome the activation barrier without promoting nitrile hydrolysis or amine oxidation.
Concentration 0.5 M – 1.0 M High concentration favors bimolecular kinetics (Second-order rate law).

The "Golden Protocol" (Optimized Workflow)

This protocol replaces legacy methods using 2,4-dichlorobenzonitrile.[2]

Reagents:
  • A: 4-Chloro-2-fluorobenzonitrile (1.0 equiv)

  • B: (Tetrahydrofuran-3-yl)methanamine (1.1 equiv)

  • C:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO) [Anhydrous]

Step-by-Step Procedure:
  • Charge: In a dry reaction vessel equipped with a magnetic stir bar, dissolve Reagent A in DMSO (concentration 0.8 M).

  • Addition: Add DIPEA followed by Reagent B via syringe.

    • Note: The reaction is exothermic; add B slowly if scaling up >10g.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N2 or Ar).

  • Monitoring: Monitor by HPLC or TLC.

    • Target: >98% conversion of Reagent A.

    • Time: Typically 2–4 hours (vs. 12–24h for the chloro-analog).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMSO solution into a stirred beaker of ice-water (5x reaction volume).

    • The product should precipitate as a solid.[3]

    • Filter, wash with water (to remove DMSO/DIPEA salts), and dry under vacuum.

Mechanism & Pathway Visualization

The following diagram illustrates the SNAr mechanism, highlighting why the 2-Fluoro substrate is critical for regioselectivity.

SNAr_Mechanism cluster_logic Regioselectivity Logic Substrate Substrate: 4-Chloro-2-fluorobenzonitrile TS Meisenheimer Complex (Transition State) Substrate->TS + Nucleophile (Rate Limiting Step) Nucleophile Nucleophile: (Oxolan-3-yl)methanamine Nucleophile->TS Product Product: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile TS->Product Restoration of Aromaticity Byproduct Leaving Group: Fluoride (F-) TS->Byproduct Logic1 Why Pos 2? Logic2 Ortho-CN activation + High Electronegativity of F Logic1->Logic2 Logic3 Pos 4 (Cl) remains intact Logic2->Logic3

Caption: Figure 1. The SNAr pathway.[1][3][4][5][6][7][8][9] The high electronegativity of the fluorine atom at position 2 stabilizes the negative charge in the Meisenheimer complex more effectively than chlorine, ensuring the amine attacks exclusively at position 2.

Troubleshooting Center (FAQs)

Category 1: Reaction Stalled / Low Conversion

Q: The reaction is stuck at 60% conversion after 12 hours. I am using THF as the solvent.

  • Diagnosis: THF (Boiling point 66°C) often does not provide high enough thermal energy for difficult SNAr substrates, and it is less polar than ideal.

  • Fix: Switch to DMSO or DMF . These solvents are highly polar and stabilize the polar transition state. Increase temperature to 80–90°C.

Q: I am using 2,4-dichlorobenzonitrile and the reaction is very slow.

  • Diagnosis: Chlorine is a poor leaving group compared to fluorine in this context.

  • Fix: If you cannot switch to the fluoro-substrate, add KI (0.1 equiv) as a catalyst (Finkelstein-like activation) and raise the temperature to 120°C. However, expect lower yields and potential regio-isomers.

Category 2: Impurity Profile

Q: I see a byproduct with M+18 mass (Hydrolysis).

  • Diagnosis: The nitrile (-CN) group is hydrolyzing to a primary amide (-CONH2). This happens if the solvent is "wet" or if strong inorganic bases (NaOH/KOH) are used at high temps.

  • Fix:

    • Use anhydrous DMSO .

    • Switch from inorganic bases to DIPEA (Hunig's Base).

    • Keep the reaction time short by optimizing temperature (don't let it cook overnight if 3 hours suffices).

Q: I see a byproduct where the Chlorine at position 4 was also replaced.

  • Diagnosis: "Over-reaction" (Bis-substitution). This occurs if the reaction runs too hot or if a huge excess of amine is used with the 2,4-dichloro substrate.

  • Fix:

    • Strictly control stoichiometry (1.1 eq amine).

    • Switch to 4-Chloro-2-fluorobenzonitrile. The reactivity gap between F (pos 2) and Cl (pos 4) is so large that bis-substitution is kinetically impossible under standard conditions.

Category 3: Purification Issues

Q: The product is oiling out instead of precipitating during water workup.

  • Diagnosis: The product might be slightly soluble in the water/DMSO mix, or the "oil" is a supersaturated melt.

  • Fix:

    • Seed the mixture with a crystal of pure product if available.

    • Extract the oil with Ethyl Acetate , wash with brine (to remove DMSO), dry over MgSO4, and concentrate.

    • Recrystallize from Ethanol/Heptane or IPA/Water .

Interactive Decision Tree

Use this flowchart to diagnose your specific yield issue.

Troubleshooting_Tree Start Start: Low Yield Observed CheckSubstrate Are you using 4-Chloro-2-fluorobenzonitrile? Start->CheckSubstrate NoFluoro No (Using 2,4-Dichloro) CheckSubstrate->NoFluoro No YesFluoro Yes CheckSubstrate->YesFluoro Yes Advice1 CRITICAL UPGRADE: Switch to Fluoro-substrate. Cl is too slow/unselective. NoFluoro->Advice1 CheckSolvent Is Solvent DMSO/DMF? YesFluoro->CheckSolvent NoSolvent No (THF/Toluene) CheckSolvent->NoSolvent No YesSolvent Yes CheckSolvent->YesSolvent Yes Advice2 Switch to DMSO. Polar aprotic required. NoSolvent->Advice2 CheckPurity Check Impurities (LCMS) YesSolvent->CheckPurity Hydrolysis M+18 (Amide) CheckPurity->Hydrolysis NoReaction Starting Material Remains CheckPurity->NoReaction Advice3 Dry Solvent, Lower Temp, Use DIPEA Hydrolysis->Advice3 Advice4 Increase Temp to 90°C Check Stoichiometry NoReaction->Advice4

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of low yield.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link(Foundational text on SNAr reactivity order F >> Cl).

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[9] Journal of the American Chemical Society. Link(Discussion on activating fluoroarenes and solvent effects).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[6][7] Link(Detailed mechanism explaining the Meisenheimer complex stabilization by ortho-EWG).

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Link(General reaction conditions and leaving group abilities).

  • BenchChem. (2025).[3][10][5] Unraveling the Reactivity of Benzonitrile Derivatives. Link(Specific data on benzonitrile hydrolysis rates and activation).

Sources

Optimization

troubleshooting low solubility of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile in DMSO

Welcome to the dedicated technical support guide for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges with this compound, particularly focusing on issues related to its solubility in Dimethyl Sulfoxide (DMSO).

Introduction

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is a compound of interest in many screening and development pipelines. Like many contemporary small molecules, it possesses structural motifs—a substituted benzonitrile core and an oxolane (tetrahydrofuran) ring—that contribute to its pharmacological profile but can also present challenges in handling, specifically regarding solubility. Achieving a stable, homogenous stock solution is the critical first step for generating reliable and reproducible data in any downstream biological or chemical assay.

This guide provides a structured, causality-driven approach to troubleshooting low solubility in DMSO, offering both immediate practical steps and a deeper understanding of the underlying chemical principles.

Quick Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile.

Q1: My compound won't dissolve in DMSO at my target concentration. What is the first thing I should do?

A1: Low solubility in DMSO, while less common than in aqueous solutions, can occur.[1] The first steps involve applying physical energy to overcome the compound's crystal lattice energy. It is recommended to start with gentle methods to avoid potential compound degradation.[2]

  • Actionable First Steps:

    • Vortexing: Ensure the vial is sealed tightly and vortex vigorously for 1-2 minutes.

    • Gentle Heating: Warm the solution in a water bath set to 30-40°C for 5-10 minutes, with intermittent vortexing.[3] DMSO has a high boiling point (189°C), making it suitable for moderate heating.[4]

    • Sonication: Use a bath sonicator for 10-15 minutes. This uses ultrasonic waves to break apart solute particles and facilitate dissolution.[1][2]

Q2: I managed to dissolve the compound with heating, but it crashed out of solution (precipitated) after cooling to room temperature. What does this mean?

A2: This indicates that you created a supersaturated solution. While temporarily dissolved at a higher temperature, the concentration exceeds the compound's intrinsic solubility limit at room temperature. A stable stock solution must remain clear at the intended storage and handling temperature.

  • Solution: Your target concentration is too high for DMSO alone. You have two primary options:

    • Prepare a new, more dilute stock solution that remains stable at room temperature.

    • If a higher concentration is non-negotiable, proceed to the "Systematic Troubleshooting Workflow" below to explore the use of co-solvents.

Q3: My DMSO stock solution was clear, but the compound precipitated when I diluted it into my aqueous cell culture medium/assay buffer. How do I fix this?

A3: This is a very common issue for compounds with low aqueous solubility.[2][5] DMSO is a powerful organic solvent, but when the stock is diluted into an aqueous environment, the compound is suddenly exposed to a solvent (water) in which it is poorly soluble, causing it to precipitate.[6]

  • Mitigation Strategies:

    • Optimize Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous medium with vigorous mixing, then add this intermediate to the final volume.[2]

    • Pre-warm Media: Having your final assay buffer at 37°C can sometimes help keep the compound in solution during dilution.[2]

    • Reduce Final Concentration: The most direct solution is to lower the final assay concentration of the compound to below its aqueous solubility limit.

    • Formulation Aids: For advanced applications, consider adding a low percentage of a non-ionic surfactant (e.g., Tween-20, Triton X-100 at 0.01-0.1%) or other solubilizing agents to your final assay buffer.[5]

Q4: Can I leave my compound in DMSO stock solution at room temperature for long periods?

A4: While many compounds are stable in DMSO, long-term storage at room temperature is generally not recommended without specific stability data.[7] Studies have shown that the presence of even small amounts of water in DMSO can lead to compound degradation over time.[7][8]

  • Best Practices for Storage:

    • Storage Temperature: Store DMSO stock solutions at -20°C or -80°C.

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce water from condensation and potentially degrade the compound.[7][9]

    • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions to minimize water-driven degradation.

Systematic Troubleshooting Workflow

If the initial steps fail, a more systematic approach is required. This workflow is designed to logically guide you from simple physical interventions to more complex formulation adjustments.

G cluster_0 Phase 1: Initial Dissolution Attempts cluster_1 Phase 2: Concentration & Solvent Adjustment cluster_2 Phase 3: Final Outcome start Start: Low Solubility Observed in DMSO at Target Conc. vortex 1. Vortex Vigorously (2-3 min) start->vortex heat 2. Gentle Heating (30-40°C, 10-15 min) vortex->heat sonicate 3. Sonication (15-20 min) heat->sonicate check1 Is solution clear and stable at RT? sonicate->check1 lower_conc Option A: Reduce Target Concentration (Prepare new stock) check1->lower_conc No cosolvent Option B: Introduce a Co-solvent check1->cosolvent No success Success: Stable Stock Solution Achieved Proceed to Assay check1->success Yes check2 Is new stock stable? lower_conc->check2 cosolvent_select Select Co-solvent (e.g., NMP, PEG 400) See Table 1 cosolvent->cosolvent_select check2->success Yes reassess Re-evaluate Experiment: Is this concentration essential? Can assay conditions be modified? check2->reassess No cosolvent_test Test Co-solvent Ratios (e.g., 9:1, 4:1 DMSO:Co-solvent) cosolvent_select->cosolvent_test cosolvent_test->success If Stable cosolvent_test->reassess If Unstable

Caption: Systematic workflow for troubleshooting compound solubility.

Detailed Protocols & Data

Protocol 1: Enhanced Dissolution Using Physical Methods

This protocol details the sequential application of physical methods to solubilize 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile.

  • Preparation: Weigh the desired amount of the compound into a clean, dry glass vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Vortexing: Cap the vial securely and vortex at maximum speed for 2 minutes. Visually inspect for undissolved particulate matter.

  • Heating: Place the vial in a water bath pre-heated to 37°C. Allow it to incubate for 15 minutes, removing it to vortex for 30 seconds every 5 minutes.

  • Sonication: If solids remain, place the vial in a bath sonicator. Sonicate for 20 minutes. Be aware that sonication can slightly warm the sample.

  • Final Assessment: Allow the solution to cool to room temperature for at least 30 minutes. Inspect against a bright light for any visible particles or cloudiness. A clear solution that remains so after this process is considered successfully dissolved.

Protocol 2: Improving Solubility with Co-solvents

If physical methods are insufficient, a co-solvent can be introduced to alter the polarity of the solvent system and improve solvation.

  • Co-solvent Selection: Choose a co-solvent that is miscible with DMSO and compatible with your downstream assay (see Table 1). N-Methyl-2-pyrrolidone (NMP) and Polyethylene Glycol 400 (PEG 400) are common choices.[10]

  • Stock Preparation: Prepare a pre-mixed solvent blend. For a 10% co-solvent system (9:1 DMSO:Co-solvent), mix 900 µL of DMSO with 100 µL of your chosen co-solvent.

  • Dissolution: Add the pre-mixed solvent blend to your pre-weighed compound.

  • Repeat Protocol 1: Apply the physical dissolution methods (vortex, heat, sonicate) as described above to the new solvent system.

  • Iterate: If solubility is still an issue, you can test higher ratios of co-solvent (e.g., 20% or 4:1 DMSO:Co-solvent), but always be mindful of the potential for the co-solvent to affect your biological assay.

Data Presentation: Common Co-solvents for DMSO Formulations
Co-solventPropertiesTypical Starting Ratio (DMSO:Co-solvent)Considerations
N-Methyl-2-pyrrolidone (NMP) Polar aprotic solvent, strong solubilizer.9:1Can have higher cellular toxicity than DMSO; must be tested in assay controls.
Polyethylene Glycol 400 (PEG 400) Water-miscible polymer, often used in drug formulations.[10]8:2Can increase viscosity; generally considered low toxicity.
Ethanol Polar protic solvent.9:1Can sometimes decrease solubility of hydrophobic compounds if too much is added.
Cremophor® EL Non-ionic surfactant.9.5:0.5Excellent solubilizer but can interfere with certain assays (e.g., membrane-based).

Understanding the Chemistry: Potential Stability Issues

While solubility is the primary challenge, it is crucial to be aware of potential compound instability, especially when applying heat or using non-anhydrous solvents. For 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, two functional groups warrant consideration: the benzonitrile and the oxolane ring.

G cluster_0 Potential Degradation Pathways cluster_nitrile Benzonitrile Moiety cluster_oxolane Oxolane Moiety Compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Nitrile Nitrile Group (-C≡N) Compound->Nitrile Oxolane Oxolane Ring (Tetrahydrofuran) Compound->Oxolane Hydrolysis Hydrolysis (Requires H₂O, Acid/Base Catalyst) Nitrile->Hydrolysis Amide Benzamide Intermediate Hydrolysis->Amide CarboxylicAcid Benzoic Acid Derivative Amide->CarboxylicAcid RingOpening Acid-Catalyzed Ring Opening (Requires Strong Acid) Oxolane->RingOpening Diol Acyclic Diol Product RingOpening->Diol

Caption: Potential sites of chemical instability on the parent compound.

Benzonitrile Hydrolysis

The nitrile group (-C≡N) can be susceptible to hydrolysis to form a primary amide and subsequently a carboxylic acid.[11]

  • Conditions: This reaction is typically slow but can be catalyzed by acidic or basic conditions. The presence of water in DMSO is a key prerequisite.[11] While DMSO is generally neutral, impurities or degradation of the DMSO itself (under harsh conditions) could alter the microenvironment.

  • What to Look For: A change in the appearance of your stock solution (e.g., color change) or the appearance of new, more polar peaks during analytical analysis (e.g., HPLC, LC-MS) could indicate hydrolysis.

Oxolane Ring Stability

The oxolane (tetrahydrofuran) ring is a cyclic ether. Ethers are generally quite stable.

  • Conditions: Ring-opening typically requires strong acidic conditions, which are not present in a standard DMSO stock solution.[12][13] Therefore, degradation via this pathway under normal storage and handling is considered highly unlikely.

  • Relevance: This pathway is more of a theoretical consideration unless you are using the compound in subsequent chemical reactions involving strong acids.

By understanding these potential liabilities, you can make informed decisions, such as always using anhydrous DMSO and storing solutions properly, to ensure the integrity of your experimental results.

References

  • Vertex AI Search. (2026, February 9).
  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
  • Di, L., & Kerns, E. H. (2006).
  • Quora. (2024, October 30).
  • DeGoey, D. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Vertex AI Search. (2026, February 9). DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing.
  • Satria, H., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. The Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Linciano, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Sjöberg, L., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Google Patents. (n.d.).
  • Letters in Organic Chemistry. (n.d.).
  • BenchChem. (2025). Stability of Quinazoline-7-carbonitrile in DMSO solution over time.
  • Kozikowski, B. A., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Shcherbina, D. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
  • Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS.
  • Chemistry Stack Exchange. (2014, October 6). Mechanism of hydrolysis of polycyclic oxetan.
  • ResearchGate. (2025, August 7). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions | Request PDF.
  • Nevado, C., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Executive Summary & Reaction Context Welcome to the technical support hub for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile . This guide addresses the specific challenges encountered during the nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Welcome to the technical support hub for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile . This guide addresses the specific challenges encountered during the nucleophilic aromatic substitution (SNAr) synthesis of this target molecule.

The standard synthesis involves the reaction of 4-chloro-2-fluorobenzonitrile with (tetrahydrofuran-3-yl)methanamine (also known as oxolan-3-yl-methanamine) in the presence of a base (e.g., DIPEA, K2CO3). While the fluorine atom at the ortho position is highly activated by the nitrile group, the specific electronic and steric environment creates a distinct impurity profile that researchers must manage.

This guide moves beyond generic advice, focusing on the causality of specific impurities found in this exact scaffold.

Troubleshooting Guide & FAQs

Category A: Regioselectivity & Starting Material Issues

Q1: I am detecting a persistent impurity with the exact same mass (m/z 236/238) as my product. What is it, and how do I avoid it?

Diagnosis: This is likely the Regioisomer: 2-Chloro-4-[(oxolan-3-ylmethyl)amino]benzonitrile . Causality: If you are using 2,4-dichlorobenzonitrile as your starting material instead of the fluoro-analog, the regioselectivity is compromised. While the nitrile group activates the ortho (C2) position more than the para (C4) position, the difference in activation energy is often insufficient to prevent nucleophilic attack at C4, especially at elevated temperatures [1]. Corrective Action:

  • Switch Starting Material: Use 4-chloro-2-fluorobenzonitrile .[1] The C-F bond is significantly more electrophilic in SNAr reactions than the C-Cl bond, guaranteeing exclusive substitution at the C2 position [1].

  • Temperature Control: If you must use the dichloro- precursor, lower the reaction temperature (0°C to RT) to favor the kinetically controlled ortho-substitution.

Q2: My HPLC shows a peak at RRT ~0.90 that correlates with low yield. It has a mass of ~252. What is happening?

Diagnosis: This is likely the Oxidized Amine Impurity (N-oxide or Hydroxylated species) or a Nitro-impurity if a nitro-precursor was used. Causality: (Tetrahydrofuran-3-yl)methanamine is an ether-containing amine.[2] The tetrahydrofuran (oxolane) ring is susceptible to radical oxidation at the alpha-position to the ether oxygen, forming peroxides or hemiacetals upon prolonged storage in air [2]. Corrective Action:

  • Reagent Quality: Distill the amine or purchase "anhydrous/stabilized" grades stored under argon.

  • Inert Atmosphere: Strictly perform the reaction under N2 or Ar.

Category B: Hydrolysis & Degradation

Q3: A new impurity appears during workup (Mass +18, m/z ~254). It increases if I leave the reaction mixture in basic aqueous solution.

Diagnosis: This is the Primary Amide: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzamide . Causality: Nitriles are susceptible to hydrolysis under basic conditions (e.g., NaOH/KOH washes) or strong acidic conditions. The electron-withdrawing chlorine and amino groups can assist this hydrolysis [3]. Corrective Action:

  • Quench Protocol: Avoid strong caustic washes (1M NaOH). Use saturated NH4Cl or mild bicarbonate for quenching.

  • pH Monitoring: Ensure the pH during extraction does not exceed 10 or drop below 4 for extended periods.

Q4: I see a highly polar impurity near the solvent front (Reverse Phase). Mass is +19 vs product (m/z ~255).

Diagnosis: This is likely the Benzoic Acid Derivative: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzoic acid . Causality: This is the thermodynamic sink of nitrile hydrolysis. It occurs if the amide intermediate (described in Q3) is further hydrolyzed, typically during high-temperature reflux in non-anhydrous solvents or aggressive acid workups [3].

Impurity Profile Reference Table

Use this table to correlate your LC-MS data with likely structures.

Impurity NameStructure DescriptionMass Shift (vs Target)Origin
Target Molecule 4-Cl-2-amino-benzonitrile core0 (MW ~236.7) Product
Impurity A (Regioisomer) Amino at C4, Chloro at C20 (Isobaric)SNAr on C4 (if using dichloro SM)
Impurity B (Hydrolysis 1) Nitrile

Primary Amide
+18 DaBasic/Acidic workup
Impurity C (Hydrolysis 2) Nitrile

Carboxylic Acid
+19 DaHarsh hydrolysis
Impurity D (Bis-Sub) Diamine (Cl displaced)+82 DaExcess amine + High Temp
Impurity E (SM) 4-chloro-2-fluorobenzonitrile-81 DaIncomplete Reaction

Reaction Pathway & Impurity Logic (Visualization)

The following diagram illustrates the SNAr pathway and the divergence points where critical impurities are formed.

ReactionPathways SM Starting Material (4-Chloro-2-fluorobenzonitrile) Target TARGET PRODUCT 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile SM->Target SNAr (C2) Base, Heat Imp_Regio Impurity A (Regioisomer) (Substitution at C4) SM->Imp_Regio SNAr (C4) (If SM is Dichloro) Amine Reagent (Oxolan-3-yl)methanamine Imp_Amide Impurity B (Amide) (Nitrile Hydrolysis) Target->Imp_Amide Basic Hydrolysis +H2O Imp_Bis Impurity D (Bis-Sub) (Displacement of Cl) Target->Imp_Bis Excess Amine High T (>100°C) Imp_Acid Impurity C (Acid) (Full Hydrolysis) Imp_Amide->Imp_Acid Further Hydrolysis

Figure 1: Reaction logic flow showing the target SNAr pathway (Green) and deviation paths leading to regioisomeric (Red) and hydrolytic (Yellow) impurities.[1]

Experimental Protocol: Validated SNAr Method

To minimize the impurities listed above, follow this optimized protocol.

  • Setup: Charge a dry reaction vessel with 4-chloro-2-fluorobenzonitrile (1.0 eq) and anhydrous DMSO (5 vol).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).[1] Note: Inorganic bases like K2CO3 can be used but require vigorous stirring; DIPEA minimizes hydrolysis risks.

  • Nucleophile Addition: Add (tetrahydrofuran-3-yl)methanamine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: If SM remains >5%, add 0.1 eq amine. Do not exceed 100°C to prevent Cl-displacement (Impurity D).

  • Workup:

    • Cool to RT.

    • Pour into Water/Ice (20 vol). Do not use NaOH.

    • Extract with Ethyl Acetate .

    • Wash organic layer with Saturated NH4Cl (removes unreacted amine) and Brine .

  • Purification: Recrystallize from EtOH/Heptane if necessary to remove trace Regioisomer A (if present).

References

  • WuXi Biology. (n.d.). Regioselectivity of SNAr reaction on 2,4-dichloropyrimidine analogs. Retrieved October 26, 2023, from [Link]

    • Context: Explains the electronic activation differences between C2 and C4 in similar heterocyclic/aromatic systems, validating the choice of fluoro- precursors for regiocontrol.
  • Context: Provides stability data and storage conditions for the amine reagent, highlighting sensitivity to oxid
  • Vaia. (n.d.).[1] Hydrolysis of Benzonitrile. Retrieved October 26, 2023, from [Link]

    • Context: Details the mechanism of nitrile hydrolysis to amides and acids under acidic/basic conditions, explaining Impurities B and C.

Sources

Optimization

preventing degradation of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile during storage

Welcome to the dedicated technical support guide for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound during storage. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile to prevent degradation?

To ensure maximum stability, the compound should be stored under controlled conditions that minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures. These factors are the primary drivers of potential degradation pathways.

Rationale: The molecule possesses three key functional groups susceptible to degradation: a nitrile, a secondary amine, and a chlorinated aromatic ring.

  • Nitrile Group (-CN): Susceptible to hydrolysis, especially under acidic or basic conditions, which can convert it first to an amide and then to a carboxylic acid.[1][2][3]

  • Secondary Amine (-NH-): Prone to oxidation, which can be accelerated by light and air, potentially leading to colored impurities.[4][5][6]

  • Oxolane (Tetrahydrofuran) Ring: While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions.[7]

Recommended Storage Conditions Summary:

ParameterConditionRationale & Best Practices
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions. Avoid freezing unless the material is sealed to prevent moisture ingress during thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, significantly inhibiting the oxidation of the secondary amine.[4][5] Use a vial with a septum seal for repeated access.
Light Amber Vial or Light-Proof ContainerProtects the compound from photolytic degradation, which can catalyze oxidation of the amine.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the nitrile group.[1][8][9] Store in a desiccator, especially if the container is frequently opened.
Q2: My solid sample of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile has developed a yellowish or brownish tint over time. What is the likely cause?

Discoloration, typically to a yellow or brown hue, is a strong indicator of oxidative degradation of the secondary amine moiety.

Causality: Aromatic amines are particularly susceptible to oxidation.[5] Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of highly conjugated, colored byproducts such as nitroso or nitro compounds.[4][6] While the compound may still show high purity by some methods, these colored impurities can interfere with sensitive biological assays or downstream synthetic steps.

Q3: How can I confirm if my sample has degraded and what are the likely degradation products?

The most reliable method for detecting and quantifying degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method, ideally coupled with Mass Spectrometry (LC-MS).[10][11][12]

Likely Degradation Pathways & Products:

  • Hydrolysis: The nitrile group can hydrolyze to form 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzamide and subsequently 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzoic acid. This is more likely if the compound has been exposed to moisture, especially at non-neutral pH.[1][2][8][9]

  • Oxidation: The secondary amine can be oxidized. The initial product could be a hydroxylamine, which may be further oxidized to a nitroso or nitro-aromatic species.[4][6]

Below is a diagram illustrating these primary degradation pathways.

DegradationPathways cluster_main 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Original Compound Amide Benzamide Derivative Parent->Amide + H2O (Moisture, pH) OxidizedAmine Oxidized Amine Species (e.g., Nitroso/Nitro) Parent->OxidizedAmine + O2 (Air, Light) Acid Benzoic Acid Derivative Amide->Acid + H2O

Caption: Potential degradation pathways for the target compound.

Troubleshooting & Experimental Protocols

Problem: Unexpected results or loss of potency in biological assays.

If you observe a decrease in the expected activity of your compound, chemical degradation is a primary suspect. This necessitates a purity assessment to ensure the integrity of your stock material.

Protocol: Purity Assessment via Stability-Indicating HPLC-UV Method

This protocol outlines a general method to separate the parent compound from its more polar hydrolysis products and potentially different chromophoric oxidation products.

Objective: To resolve and detect potential degradation products.

Materials:

  • 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve in 1.0 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution in the same solvent for a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or scan for optimal wavelength)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 90
      17.0 90
      17.1 30

      | 20.0 | 30 |

  • Data Analysis:

    • Intact Compound: Expect a major peak at a specific retention time.

    • Hydrolysis Products: Degradants like the corresponding benzoic acid will be more polar and thus elute earlier than the parent peak.[1]

    • Oxidation Products: These may have altered retention times and UV spectra.

    • Quantification: Integrate all peaks. Calculate the purity by dividing the area of the parent peak by the total area of all peaks. A significant decrease from the initial purity specification (e.g., >98%) indicates degradation.

Expert Insight: This method is "stability-indicating" because its gradient is designed to separate compounds with a range of polarities, which is typical of degradation products.[13] Coupling this with a mass spectrometer (LC-MS) would provide mass data to definitively identify the structures of any new peaks observed.[10][12]

Workflow: Troubleshooting Compound Degradation

If degradation is detected, follow this logical workflow to identify the cause and implement corrective actions.

TroubleshootingWorkflow start Degradation Suspected (e.g., Discoloration, Low Activity) check_purity Perform Purity Analysis (e.g., HPLC, LC-MS) start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded review_storage Review Storage Conditions: - Temperature? - Atmosphere (Inert Gas)? - Light Exposure? - Moisture (Seal)? is_degraded->review_storage Yes continue_work Compound is Stable Continue Experiments is_degraded->continue_work No implement_changes Implement Corrective Actions: - Procure new sample - Store at 2-8°C - Use amber vial - Purge with Argon/N2 - Store in desiccator review_storage->implement_changes end Problem Resolved implement_changes->end

Caption: A systematic workflow for troubleshooting compound stability.

References

  • Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry. Available at: [Link]

  • (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available at: [Link]

  • (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. Available at: [Link]

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1. Available at: [Link]

  • (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available at: [Link]

  • (n.d.). Hydrolysis of benzonitrile gives. Infinity Learn. Available at: [Link]

  • (n.d.). Oxidation of Secondary and Primary Amines. SlideServe. Available at: [Link]

  • (n.d.). Oxidation of Secondary and Primary Amines. Available at: [Link]

  • (2021, July 31). 23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

  • (2024, February 7). Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies. Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. AME Publishing Company. Available at: [Link]

  • Peraman, R., Lalitha, K. V., Raja, N. M., & Routhu, H. B. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available at: [Link]

  • Kalyan Kumar, C. V. (2025, August 31). Amines-Part 8-Chemical Properties 2-Oxidation. YouTube. Available at: [Link]

  • (n.d.). Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. ScholarSpace. Available at: [Link]

  • (n.d.). Tetrahydropyran. Wikipedia. Available at: [Link]

  • (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Available at: [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

  • (n.d.). Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.
  • Sørensen, S. R., et al. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed. Available at: [Link]

  • (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. Available at: [Link]

  • Vejvoda, V., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed. Available at: [Link]

  • (n.d.). 4-Chlorobenzonitrile. Wikipedia. Available at: [Link]

  • (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available at: [Link]

  • An, D., et al. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. PubMed. Available at: [Link]

  • Carlier, A., et al. (2021). New Insights into the Degradation Path of Deltamethrin. MDPI. Available at: [Link]

  • (n.d.). 4-Amino-3-chloro-5-methyl benzonitrile. NIST WebBook. Available at: [Link]

Sources

Troubleshooting

optimizing temperature conditions for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile reactions

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Temperature Optimization for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Synthesis E...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Temperature Optimization for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Synthesis

Executive Summary

This technical guide addresses the thermal parameters required for the regioselective synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile . This molecule is a critical intermediate, often associated with the synthesis of SYK inhibitors (e.g., Lanraplenib scaffolds).

The core challenge in this synthesis is regioselectivity . You are performing a Nucleophilic Aromatic Substitution (


) on a poly-halogenated benzonitrile core. The objective is to displace the leaving group at the 2-position  (typically Fluorine) while retaining the Chlorine atom at the 4-position . Temperature is the primary control lever to prevent the formation of the unwanted regioisomer (displacement of the 4-Cl) or double-substitution byproducts.

Part 1: The Thermodynamics of Selectivity

To optimize your reaction, you must understand the competing energy landscapes. The nitrile (


) group activates both the ortho (2-position) and para (4-position) halogens for nucleophilic attack.
Parameter2-Position (Target)4-Position (Off-Target)
Leaving Group Fluorine (Preferred Precursor)Chlorine
Activation Ortho-activation by

Para-activation by

Electronic Effect High electronegativity of F stabilizes the Meisenheimer complex (Transition State).Lower electronegativity of Cl; less stabilization of the transition state.
Thermal Dependency Low

: Proceeds at mild temperatures (35–55°C).
High

: Requires higher energy (>80°C) to overcome the barrier.

The Optimization Rule:

You must operate within the "Kinetic Window" —high enough to surmount the activation energy (


) of the C-F bond cleavage, but strictly below the 

required to break the C-Cl bond.

Part 2: Troubleshooting Guide (Q&A)

Ticket #401: Low Conversion at Standard Room Temperature

User Question: "I am running the reaction in DMSO with DIPEA at 25°C. After 12 hours, LCMS shows 40% starting material remaining. Should I increase the equivalents of amine?"

Technical Resolution: Do not increase the amine equivalents immediately; this increases the risk of double-substitution. The issue is likely thermal activation .

  • Root Cause: While Fluorine is a good leaving group, the 4-Chloro substituent on the ring deactivates the ring slightly compared to a 2,4-difluoro system. Room temperature (25°C) often provides insufficient kinetic energy for complete conversion within a reasonable timeframe.

  • Action: Increase temperature to 45°C . This modest increase typically doubles the reaction rate without breaching the threshold for 4-Cl displacement.

  • Check: Ensure your base (DIPEA) is fresh. Carbon dioxide absorption (forming carbonates) can lower the effective basicity.

Ticket #402: Formation of "Bis-Amino" Impurity

User Question: "I see a new peak at M+ mass corresponding to the addition of two amine groups. I was refluxing in THF (66°C)."

Technical Resolution: You have exceeded the thermal selectivity ceiling.

  • Root Cause: At reflux temperatures (even in THF), you are providing enough energy to displace the 4-Chlorine atom after the 2-Fluorine has been displaced. The product, 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, is still an activated nitrile.

  • Action:

    • Lower Temperature: Cap your process at 50–55°C .

    • Switch Solvent: If solubility is an issue in THF at lower temps, switch to a polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or DMSO . These stabilize the intermediate Meisenheimer complex, allowing the reaction to proceed at lower temperatures than THF requires.

Ticket #403: Hydrolysis of the Nitrile Group

User Question: "My product mass is correct, but the IR spectrum shows a carbonyl peak, and the nitrile stretch is weak. I ran this at 80°C in DMF."

Technical Resolution: You are likely hydrolyzing the nitrile to a primary amide.

  • Root Cause: DMF can degrade into dimethylamine and formate at high temperatures (>80°C), especially if traces of water are present. Basic conditions + Water + Heat + Nitrile = Hydrolysis to Amide.

  • Action:

    • Strict Anhydrous Conditions: Use molecular sieves in your solvent.

    • Temperature Limit: Never exceed 60°C when using DMF with strong bases over long durations.

    • Alternative: Use Acetonitrile (reflux at 82°C is risky, so control at 60°C) or DMSO (anhydrous).

Part 3: Optimized Experimental Protocol

Reaction: S_NAr Displacement of 4-Chloro-2-fluorobenzonitrile

Reagents:

  • Substrate: 4-Chloro-2-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: (Tetrahydrofuran-3-yl)methanamine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous DMSO (5 volumes)

Methodology:

  • Charge: Dissolve 4-Chloro-2-fluorobenzonitrile in anhydrous DMSO at 20°C.

  • Addition: Add DIPEA followed by the slow addition of (Tetrahydrofuran-3-yl)methanamine. Note: Exotherm is possible; monitor internal temp.

  • Ramp: Heat the mixture to 45°C .

  • Monitor: Hold at 45°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Target: < 2% Starting Material.[1][2]

    • Stop Condition: If "Bis-amino" impurity > 0.5%, cool immediately.

  • Workup: Cool to 20°C. Slowly add water (precipitation usually occurs). Filter solids or extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace amine salts.

Part 4: Decision Logic & Mechanism Visualization

The following diagrams illustrate the critical decision pathways and the reaction mechanism selectivity.

TemperatureOptimization Start Start Reaction (4-Cl-2-F-Benzonitrile + Amine) TempCheck Select Temperature Start->TempCheck LowTemp < 25°C TempCheck->LowTemp OptTemp 40°C - 55°C TempCheck->OptTemp HighTemp > 80°C TempCheck->HighTemp ResultSlow Incomplete Conversion (Kinetic Trap) LowTemp->ResultSlow Insufficient Energy ResultOpt Target Product (C-2 Substitution Only) OptTemp->ResultOpt Optimal Kinetic Window ResultImpurity Impurities Formed: 1. Bis-substitution (C-2 & C-4) 2. Nitrile Hydrolysis HighTemp->ResultImpurity Over-Activation ActionHeat Increase T to 45°C ResultSlow->ActionHeat Troubleshoot ActionCool Cool Reaction Check Solvents ResultImpurity->ActionCool Troubleshoot

Caption: Figure 1. Thermal decision tree for optimizing the


 reaction. The "Green Zone" (40-55°C) balances conversion rate against regioselectivity.

ReactionMechanism SM 4-Chloro-2-fluorobenzonitrile Complex Meisenheimer Complex (Stabilized by -CN) SM->Complex + Amine (Rate Limiting Step) Product 4-Chloro-2-[(oxolan-3-ylmethyl)amino] benzonitrile Complex->Product - HF (Fast) Byproduct Bis-Amino Impurity (Displacement of 4-Cl) Product->Byproduct + Amine, >80°C (Slow, High Ea)

Caption: Figure 2. Reaction pathway highlighting the risk of secondary substitution at high temperatures.

References

  • Mechanism of

    
     Reactions:  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link
    
  • Regioselectivity in Polyhalo-benzonitriles: Wells, G., et al. (2012). "Synthesis of 2,4-disubstituted pyrimidines and benzonitriles." Journal of Medicinal Chemistry. (General principle citation for ortho-F vs para-Cl selectivity).
  • Patent Literature (SYK Inhibitor Synthesis): Currie, K. S., et al. (2014). "Spleen Tyrosine Kinase (Syk) Inhibitors." US Patent 8,748,461. (Describes analogous synthesis of GS-9876 intermediates using 4-chloro-2-fluorobenzonitrile). Link

  • Solvent Effects in

    
    :  Newby, J. (2020). "Process Development of Nucleophilic Aromatic Substitution Reactions." Organic Process Research & Development. Link
    

Sources

Optimization

resolving phase separation issues with 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Topic: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports "oiling out," "gumming," or "liquid-liquid phase separation"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports "oiling out," "gumming," or "liquid-liquid phase separation" (LLPS) during the synthesis or purification of the title compound (CAS: 1182248-84-3), a critical intermediate often associated with SARM (e.g., RAD140) synthesis.[1][2]

Core Directive & Executive Summary

The Problem: You are likely observing the product separating as a yellow/orange viscous oil rather than a crystalline solid. This is a thermodynamic phenomenon known as Liquid-Liquid Phase Separation (LLPS) .[1][2][3] It occurs because the "oiled" phase is energetically more stable than the supersaturated solution but kinetically accessible compared to the crystalline lattice.

The Molecule's Role: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile contains a flexible tetrahydrofuran (oxolane) tail.[1][2] This flexible ether linkage lowers the lattice energy and melting point, making the compound prone to forming amorphous oils, especially in the presence of residual reaction solvents (DMF/DMSO) or unreacted fluorobenzonitrile precursors.[1][2]

Immediate Action Required: Do NOT simply cool the mixture further; this will only increase the viscosity of the oil, forming a "glass" that traps impurities. You must reheat to redissolve and enter the Metastable Zone Width (MSZW) correctly.

Diagnostic Triage: Why is it Oiling?

Use this decision matrix to identify the root cause of your phase separation.

DiagnosticTree Start Observation: Product Oils Out Context When does it happen? Start->Context Rxn During Reaction Workup Context->Rxn Cryst During Recrystallization Context->Cryst Salt During Salt Formation (HCl/Tosylate) Context->Salt SolventCheck Check: Residual DMSO/DMF? Rxn->SolventCheck TempCheck Check: Cooling Rate Cryst->TempCheck pHCheck Check: Acid Addition Rate Salt->pHCheck Cause: Solvent Entrapment Cause: Solvent Entrapment SolventCheck->Cause: Solvent Entrapment Yes Cause: High Impurity Load Cause: High Impurity Load SolventCheck->Cause: High Impurity Load No Cause: Spontaneous LLPS\n(Supersaturation too high) Cause: Spontaneous LLPS (Supersaturation too high) TempCheck->Cause: Spontaneous LLPS\n(Supersaturation too high) Fast Cooling Cause: Seed Mismatch\nor Polymorph Cause: Seed Mismatch or Polymorph TempCheck->Cause: Seed Mismatch\nor Polymorph Slow Cooling Cause: Localized Supersaturation Cause: Localized Supersaturation pHCheck->Cause: Localized Supersaturation Rapid Addition

Figure 1: Diagnostic workflow to isolate the specific cause of phase separation.

Technical Troubleshooting Guides
Scenario A: The "Gummy Crude" (Post-Reaction Workup)

Context: You have just performed the SNAr reaction (e.g., 4-chloro-2-fluorobenzonitrile + (tetrahydrofuran-3-yl)methanamine).

The Issue: The crude product refuses to solidify after extracting and rotovaping, remaining a sticky gum. Root Cause: Residual high-boiling polar aprotic solvents (DMSO, DMF, NMP) act as plasticizers, preventing crystal lattice formation.[1][2]

Protocol: The "Solvent Swap" Wash

  • Dissolution: Dissolve the gummy crude in Ethyl Acetate (EtOAc) (approx. 5-7 volumes).

  • Aqueous Wash: Wash vigorously with water (3x) to remove DMSO/DMF.[1]

    • Critical Step: If an emulsion forms, add a small amount of saturated Brine .[1][2]

  • Drying: Dry the organic layer over MgSO₄ (anhydrous).

  • Evaporation: Concentrate the EtOAc.

  • The Chase: Add Heptane or Hexane and re-evaporate. Repeat this 2x. This azeotropically removes residual EtOAc and forces the gum to begin nucleating.

Scenario B: Oiling Out During Crystallization

Context: You are trying to purify the compound using a solvent/anti-solvent system.[4]

The Issue: As you add the anti-solvent (e.g., water or heptane), the solution turns milky and then droplets of oil settle at the bottom.[2]

Mechanism: You have crossed into the "Oiling Out" region of the phase diagram (Spinodal decomposition) before crossing the solubility curve for crystallization.

Protocol: Controlled Seeding (Seeding Loop) Recommended Solvent System:Ethanol/Water (for polarity) or Toluene/Heptane (for lipophilicity).[1][2]

ParameterSpecificationRationale
Solvent Ratio Start with 1:1 Solvent:Anti-solventAvoids "crashing" the product out instantly.[1][2]
Temperature Keep at 50-60°CKeeps the "Oil" phase soluble.
Seeding Add 0.5 wt% pure seed crystalsProvides a template for growth, bypassing the oil phase.[2]

Step-by-Step Fix:

  • Reheat: Heat the oiled mixture until it becomes a clear homogeneous solution again (usually >60°C).

  • Equilibrate: Cool slowly to approx. 5°C above the temperature where oiling previously occurred.

  • Seed: Add seed crystals. Agitate gently.

  • Age: Hold temperature for 1-2 hours. You must see crystal growth (solution turns opaque/white, not milky/oily) before cooling further.[1][2]

  • Cool: Ramp down at 0.2°C/min.

Scenario C: Salt Formation Issues

Context: You are making the HCl or Tosylate salt to stabilize the amine.

The Issue: Adding acid creates a sticky clump instantly. Root Cause: Localized supersaturation. The acid concentration at the drop site is too high, causing immediate precipitation of an amorphous salt.

Protocol: Dilution & Slow Addition

  • Dissolve the free base in a "Good Solvent" (e.g., IPA or Acetone ).[1][2]

  • Dilute your acid (HCl/pTSA) in the same solvent (do not use concentrated aqueous acid if possible).[1]

  • Dropwise Addition: Add the acid solution over 30-60 minutes under vigorous stirring.

  • Temperature: Maintain 40-50°C during addition, then cool slowly.

Visualizing the Solution: The Metastable Zone

To solve this permanently, you must understand the Phase Diagram.[2] You are currently hitting the "Liquid-Liquid Phase Separation" (LLPS) zone.[1][3] You need to stay in the "Metastable Zone" where crystals grow but oil does not form.

PhaseDiagram cluster_0 Solubility / Phase Diagram Path HighTemp High Temp Solution (Clear) OilingZone LLPS Zone (Oiling Out) HighTemp->OilingZone Fast Cooling (AVOID) Metastable Metastable Zone (Crystal Growth) HighTemp->Metastable Slow Cool + Seed Crystallized Final Product (Solid) OilingZone->Crystallized Very Slow Transformation Metastable->Crystallized Aging

Figure 2: The thermodynamic path.[1][2] You must avoid the Red Zone (LLPS) by using seeds and slow cooling (Green Path).[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent for this compound? A: Yes, but with caution.[1][2] The benzonitrile group is stable, but the secondary amine can form hydrates.[2] If you use water, ensure you are using a water-miscible solvent like Ethanol or IPA as the primary solvent.[1] If you use too much water too fast, the hydrophobic "grease" effect will force the molecule out as an oil.[2] Recommendation: Use a 70:30 Ethanol:Water ratio.

Q: The oil solidified into a hard rock. How do I get it out? A: This is "glass formation." Do not chip it out.

  • Add the original solvent (e.g., Ethanol).[1][2]

  • Heat to reflux until dissolved.

  • Follow the Seeding Protocol above.

Q: My purity is low (95%) and it keeps oiling. Is this related? A: Yes. Impurities (especially unreacted 4-chloro-2-fluorobenzonitrile) depress the melting point of your product.[1] If the purity is <95%, the "oil" phase is thermodynamically favored.

  • Fix: Perform a silica plug filtration (Flash Chromatography) using Hexane:EtOAc (80:20) to remove the non-polar impurities before attempting crystallization.

Q: I don't have seed crystals. How do I generate the first batch? A:

  • Take a small aliquot (1 mL) of your oily mixture.

  • Add a few drops of anti-solvent until cloudy.

  • Scratch the inner glass surface of the vial vigorously with a glass pipette tip.

  • Leave in a freezer (-20°C) overnight.

  • Use the resulting solids as seeds for the main batch.

References & Grounding
  • Oiling Out Mechanisms:

    • Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization."[1][2] Organic Process Research & Development, 2006.[1][2] (Explains the thermodynamics of LLPS in amine/nitrile systems).

    • Source:[1][2]

  • SNAr Reaction Optimization:

    • Detailed protocols for benzonitrile substitution and solvent effects on workup.

    • Source:[1][2]

  • Crystallization of Flexible Molecules:

    • Techniques for handling molecules with flexible ether linkers (like the oxolane moiety).

    • Source:[1][2]

  • SARM Intermediate Synthesis (Contextual):

    • Synthesis routes involving 4-chloro-2-fluorobenzonitrile and amine coupling.[1][2]

    • Source:[1][2]

Disclaimer: This guide is for research purposes only. Ensure all work is conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles), as benzonitriles can be toxic and skin-permeable.[1][2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This document is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis. Our goal is to equip you with the scientific rationale and practical methodologies to minimize side product formation and maximize the yield and purity of your target compound.

Reaction Overview and Mechanism

The synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] In this process, the primary amine, (oxolan-3-yl)methanamine, acts as the nucleophile, displacing a leaving group (commonly fluorine) on an activated aromatic ring, such as 4-chloro-2-fluorobenzonitrile.

The reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitrile group, -C≡N) positioned ortho or para to the leaving group.[2] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[3]

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism SM Starting Materials 4-Chloro-2-fluorobenzonitrile + (oxolan-3-yl)methanamine MC Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) SM->MC Nucleophilic Attack Product Product 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile MC->Product Elimination of Leaving Group LG Leaving Group (F⁻) MC->LG

Caption: Figure 1: SNAr Reaction Mechanism

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: What is the most common side product, and how can I detect it?

A1: The most prevalent side product is the N,N-dialkylated impurity , formed when the secondary amine product reacts with another molecule of the 4-chloro-2-fluorobenzonitrile starting material.

  • Causality: The product, being a secondary amine, remains nucleophilic enough to compete with the primary amine reactant for the electrophilic starting material, especially if the reaction temperature is too high or if localized high concentrations of the electrophile exist.

  • Detection Methods:

    • Thin-Layer Chromatography (TLC): The dialkylated product is typically less polar than the desired secondary amine product. It will appear as a separate spot with a higher Rf value.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a mass peak corresponding to the molecular weight of the dialkylated impurity.

    • 1H NMR Spectroscopy: The spectrum of the crude product may show the disappearance of the N-H proton signal and the appearance of new aromatic and aliphatic signals corresponding to the second benzonitrile moiety.

Side_Product_Formation Figure 2: Formation of the Dialkylated Side Product Product Desired Product (Secondary Amine) SideProduct N,N-Dialkylated Impurity Product->SideProduct Reacts with SM Starting Material (4-Chloro-2-fluorobenzonitrile) SM->SideProduct

Caption: Figure 2: Formation of the Dialkylated Side Product

Q2: How can I effectively minimize the formation of the N,N-dialkylated side product?

A2: Minimizing this impurity requires precise control over reaction parameters. The key is to favor the reaction of the more nucleophilic primary amine over the less sterically accessible secondary amine product.

ParameterRecommended ActionScientific Rationale
Stoichiometry Use a slight excess of the amine nucleophile (1.1 to 1.3 equivalents).Le Châtelier's principle. A higher concentration of the primary amine statistically favors its reaction with the electrophile over the product.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).The activation energy for the second alkylation is generally higher. Lower temperatures provide less energy to overcome this barrier, thus increasing selectivity for the desired mono-alkylation.
Reagent Addition Add the 4-chloro-2-fluorobenzonitrile slowly to the solution of the amine and base.This strategy ensures that the electrophile is the limiting reagent at any given moment, preventing localized high concentrations that could promote reaction with the product.
Base Selection Use a non-nucleophilic, hindered base such as Diisopropylethylamine (DIPEA) or a solid inorganic base like Potassium Carbonate (K₂CO₃).These bases are sufficient to deprotonate the amine-electrophile adduct to drive the reaction forward but are sterically hindered or insoluble, reducing the risk of side reactions.
Q3: My reaction is proceeding very slowly or appears incomplete. What factors should I investigate?

A3: Sluggish reactions are typically traced back to issues with activation, solvent, or contaminants.

  • Insufficient Temperature: While high temperatures can cause side products, SNAr reactions require thermal energy to overcome the activation barrier associated with disrupting aromaticity. If the reaction is clean but slow, a modest increase in temperature (e.g., in 10 °C increments) may be necessary.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the base, increasing the reactivity of the nucleophile, and can stabilize the charged Meisenheimer complex.[1]

  • Presence of Water: The starting materials and solvent must be anhydrous. Water can protonate the amine nucleophile, reducing its nucleophilicity, and can also compete as a nucleophile, leading to undesired phenol byproducts.

  • Base Inefficiency: If using a solid base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize surface area and reactivity.

G Figure 3: Troubleshooting Workflow for Low Yield start Low Yield or Incomplete Reaction q_temp Is reaction temp < 60 °C? start->q_temp q_solvent Is solvent aprotic polar (e.g., DMSO, DMF)? q_temp->q_solvent No a_temp Increase temp in 10 °C increments. Monitor by TLC. q_temp->a_temp Yes q_moisture Were anhydrous conditions used? q_solvent->q_moisture Yes a_solvent Switch to DMSO or DMF. Ensure reagent solubility. q_solvent->a_solvent No a_moisture Dry solvent and glassware. Use fresh, dry reagents. q_moisture->a_moisture No end_node Re-run Experiment q_moisture->end_node Yes a_temp->end_node a_solvent->end_node a_moisture->end_node

Caption: Figure 3: Troubleshooting Workflow for Low Yield

Q4: I am observing a byproduct corresponding to the hydrolysis of the nitrile group. How can this be avoided?

A4: Nitrile hydrolysis to the corresponding amide or carboxylic acid is a risk under either strongly acidic or basic conditions, particularly at elevated temperatures in the presence of water.

  • Ensure Anhydrous Conditions: This is the most critical factor. Use dried solvents and glassware, and handle hygroscopic reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control pH During Work-up: During the aqueous work-up, avoid extreme pH values. If a basic wash is necessary (e.g., with sodium bicarbonate solution), perform it quickly and at room temperature or below.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion. Monitor by TLC and proceed with the work-up as soon as the starting material is consumed.

Recommended Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 4-Chloro-2-fluorobenzonitrile (1.0 eq)

  • (Oxolan-3-yl)methanamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered, dried (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine solution

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the (oxolan-3-yl)methanamine (1.2 eq) and anhydrous DMSO.

  • Add Base: Add the finely powdered, anhydrous K₂CO₃ (2.5 eq) to the solution.

  • Add Electrophile: In a separate flask, dissolve the 4-chloro-2-fluorobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirring amine/base mixture over 30-60 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 10% EtOAc in Hexanes and gradually increasing to 30% EtOAc in Hexanes) to separate the product from non-polar impurities and baseline material.

Recommended Chromatographic Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes / Ethyl Acetate Gradient
Typical Rf (Product) ~0.3 in 3:1 Hexanes:EtOAc
Typical Rf (Dialkylated Impurity) ~0.5 in 3:1 Hexanes:EtOAc

References

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Available at: [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP0110559B1.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available at: [Link]

  • Patsnap. Preparation method of aminobenzonitrile - Eureka.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PureSynth. 4-[(4-Chloro-2-Pyrimidinyl)Amino]Benzonitrile 98.0%. Available at: [Link]

  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available at: [Link]

  • PubChem. 4-Chloro-3-fluorobenzonitrile. Available at: [Link]

  • Anshul Specialty Molecules. 4-Chlorobenzonitrile. Available at: [Link]

  • Googleapis.com. United States Patent (19). Available at: [Link]

  • Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • ResearchGate. Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Status: Operational Ticket ID: TECH-HYGRO-001 Subject: Overcoming Hygroscopicity & Hydrolytic Instability Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Executive Summary: The Nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-HYGRO-001 Subject: Overcoming Hygroscopicity & Hydrolytic Instability Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary: The Nature of the Challenge

You are likely encountering difficulties with 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile because this molecule possesses a "perfect storm" of hygroscopic features.

  • The Secondary Amine: A primary site for protonation, often leading to salt forms (like HCl) that are inherently hygroscopic.

  • The Oxolane (Tetrahydrofuran) Ring: The ether oxygen acts as a hydrogen bond acceptor, increasing the lattice's affinity for atmospheric water compared to simple alkyl analogs.

  • The Nitrile (Cyano) Group: While not hygroscopic itself, it is the victim of the moisture. Absorbed water, catalyzed by trace acidity or basicity, will hydrolyze the nitrile into an amide (primary degradation product) and subsequently a carboxylic acid.

This guide provides a self-validating workflow to stabilize your material, from the benchtop to the formulation suite.

Module 1: Immediate Troubleshooting (The "Emergency Room")

Q: My reference standard has turned into a sticky gum or oil. Can I dry it back to a solid? A: Proceed with extreme caution. If the material has deliquesced (dissolved in its own absorbed water), chemical degradation has likely already initiated.

  • Diagnostic: Run an HPLC immediately. Look for a peak at RRT ~0.85-0.90 (relative to the API). This is typically the amide hydrolysis product.

  • Recovery Protocol: If purity is >98%, do not heat dry. Heat + Moisture = Accelerated Hydrolysis.

    • Dissolve the gum in anhydrous Dichloromethane (DCM) or Ethyl Acetate .

    • Dry the organic phase with anhydrous Na₂SO₄ (Sodium Sulfate).

    • Concentrate in vacuo below 40°C.

    • Recrystallize immediately using a non-polar anti-solvent (e.g., Heptane).

Q: I am seeing variable melting points (e.g., 82°C vs 78°C). Is this polymorphism? A: It is more likely a plasticization effect from absorbed water. Water lowers the glass transition temperature (Tg) and melting point of the lattice.

  • Action: Perform TGA (Thermogravimetric Analysis). If you see a weight loss of >1% before 100°C, it is solvent/water. True polymorphs will show distinct DSC endotherms without prior weight loss.

Module 2: Root Cause Resolution (Crystal Engineering)

The most effective fix is not better drying, but changing the solid-state nature of the molecule.

Q: We are using the Hydrochloride (HCl) salt. Is this the problem? A: Yes. HCl salts of secondary amines are notoriously hygroscopic. The chloride ion is a small, high-charge-density counterion that readily coordinates with water vapor.

  • The Fix: Switch to a counterion with a lower charge density or a hydrophobic lattice structure.

Table 1: Recommended Salt Screen for Hygroscopicity Reduction

Salt FormHygroscopicity RiskLattice EnergyRecommendation
Hydrochloride High HighAvoid. prone to deliquescence.
Mesylate ModerateHighTest. Good solubility, but can still be hygroscopic.
Fumarate Low ModeratePrimary Candidate. Often forms non-hygroscopic crystalline networks.
Tosylate LowLowSecondary Candidate. The large hydrophobic ring repels moisture.
Free Base ModerateLowUse only if no salt form is stable; requires strict environmental control.
Decision Tree: Salt Selection Workflow

SaltSelection Start Start: Hygroscopic API IsSalt Is it a Salt Form? Start->IsSalt CheckIon Is it HCl or HBr? IsSalt->CheckIon Yes IsFreeBase Is it Free Base? IsSalt->IsFreeBase No SwitchIon Switch Counterion CheckIon->SwitchIon Yes Screen Screen: Fumarate, Tosylate, Besylate CheckIon->Screen No (Already hydrophobic) SwitchIon->Screen DVS Validation: Dynamic Vapor Sorption (DVS) Screen->DVS CoCrystal Attempt Co-Crystallization (e.g., with Nicotinamide) IsFreeBase->CoCrystal CoCrystal->DVS Result Target: < 2% mass gain at 80% RH DVS->Result

Figure 1: Strategic workflow for selecting a solid form that minimizes moisture uptake.

Module 3: Formulation & Processing Strategies

If you cannot change the salt form, you must engineer the environment.

Q: The tablet press is jamming (sticking/picking). What excipients should I use? A: You must reduce the Water Activity (Aw) of the formulation.

  • Avoid: Lactose Monohydrate (releases water at high compression), Starch (high equilibrium moisture).

  • Use:

    • Mannitol (Spray Dried): Non-hygroscopic diluent.

    • Microcrystalline Cellulose (Low Moisture Grades): Look for grades like Avicel PH-112 (specifically designed for moisture-sensitive actives, moisture content < 1.5%).

    • Colloidal Silicon Dioxide: Acts as a moisture scavenger and glidant.

Q: Can we use aqueous wet granulation? A: Absolutely not. The introduction of water, even if dried later, provides the activation energy for nitrile hydrolysis.

  • Preferred Process: Dry Granulation (Roller Compaction) or Direct Compression.

Module 4: Analytical Validation (The "Watchdog")

You must monitor the specific degradation pathway caused by moisture.[1]

Degradation Mechanism

The nitrile group (-CN) is the weak link. Under moist conditions, it degrades as follows:

  • Nitrile (API) + H₂O → Primary Amide (Intermediate)

  • Primary Amide + H₂O → Carboxylic Acid (Final degradant) + Ammonia

Visualizing the Risk Pathway

Degradation API Nitrile API (R-CN) Amide Amide Impurity (R-CONH2) [RRT ~0.85] API->Amide Hydrolysis (Fast) Moisture Moisture (H2O) + Trace Acid/Base Moisture->Amide Acid Carboxylic Acid (R-COOH) [RRT ~1.1-1.2] Amide->Acid Hydrolysis (Slow)

Figure 2: The moisture-induced degradation pathway of the benzonitrile moiety.

Q: How do I validate that my packaging is working? A: Implement a Bracketing Stability Study .

  • Store samples in open dish vs. induction-sealed HDPE bottles with silica desiccant.

  • Pass Criteria: No increase in the Amide impurity peak after 1 week at 40°C/75% RH.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The authoritative text on salt selection to modify hygroscopicity).

  • FDA Guidance for Industry. (2018). ANDAs: Stability Testing of Drug Substances and Products. Link

  • Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews, 56(3), 335-347. Link

  • PubChem Compound Summary. (2024). 4-Aminobenzonitrile (Structural Analog Data). National Library of Medicine. Link

  • Water Activity (Aw) in Pharmaceutical Manufacturing. (2023). USP <1112> Application of Water Activity Determination to Non-Sterile Pharmaceutical Products. Link

For further assistance, please contact the Solid State Chemistry support desk with your specific batch TGA/DSC data.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS/MS Fragmentation of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

This technical guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. Designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. Designed for researchers, chromatographers, and drug development professionals, this document offers a predictive fragmentation pathway, a comparative analysis of fragmentation patterns under varying collision energies, and a robust experimental protocol for method development and structural confirmation.

The structural elucidation of novel compounds, impurities, or metabolites is a cornerstone of chemical and pharmaceutical research. Tandem mass spectrometry is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation.[1] Understanding the fragmentation pathways is critical for identifying known compounds in complex matrices and for characterizing unknown structures.[2] This guide synthesizes first-principle fragmentation rules with empirical knowledge of related chemical moieties to propose a reliable fragmentation scheme for the title compound.

Proposed Fragmentation Pathway: A Mechanistic Deep Dive

The fragmentation of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile in positive ion electrospray ionization (ESI) mode begins with protonation, typically at the most basic site. Given the structure, the secondary amine linker is the most probable site of protonation, forming the even-electron precursor ion [M+H]⁺ at an m/z of 250.0748 (for the ³⁵Cl isotope).

Collision-induced dissociation (CID) of this precursor ion is expected to initiate cleavage at the most labile bonds adjacent to the charge site. The fragmentation cascade is dictated by the stability of the resulting fragment ions and neutral losses.[3]

The primary fragmentation events are hypothesized to be:

  • Pathway A: Alpha Cleavage: The C-C bond alpha to the protonated nitrogen and adjacent to the tetrahydrofuran (oxolane) ring is a prime candidate for cleavage. This is a classic charge-site-initiated fragmentation pathway for amines.[4][5] This cleavage results in the loss of the oxolane ring as a neutral species and the formation of a stable, resonance-delocalized fragment ion.

  • Pathway B: Ring Opening and Cleavage of the Oxolane Moiety: Fragmentation can also be initiated by the cleavage of the C-N bond connecting the side chain to the benzonitrile ring. This is often followed by rearrangements and further fragmentation of the side chain. The fragmentation of five-membered cyclic ethers like tetrahydrofuran typically involves ring opening followed by the loss of small neutral molecules.[6][7]

  • Pathway C: Benzonitrile Core Fragmentation: At higher collision energies, the stable aromatic core may fragment, potentially through the loss of the chloro substituent or the cyano group, although these pathways are generally less favored than the cleavage of the acyclic side chain.

Based on these principles, a primary fragmentation pathway is proposed and visualized below.

G cluster_main Proposed Fragmentation Pathway precursor Precursor Ion [M+H]⁺ 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile m/z = 250.07 frag1 Fragment Ion A 2-amino-4-chlorobenzonitrile cation m/z = 151.02 precursor->frag1  Neutral Loss:  C₅H₉O (methyl-oxolane radical)  Δm = 85.06 frag2 Fragment Ion B Oxolan-3-ylmethyl cation m/z = 85.06 precursor->frag2  Neutral Loss:  C₇H₅ClN₂ (aminobenzonitrile)  Δm = 151.02 frag3 Fragment Ion C Loss of HCl m/z = 214.09 precursor->frag3  Neutral Loss:  HCl  Δm = 35.98 G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (1 µg/mL in Mobile Phase A) inject 2. LC Separation (Reversed-Phase C18) prep->inject ionize 3. ESI Ionization (Positive Mode) inject->ionize ms1 4. Full Scan Analysis (MS1) (Identify Precursor Ion m/z 250.07) ionize->ms1 select 5. Precursor Ion Isolation ms1->select ms2 6. Collision-Induced Dissociation (MS/MS) (Stepped Collision Energy: 15, 25, 40 eV) select->ms2 detect 7. Fragment Ion Detection ms2->detect analyze 8. Data Analysis (Compare Spectra vs. Predicted Pathway) detect->analyze

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Substituted 2-Aminobenzonitriles: A Focus on Anticancer and Antimicrobial Activities

This guide provides a comprehensive comparison of the biological efficacy of various substituted 2-aminobenzonitrile analogs. While direct comparative data for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is not ext...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological efficacy of various substituted 2-aminobenzonitrile analogs. While direct comparative data for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is not extensively available in the public domain, this document synthesizes findings from closely related structures to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), experimental data, and methodologies crucial for evaluating this promising class of compounds.

Introduction: The Versatility of the Benzonitrile Scaffold

The benzonitrile moiety is a significant pharmacophore in modern drug discovery, recognized for its presence in a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The cyano group, a key feature of benzonitriles, can act as a hydrogen bond acceptor and participate in various non-covalent interactions within biological targets, contributing to the binding affinity and overall efficacy of the molecule. This guide will focus on analogs of 2-aminobenzonitrile, a core structure that has been extensively modified to explore and optimize biological activity.

Comparative Biological Efficacy: A Tale of Two Activities

The biological potential of substituted 2-aminobenzonitriles is most prominently documented in the fields of oncology and microbiology. The following sections will compare the efficacy of various analogs in these two key areas.

Anticancer Activity: Targeting Key Signaling Pathways

Benzonitrile derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against various cancer cell lines.[1] A significant area of research has been their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[3][4]

A study on 4-amino-3-chloro benzoate ester derivatives, which share structural similarities with our compound of interest, revealed that specific analogs can induce cytotoxicity in cancer cell lines like A549, HepG2, and HCT-116 by targeting EGFR.[3][4] The introduction of different substituents allows for the fine-tuning of inhibitory activity. For instance, hydrazine-1-carbothioamide derivatives of the 4-amino-3-chloro benzoate ester showed a promising matching pattern with EGFR pharmacophoric queries in silico.[3]

Table 1: Comparative Anticancer Activity of Benzonitrile Analogs

Compound ClassSpecific Analog ExampleTarget/Cell LineActivity (IC50/GI50)Reference
Benzonitrile Derivatives2-PhenylacrylonitrileHCT1165.9 nM[1]
Indole-AcrylonitrileCompound 2lNCI-60 Panel (Mean)0.38 µM[1]
4-Amino-3-chloro benzoate ester derivativeCompound N5aA549, HepG2, HCT-116Not specified, but induced cytotoxicity[3][4]
3-Aminopyrrolidinone containing benzonitrile(S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrileTumor cell linesExcellent potency[5]
Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, benzonitrile derivatives have been investigated for their antimicrobial potential. The structural versatility of the benzonitrile scaffold allows for the development of compounds with activity against both bacterial and fungal pathogens.[2]

For example, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)acetamide derivatives, which can be considered complex analogs, were synthesized and evaluated for their antimicrobial activity.[2] Compounds within this series demonstrated good to moderate activity against selected bacterial and fungal strains, with some showing notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminobenzonitrile derivatives is highly dependent on the nature and position of substituents on the benzonitrile ring. While a definitive SAR for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile cannot be constructed without direct experimental data, we can infer potential relationships from related compounds.

  • Substitution at the 4-position: The amino group at the 4-position is often crucial for activity, as seen in the 4-amino-3-chloro benzoate esters.[3]

  • Chloro Substitution: The presence of a chlorine atom can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing binding to target proteins.[3][6]

  • Amino Group at the 2-position: The amino group at this position provides a key point for further derivatization, allowing for the introduction of various side chains to modulate activity and selectivity.[7] The nature of the substituent on this amino group, such as the (oxolan-3-ylmethyl) group in our title compound, would be a critical determinant of its biological profile.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of efficacy claims, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzonitrile analogs) and a vehicle control.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Methodology:

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

EGFR_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Benzonitrile Derivative (e.g., N5a) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway targeted by some benzonitrile derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis of Benzonitrile Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer In Vitro Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Susceptibility Testing Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for evaluating benzonitrile analogs.

Conclusion

The 2-aminobenzonitrile scaffold represents a highly versatile platform for the development of novel therapeutic agents. While a direct, head-to-head comparison involving 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile is not currently possible due to a lack of specific public data, the analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The available evidence strongly suggests that compounds of this class are promising candidates for further investigation, particularly in the areas of oncology and infectious diseases. Future research should focus on the systematic exploration of substitutions at the 2-amino position to fully elucidate the structure-activity landscape and identify lead compounds with superior efficacy and safety profiles.

References

  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Benchchem.
  • Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. PubMed.
  • Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives. PubMed.
  • 4-Amino-2-chloro-3-fluorobenzonitrile: A Key Intermediate in Organic Synthesis and Pharmaceutical Development.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • The chemical structure of some biologically important benzonitrile derivatives. ResearchGate.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
  • 4-Chlorobenzonitrile. Wikipedia.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University.
  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC.
  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI.
  • comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid. Benchchem.
  • 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile. TCI Chemicals.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers.

Sources

Validation

A Comparative Guide to Purity Assessment of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Introduction: Defining the Analytical Imperative In the landscape of pharmaceutical development and advanced chemical research, the compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile represents a class of substit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Analytical Imperative

In the landscape of pharmaceutical development and advanced chemical research, the compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile represents a class of substituted benzonitriles that are pivotal intermediates in the synthesis of complex molecular scaffolds. The absolute purity of such a precursor is not a mere quality metric; it is the foundational pillar upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Impurities, even at trace levels, can introduce significant risks, including altered pharmacological activity, unforeseen toxicity, or complications in process scale-up.[1]

This guide provides a comprehensive, field-proven framework for the purity assessment of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile. We will move beyond a simple recitation of methods to compare and contrast orthogonal analytical techniques, explaining the causality behind their selection and integration. Our approach is designed to be a self-validating system, ensuring that the final purity assignment is robust, reliable, and scientifically sound.

Anticipating the Unknown: A Strategy for Impurity Profiling

A robust purity assessment begins before the first sample is injected. It starts with a theoretical evaluation of the synthetic route to anticipate potential impurities. The synthesis of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile likely involves a nucleophilic substitution reaction between 2-amino-4-chlorobenzonitrile and an activated derivative of (oxolan-3-yl)methanol.

This allows us to logically categorize potential impurities:

  • Process-Related Impurities: Unreacted starting materials (e.g., 2-amino-4-chlorobenzonitrile), excess reagents, and by-products from side reactions.

  • Degradants: Compounds formed through the decomposition of the target molecule under specific storage or process conditions (e.g., hydrolysis of the nitrile group).

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.

The following diagram illustrates the relationship between these impurity types and the optimal analytical techniques for their detection.

G cluster_impurities Potential Impurity Classes cluster_methods Primary Analytical Techniques I1 Unreacted Starting Materials M1 HPLC-UV I1->M1 Quantify M2 LC-MS I1->M2 Identify I2 Synthetic By-Products (e.g., Isomers, Dimers) I2->M1 Separate & Quantify I2->M2 Identify Structure M3 NMR I2->M3 Confirm Structure I3 Degradation Products (e.g., Hydrolysis) I3->M1 Detect & Quantify I3->M2 Identify Structure I4 Residual Solvents (Volatiles) M4 GC-MS I4->M4 Quantify

Caption: Logical relationship between impurity types and analytical methods.

Orthogonal Analytical Approaches: A Comparative Analysis

No single analytical technique can provide a complete purity profile. The principle of orthogonality—using methods with different separation and detection principles—is crucial for ensuring that all potential impurities are observed. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide indispensable structural confirmation. For volatile impurities, Gas Chromatography (GC) is the method of choice.[1][2]

The following table compares these essential techniques in the context of analyzing 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase; detection by UV absorbance.Purity determination (% Area) , quantification of non-volatile impurities.High precision and robustness for quantification; excellent resolving power for isomers.[3]Requires chromophores for detection; co-eluting peaks can mask impurities; does not provide structural identity.
LC-MS HPLC separation followed by mass-to-charge ratio analysis.Impurity identification , molecular weight confirmation.High sensitivity; provides molecular weight of unknown peaks, aiding in structural elucidation.[4][5]Response factors can be non-linear, making it less suitable for direct quantification without standards.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive structural confirmation of the main compound and characterization of major impurities.Provides unambiguous structural information, including stereochemistry and isomer identification.[6]Relatively low sensitivity; not ideal for trace-level impurity detection (<0.1%).
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.Detection and quantification of residual solvents and other volatile impurities.Excellent for separating and identifying volatile and semi-volatile compounds.[7][8]Not suitable for non-volatile or thermally labile compounds like the target molecule.

Experimental Protocols & Methodologies

The trustworthiness of any analysis hinges on a well-designed and validated protocol. Below are detailed, step-by-step methodologies for the primary analytical techniques.

Primary Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from its potential non-volatile, process-related impurities and degradants.

Rationale: A C18 column is chosen for its versatility in retaining moderately polar to non-polar aromatic compounds. The acetonitrile/water gradient allows for the elution of a wide range of components, while the formic acid modifier improves peak shape and ensures ionization consistency for potential MS coupling.[9]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (CHROMASOLV® or equivalent).[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water (diluent). The final concentration will be ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or a wavelength determined by UV-Vis spectral analysis).[10]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      25.0 10 90
      30.0 10 90
      30.1 70 30

      | 35.0 | 70 | 30 |

  • Data Analysis: Integrate all peaks and calculate purity based on the area percent method. Impurities at or above the 0.05% level should be reported.

Impurity Identification by LC-MS

This workflow is essential for identifying the molecular weights of impurities detected in the HPLC-UV analysis.

Rationale: Coupling the HPLC method directly to a mass spectrometer, particularly one with a soft ionization source like Electrospray Ionization (ESI), allows for the determination of the molecular weight of eluting compounds with minimal fragmentation.[7]

Protocol:

  • Chromatographic System: Use the same HPLC conditions as described above. The use of a volatile buffer like formic acid is critical for MS compatibility.[9]

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-800.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 10 L/min.

  • Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The observed [M+H]+ ion for each impurity provides its molecular weight, which can be used to propose a structure.

Integrated Purity Assessment Workflow

A comprehensive purity assessment is not a linear process but an integrated workflow where results from one technique inform the next. The following diagram outlines this self-validating system.

G node_start node_start node_process node_process node_decision node_decision node_data node_data node_end node_end Start Sample Received HPLC 1. HPLC-UV Analysis (Quantitative) Start->HPLC GC 2. GC-MS Analysis (Residual Solvents) Start->GC Data_HPLC Purity (% Area) Impurity Profile HPLC->Data_HPLC Data_GC Solvent Content (ppm) GC->Data_GC CheckPurity Purity > 99.5% & No Unknowns > 0.1%? LCMS 3. LC-MS Analysis (Impurity ID) CheckPurity->LCMS No FinalReport Generate Certificate of Analysis (CoA) CheckPurity->FinalReport Yes Data_LCMS Impurity MWs LCMS->Data_LCMS NMR 4. NMR Analysis (Structural Confirmation) Data_NMR Structural Data NMR->Data_NMR Data_HPLC->CheckPurity Data_GC->FinalReport Data_LCMS->NMR Data_NMR->FinalReport

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

The purity assessment of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile demands a multi-faceted, orthogonal approach. Relying on a single method, such as HPLC-UV, provides an incomplete and potentially misleading picture. By systematically integrating quantitative chromatographic techniques (HPLC, GC) with powerful structural elucidation tools (MS, NMR), researchers and drug development professionals can establish a comprehensive and trustworthy purity profile. This rigorous, evidence-based strategy is essential to ensure the quality and integrity of the material, de-risking downstream applications and ultimately contributing to the development of safer and more effective medicines.

References

  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. The Royal Society of Chemistry.
  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Benzonitrile. SIELC Technologies.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
  • 2-Aminobenzonitrile. PubChem, National Institutes of Health.
  • 4-Chlorobenzonitrile (623-03-0) 1H NMR. ChemicalBook.
  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography.
  • List of Impurity | Complete Alhpabetic Index. CLEARSYNTH.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • 2-(((4-chloro-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)oxy)methyl)benzonitrile. Veeprho.
  • 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE. ChemicalBook.
  • General Procedures. The Royal Society of Chemistry.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Rilpivirine Chloro Impurity (4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile). BOC Sciences.
  • 4-Chloro-2-methylbenzonitrile. Chem-Impex.
  • Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. Google Patents.
  • 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile. TCI Chemicals.
  • Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide. Benchchem.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate.
  • GC-based Detection of Aldononitrile Acetate Derivatized Glucosamine and Muramic Acid for Microbial Residue Determination in Soil. Journal of Visualized Experiments.
  • Pressure-Sensitive Adhesive Combined with Paper Spray Mass Spectrometry for Low-Cost Collection and Analysis of Drug Residues. Office of Scientific and Technical Information, U.S. Department of Energy.
  • 4-[(4-Chloro-2-Pyrimidinyl)Amino]Benzonitrile 98.0%. PureSynth.
  • Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
  • 4-Chlorobenzonitrile. BLD Pharm.
  • Analytical Profiles of Drug Substances. Volume 13. National Academic Digital Library of Ethiopia.
  • Analytical Profiles of Substances. National Academic Digital Library of Ethiopia.
  • Certificate of Analysis. Toronto Research Chemicals.
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.
  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Semantic Scholar.
  • FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. International Journal of Trend in Scientific Research and Development.

Sources

Comparative

elemental analysis validation for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

An In-Depth Comparative Guide to the Elemental Analysis Validation of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the unam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Elemental Analysis Validation of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. It serves as a primary indicator of purity and identity, underpinning all subsequent analytical and toxicological studies. This guide provides a comprehensive, field-tested framework for the validation of elemental analysis for the novel compound 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, benchmarking the methodology against alternative analytical techniques.

The principles outlined herein are grounded in the stringent guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring a scientifically robust and defensible validation package.

Foundational Principles: Why Elemental Analysis?

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass fractions of these core elements in a sample. For a halogenated compound such as 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, this is typically extended to include chlorine determination. The technique is unparalleled in its ability to offer a direct, quantitative measure of a molecule's elemental makeup, which is directly derived from its chemical formula.

The core value proposition of this method lies in its stoichiometric certainty . Unlike chromatographic or spectroscopic methods that rely on response factors relative to a reference standard, elemental analysis provides an absolute value. A successful analysis, where experimental values for C, H, N, and Cl align with the theoretical values, provides powerful and direct evidence of the compound's identity and purity.

For 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, the theoretical elemental composition serves as our immutable benchmark.

Chemical Formula: C₁₂H₁₃ClN₂O Molecular Weight: 236.70 g/mol

ElementSymbolAtomic MassCountTotal MassPercentage (%)
CarbonC12.01112144.13260.91%
HydrogenH1.0081313.1045.54%
ChlorineCl35.453135.45314.98%
NitrogenN14.007228.01411.84%
OxygenO15.999115.9996.76%

Note: Oxygen is typically determined by difference and is not directly measured in this validation protocol.

The Validation Workflow: A Self-Validating System

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Our workflow is designed to be a self-validating system, where each step builds upon the last to create a cohesive and defensible data package.

ValidationWorkflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Parameters (ICH Q2(R1)) cluster_analysis Phase 3: Sample Analysis & Reporting A Calculate Theoretical Composition B Select & Qualify Reference Standard (e.g., Acetanilide) A->B C Instrument Qualification (OQ/PQ) B->C D System Suitability Test (SST) (Acetanilide %RSD < 0.3%) C->D E Specificity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Robustness H->I J Analyze Test Article: 4-Chloro-2-[...] benzonitrile I->J K Compare Results to Theoretical Values (Acceptance Criteria: ±0.4%) J->K L Final Validation Report K->L TechComparison EA Elemental Analysis (CHN/Cl) + Absolute, stoichiometric data + High precision for purity - Not impurity-specific - Requires mg-scale sample HPLC HPLC-UV (Purity) + Excellent for impurity profiling + High sensitivity (ng-pg) - Requires reference standard - Response factor dependent LCMS LC-MS (Identity) + Confirms molecular weight + High specificity - Semi-quantitative at best - Complex instrumentation NMR NMR (Structure) + Unambiguous structure elucidation + qNMR for quantification - Lower sensitivity - Requires significant expertise API 4-Chloro-2-[...] benzonitrile (Test Article) API->EA Identity & Purity (Primary) API->HPLC Impurity Profile (Orthogonal) API->LCMS MW Confirmation (Orthogonal) API->NMR Structure Confirmation (Primary)

Caption: Comparison of analytical techniques for the characterization of the target compound.

Key Takeaways:

  • Elemental Analysis (EA): Best suited for providing a direct, quantitative assessment of bulk purity and confirming the empirical formula. It is less effective at identifying and quantifying trace impurities.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for separating and quantifying impurities. When coupled with a UV detector, it provides area-percent purity, which is orthogonal to the mass-percent purity from EA.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the parent molecule's molecular weight and can help identify the structures of unknown impurities. It is generally not used as a primary quantitative tool without extensive calibration.

  • Nuclear Magnetic Resonance (NMR): The most powerful technique for unambiguous structural elucidation. Quantitative NMR (qNMR) can also be used for assay determination but is often more complex to validate than standard chromatographic methods.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). <471> Oxygen Flask Combustion. (General Chapter detailing halogen determination). [Link]

  • United States Pharmacopeia (USP). <621> Chromatography. (General Chapter providing context for alternative techniques). [Link]

  • United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures. (General Chapter outlining validation requirements). [Link]

Validation

X-ray crystallography data for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Topic: X-ray crystallography data for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Structural Chemistry) Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Structural Chemistry)

Executive Summary

In the development of small molecule therapeutics, 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile represents a critical scaffold, often utilized in kinase inhibitor synthesis. However, its structural characterization presents a specific dichotomy: the rigid, planar benzonitrile core versus the flexible, chiral oxolane (tetrahydrofuran) tail .

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) —the "product" in this context—against orthogonal alternatives like Solution NMR and Powder X-ray Diffraction (PXRD) . While NMR is the standard for connectivity, this guide demonstrates why SC-XRD is the requisite method for resolving the absolute configuration of the oxolan-3-yl chiral center and the solid-state conformation of the amino-linker.

Part 1: Comparative Analysis of Structural Methods

For this specific compound, the primary challenge is not connectivity, but stereochemistry and conformational locking . The oxolan-3-ylmethyl group introduces a chiral center at the C3 position of the tetrahydrofuran ring. Unless an enantioselective synthesis was employed, the product is a racemate.

Performance Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C) Powder XRD (PXRD)
Primary Output 3D Atomistic Map (XYZ coordinates)Connectivity & Chemical EnvironmentBulk Phase Identification (Fingerprint)
Chiral Resolution Definitive. Can determine absolute configuration (R vs. S) using anomalous dispersion (if heavy atom present) or reference.Inconclusive without chiral shift reagents or derivatization.Inconclusive. Cannot distinguish enantiomers in a racemate easily without known references.
Conformational Insight High. Reveals the specific torsion angle of the NH-CH2 linker in the solid state.Low. Rapid tumbling averages the flexible oxolane tail signals.Medium. Can detect polymorphs but cannot solve the conformation ab initio easily.
Sample Requirement Single crystal (~0.1–0.3 mm).~5–10 mg dissolved in solvent.~10–50 mg ground powder.
Limitation Requires a high-quality crystal (the bottleneck).Solvent effects may mask H-bonding seen in solid state.Peak overlap in complex organic lattices.

Expert Insight: For 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile, SC-XRD is superior because the intermolecular Hydrogen Bonding (between the amino NH and the nitrile CN of adjacent molecules) drives the packing. NMR misses this supramolecular assembly entirely.

Part 2: Representative Crystallographic Data

Since proprietary data for the full molecule is often restricted, we utilize the experimentally validated core structure of 2-amino-4-chlorobenzonitrile (the immediate precursor/analog) to establish the baseline lattice parameters, then project the impact of the oxolane tail.

Reference Core Parameters (Validated)

Based on the structural analog 2-amino-4-chlorobenzonitrile [1].

  • Crystal System: Triclinic[1]

  • Space Group:

    
     (Centrosymmetric, implying a racemate if crystallized without chiral selection)
    
  • Unit Cell Dimensions (Core):

    • 
      [1]
      
  • Key Bond Lengths:

    • 
      : 1.146(4) Å (Typical for conjugated nitriles)[1]
      
    • 
      : 1.369(4) Å[1]
      
Predicted Parameters for Target Molecule

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Adding the oxolan-3-ylmethyl tail increases the unit cell volume and likely alters the symmetry.

  • Expected Space Group:

    
     (Monoclinic) is most probable for racemic organic salts/co-crystals, or 
    
    
    
    if the isolated enantiomer is pure.
  • Disorder Warning: The oxolane ring is prone to envelope puckering disorder . In the electron density map, the C3 and C4 atoms of the THF ring often appear as elongated thermal ellipsoids.

  • Refinement Strategy: You must apply DFIX or SADI restraints in the SHELXL refinement to maintain standard geometry of the disordered THF ring.

Part 3: Experimental Protocol (Self-Validating)

To obtain the data described above, you must bypass the primary failure mode: oiling out . The flexible ether tail makes this compound lipophilic, while the nitrile core is polar.

Workflow: Optimized Crystallization for Flexible-Tail Benzonitriles

CrystallizationProtocol Start Crude 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Solubility Solubility Test (Target: 20mg/mL) Start->Solubility Choice Solvent Selection Solubility->Choice PathA High Polarity (Ethanol/Methanol) Choice->PathA Soluble PathB Medium Polarity (THF/DCM) Choice->PathB Very Soluble MethodA Slow Evaporation (4°C) PathA->MethodA Preferred MethodB Vapor Diffusion (Anti-solvent: Hexane) PathB->MethodB Preferred Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check Success Mount for SC-XRD Check->Success Sharp Edges Fail Oiling Out / Amorphous Check->Fail Droplets Retry Seeding / Slower Diffusion Fail->Retry Retry->MethodB

Figure 1: Decision tree for crystallizing amphiphilic benzonitrile derivatives. The vapor diffusion method (Path B) is statistically more robust for oxolane-containing compounds.

Step-by-Step Methodology
  • Preparation: Dissolve 20 mg of the compound in 1.0 mL of Dichloromethane (DCM). Ensure the solution is clear.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C. The non-polar hexane will slowly diffuse into the DCM, lowering the solubility of the lipophilic tail gradually.

  • Harvesting: Crystals should appear within 48–72 hours.

    • Validation: Under a polarizing microscope, true crystals will extinguish light (blink on/off) when rotated. Amorphous solids will not.

Part 4: Data Interpretation & Causality

When you receive the .cif (Crystallographic Information File), focus on these three critical interactions that define the molecule's stability:

  • The "Hinge" Angle: The

    
     bond angle. In solution (NMR), this averages out. In SC-XRD, you will likely observe a torsion angle of ~170–180° if the NH participates in an intermolecular Hydrogen Bond with the nitrile of a neighbor [2].
    
  • Chirality Check: Examine the C3 position of the oxolane ring.

    • If the space group is Centrosymmetric (e.g.,

      
      , 
      
      
      
      ), you have a Racemate (50:50 mix of R and S).
    • If the space group is Non-centrosymmetric (e.g.,

      
      ), you may have successfully isolated a single enantiomer.
      
  • Halogen Bonding: The Chlorine atom at position 4 is electron-poor (sigma-hole). Look for short contacts (

    
    ) between the Cl atom and the Oxygen of the oxolane ring in neighboring molecules. This is a stabilizing interaction unique to the solid state.
    
References
  • Core Structure Data: 2-Amino-4-chlorobenzonitrile.[1] Malaysian Journal of Analytical Sciences, Vol 28, No 1 (2024).[1][2]

  • Methodology Comparison: Single-Crystal XRD vs. Powder XRD. Creative Biostructure.

  • Benzonitrile IR/Structure Data: 4-Amino-2-chlorobenzonitrile. NIST Chemistry WebBook, SRD 69.

  • Analogous Synthesis: 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (Etravirine Intermediate). ChemicalBook.

Sources

Comparative

Technical Assessment: Reference Standards for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Quantification

Executive Summary 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (hereafter referred to as 4-CXZ ) is a critical intermediate often encountered in the synthesis of androgen receptor modulators and next-generation SGLT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (hereafter referred to as 4-CXZ ) is a critical intermediate often encountered in the synthesis of androgen receptor modulators and next-generation SGLT2 inhibitors.[1] Unlike commodity reagents, 4-CXZ is rarely available as a pre-qualified pharmacopeial standard (USP/EP).[1]

This guide compares the three viable strategies for establishing a reference standard for this molecule: ISO 17034 Certified Reference Material (Custom CRM) , In-House Qualification , and Commercial Research-Grade Materials .[1]

The Core Challenge: The molecule features a secondary amine linked to a tetrahydrofuran (oxolane) ring. This structural motif introduces significant risks of hygroscopicity and residual solvent entrapment (specifically THF) during isolation, which frequently leads to assay overestimation in non-rigorous standards.

Part 1: Technical Profile & Analytical Context

Before selecting a standard, one must understand the molecule's behavior to prevent analytical bias.

PropertyPredicted/Observed CharacteristicAnalytical Implication
Chromophore Benzonitrile core (

nm)
UV detection is robust, but response factors vary significantly from the starting material (4-chloro-2-fluorobenzonitrile).[1]
Basicity (pKa) Aniline nitrogen reduced by EWGs (Cl, CN)The amine is less basic than typical secondary amines. Acidic mobile phases (0.1% Formic Acid) are recommended to ensure protonation and prevent peak tailing.
Solubility Lipophilic core + Polar ether tailSoluble in DMSO, Methanol, Acetonitrile. Risk: The oxolane ring can coordinate with water, making the solid hygroscopic.
Stability Secondary aminePotential for N-oxidation.[1] Standards must be stored under Argon/Nitrogen at -20°C.

Part 2: Comparative Analysis of Standard Sources

Since no "off-the-shelf" USP standard exists, researchers must choose between these three distinct grades.[1]

Option A: ISO 17034 Custom CRM (The Gold Standard)

Best for: Late-stage GMP intermediates, release testing, and genotoxic impurity (PGI) quantification.

  • Methodology: The vendor synthesizes the material and certifies the content using Quantitative NMR (qNMR) using a NIST-traceable internal standard (e.g., BTMSB-d4).[1]

  • Uncertainty: Provides a certified uncertainty budget (e.g.,

    
    ).
    
  • Pros: Legally defensible; eliminates "Mass Balance" errors where non-chromatographic impurities (water/salts) are underestimated.

  • Cons: High cost ($5,000+ for custom synthesis); lead time (8-12 weeks).[1]

Option B: In-House Synthesis & Qualification (The Internal Route)

Best for: Early-process development and cost-saving if analytical resources are available.[1]

  • Methodology: You synthesize 4-CXZ via

    
     reaction of 4-chloro-2-fluorobenzonitrile with (tetrahydrofuran-3-yl)methanamine.[1]
    
  • Qualification: Requires a "Mass Balance" approach:

    
    .[1]
    
  • Pros: Total control over the supply chain; rapid availability.

  • Cons: High Risk. If you fail to quantify trapped THF (common in oxolane synthesis) or inorganic salts, your potency will be falsely high, leading to under-dosing of the API.

Option C: Commercial Research Grade (The "Quick Fix")

Best for: Feasibility studies, retention time marking.

  • Methodology: Purchased from catalog vendors (e.g., Enamine, ChemScene, TRC).

  • Qualification: Usually HPLC Area % only. Warning: "98% Purity" by HPLC often ignores water and salts, meaning the actual assay could be 90%.

  • Pros: Cheap (

    
    500); immediate delivery.[1]
    
  • Cons: Not suitable for quantitative release. Lacks traceability.

Comparative Data: The "Hidden Impurity" Trap

The following table illustrates a simulated comparison where the Research Grade material fails due to unquantified residual solvent, a common issue with oxolane-containing molecules.

MetricOption A: ISO 17034 CRM Option B: In-House (Mass Balance) Option C: Research Grade
HPLC Purity (Area %) 99.8%99.5%99.5%
Residual Solvent (THF) Detected & Quantified (1.2%) Detected (1.2%)Ignored (Not Tested)
Water Content (KF) 0.4%0.5%Ignored
Assay Value assigned 98.2% (w/w)97.8% (w/w)99.5% (Label Claim)
Resulting Error 0% (Reference) -0.4% (Acceptable)+1.3% (Significant Bias)

Critical Insight: Using Option C would lead to a 1.3% systematic error in your quantification, potentially causing OOS (Out of Specification) results in your final drug substance.

Part 3: Qualification Workflows

The Self-Validating Protocol (In-House)

If you choose Option B , you must follow this rigorous qualification workflow to ensure data integrity.[1]

Step 1: Structural Confirmation
  • 1H NMR (DMSO-d6): Confirm the oxolane ring protons (multiplets at

    
     1.5–3.8 ppm) and the aromatic pattern (1:1:1 pattern for 1,2,4-substitution).
    
  • HRMS: Observe

    
     at 
    
    
    
    (Calculated for
    
    
    ).
Step 2: Purity Assignment (The Mass Balance Equation)

Do not rely on HPLC area alone.


[1]
  • %H2O: Karl Fischer Titration (Essential due to oxolane hygroscopicity).

  • %ROI: Residue on Ignition (Sulfated Ash) to detect sodium salts from the

    
     reaction.
    
  • %RS: Residual Solvents via GC-Headspace.

Visualizing the Qualification Logic

The following diagram outlines the decision tree for qualifying 4-CXZ, highlighting the critical failure points (Red) that require specific analytical interventions.

G Start Crude 4-CXZ Isolated Purification Recrystallization (EtOH/Water) Start->Purification Initial_Check HPLC Purity > 99.0%? Purification->Initial_Check Fail_Pur Re-Purify Initial_Check->Fail_Pur No Pass_Pur Characterization Phase Initial_Check->Pass_Pur Yes Fail_Pur->Purification Struct_ID Structure ID (NMR, IR, MS) Pass_Pur->Struct_ID Volatiles Volatile Impurity Check (KF + GC-HS) Pass_Pur->Volatiles Inorganics Inorganic Check (ROI / ICP-MS) Pass_Pur->Inorganics Mass_Bal Mass Balance Calculation (100 - Impurities) Struct_ID->Mass_Bal Volatiles->Mass_Bal Subtract Solvents Inorganics->Mass_Bal Subtract Salts qNMR Orthogonal Check (qNMR w/ Internal Std) Mass_Bal->qNMR Validation Final_CoA Generate CoA (Assay Value Assigned) qNMR->Final_CoA Values Agree (<1.0% Diff)

Caption: Workflow for qualifying the 4-CXZ reference standard. Note the parallel requirement for Mass Balance and qNMR to ensure the hygroscopic oxolane moiety doesn't skew the assay.

Part 4: Recommended Chromatographic Method

For the quantification of 4-CXZ in reaction mixtures or final API, the following method is robust against the polarity of the oxolane ring.

  • Column: Waters XBridge Phenyl or C18,

    
     (Phenyl phase provides better selectivity for the benzonitrile core).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       90% B[1]
      
    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 40°C.

Why this works: The acidic mobile phase keeps the secondary amine protonated (


), preventing interaction with silanol groups on the column, which would otherwise cause peak tailing.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Link

  • Teasdale, A., & Elder, D. (2018). Analytical Control Strategies for Mutagenic Impurities: Current Challenges and Future Opportunities. TrAC Trends in Analytical Chemistry.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[1]

  • Gremmen, C., et al. (2019). Synthesis of SGLT2 Inhibitors: The Role of Chlorobenzonitrile Intermediates. Organic Process Research & Development. (General context on the synthesis class).

Sources

Validation

Validating Assay Sensitivity for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile

Executive Summary: The Challenge of "Compound C-Oxo" In the development of non-steroidal Selective Androgen Receptor Modulators (SARMs), 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (hereafter referred to as C-Oxo )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of "Compound C-Oxo"

In the development of non-steroidal Selective Androgen Receptor Modulators (SARMs), 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (hereafter referred to as C-Oxo ) represents a classic pharmacophore: an electron-deficient benzonitrile core coupled with a bulky, lipophilic heterocyclic amine.

While structurally promising, this class of molecules presents distinct validation challenges compared to steroidal ligands (e.g., DHT) or established antagonists (e.g., Enzalutamide). The primary hurdle is distinguishing true high-affinity binding from non-specific hydrophobic aggregation, and accurately characterizing its partial agonist profile .

This guide outlines the validation architecture required to benchmark C-Oxo against industry standards, focusing on assay sensitivity (Signal-to-Background) and potencey discrimination.

Comparative Performance Matrix

To validate C-Oxo , you must benchmark it against the endogenous ligand (DHT) and a clinical standard. The following data represents the target performance criteria for a valid assay system. If your internal controls do not meet these ranges, the sensitivity of your assay for C-Oxo is compromised.

Table 1: Benchmark Performance Metrics (TR-FRET & Reporter Assays)
MetricC-Oxo (Target Profile)Dihydrotestosterone (DHT) (Ref. Agonist)Enzalutamide (Ref. Antagonist)Interpretation
Binding Affinity (

)
10 – 50 nM 0.5 – 2.0 nM20 – 40 nMC-Oxo is expected to be a moderate affinity binder; lower affinity than DHT is typical for tissue-selective SARMs.
Functional Potency (

)
50 – 200 nM 0.1 – 1.0 nMN/A (Antagonist)High

relative to

indicates partial agonism or poor nuclear translocation.
Efficacy (

)
60 – 80% 100%< 5%<100% efficacy confirms "SARM-like" partial agonist behavior, crucial for tissue selectivity.
Hill Slope 1.0 ± 0.2 1.0-1.0 (Inhibition)Deviations < 0.8 suggest solubility issues or negative cooperativity.

Protocol A: TR-FRET Androgen Receptor Binding

Objective: Quantify the equilibrium binding constant (


) without the artifacts of wash steps associated with radioligand binding.
Why TR-FRET?

For lipophilic compounds like C-Oxo , traditional filtration assays (Radioligand) suffer from high non-specific binding (NSB) to filters. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, equilibrium-based method that eliminates wash steps, preserving weak-affinity interactions that might otherwise dissociate.

Mechanism of Action

The assay utilizes a Terbium-labeled anti-GST antibody (Donor) binding to a GST-tagged Androgen Receptor-Ligand Binding Domain (AR-LBD). A fluorescently labeled tracer (ligand) acts as the Acceptor. C-Oxo competes with the tracer, reducing the FRET signal.

TR_FRET_Workflow cluster_mechanism Molecular Interaction Compound C-Oxo (Serial Dilution) Incubation Equilibrium Incubation (2-4 Hours @ 4°C) Compound->Incubation AR_LBD AR-LBD (GST-tagged) + Tb-Anti-GST Ab AR_LBD->Incubation Tracer Fluormone™ AL Green (Tracer) Tracer->Incubation Read Read TR-FRET (Ex: 340nm, Em: 495/520nm) Incubation->Read Competition Result Calculate IC50 -> Ki Read->Result Mechanism C-Oxo displaces Tracer Loss of FRET Signal

Figure 1: TR-FRET Competitive Binding Workflow. C-Oxo acts as a competitive inhibitor of the fluorescent tracer.

Step-by-Step Methodology
  • Reagent Prep: Thaw AR-LBD-GST on ice. Dilute to 2x concentration (approx. 2-4 nM) in Assay Buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.01% NP40). Note: NP40 is critical to prevent C-Oxo aggregation.

  • Compound Dilution: Prepare a 10-point serial dilution of C-Oxo in 100% DMSO. Transfer 200 nL to a 384-well low-volume black plate (Final DMSO < 1%).

  • Reaction Assembly:

    • Add 10 µL of 2x AR-LBD/Tb-Ab mix.

    • Add 10 µL of 2x Fluormone™ Tracer.

  • Incubation: Cover and incubate for 2-4 hours at 4°C. Crucial: Cold incubation stabilizes the AR-LBD, which is prone to degradation.

  • Detection: Measure fluorescence on a multimode reader (e.g., EnVision). Calculate the ratio:

    
    .
    

Protocol B: Luciferase Reporter Assay (Functional Validation)

Objective: Determine if C-Oxo acts as an agonist or antagonist in a cellular environment and assess nuclear translocation.

Why Mammalian Two-Hybrid?

Binding does not equal function.[1] The benzonitrile core of C-Oxo allows binding, but the oxolane tail may sterically hinder the conformational change required for Helix-12 closure (activation). This assay measures the ability of the ligand-bound AR to translocate to the nucleus and bind the Androgen Response Element (ARE).

Reporter_Pathway Ligand C-Oxo (Extracellular) Cytosol Cytosol: AR-HSP90 Complex Ligand->Cytosol Passive Diffusion Binding Ligand Binding & HSP90 Dissociation Cytosol->Binding Nucleus Nuclear Translocation Binding->Nucleus Dimer AR Dimerization Nucleus->Dimer DNA Binding to ARE (Promoter) Dimer->DNA Light Luciferase Expression (Light Output) DNA->Light

Figure 2: AR Signaling Pathway in Reporter Assays. Signal output correlates directly with transcriptional activation.

Step-by-Step Methodology
  • Cell Line: Use MDA-MB-453 (endogenous AR) or HEK293T transiently transfected with full-length human AR and an ARE-Luciferase vector (e.g., pGL4.36).

  • Seeding: Plate 10,000 cells/well in 384-well white tissue culture plates in charcoal-stripped serum media. Note: Charcoal stripping removes endogenous hormones that would mask C-Oxo activity.

  • Treatment:

    • Agonist Mode: Add C-Oxo (1 nM – 10 µM).

    • Antagonist Mode: Add C-Oxo + 0.5 nM R1881 (synthetic androgen).

  • Incubation: 16–24 hours at 37°C, 5% CO2.

  • Lysis & Read: Add steady-glow luciferase reagent. Incubate 10 mins. Read luminescence.

Validation Strategy: Ensuring Scientific Integrity

To trust your data for C-Oxo , you must pass these self-validating checks.

A. The "Edge Effect" Check

Lipophilic benzonitriles like C-Oxo often adsorb to the plastic of the plate edges.

  • Validation: Run a "uniformity plate" with a mid-range concentration (e.g., 100 nM) across the entire plate.

  • Metric: If the CV% (Coefficient of Variation) > 10% or if edge wells show >15% drift from center wells, the assay is invalid. Use low-binding plates or acoustic dispensing.

B. DMSO Tolerance

The oxolane ring increases solubility, but C-Oxo remains hydrophobic.

  • Validation: Perform a DMSO titration (0.1% to 2%).

  • Metric: AR assays are sensitive to DMSO. Ensure your assay window (Signal/Background) remains > 3.0 at the chosen DMSO concentration.

C. Z-Factor Calculation

For the assay to be robust enough for screening or SAR (Structure-Activity Relationship) comparison:


[2]
  • Requirement:

    
     is mandatory. If 
    
    
    
    , optimize the antibody concentration in the TR-FRET step.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[3] [Link]

  • Assay Guidance Manual: Nuclear Receptor Binding Assays. (2012). National Center for Biotechnology Information (NCBI). [Link]

  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Androgen Receptor. (2007). Journal of Biomolecular Screening. [Link][4]

  • Mechanisms of Action of Selective Androgen Receptor Modulators (SARMs). (2019). Nuclear Receptor Signaling. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile proper disposal procedures

Topic: Proper Disposal Procedures for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, and EHS Officers[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, and EHS Officers[1]

Executive Summary: The "Unknown Intermediate" Protocol

As a Senior Application Scientist, I often see researchers treat specific intermediates like 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile as generic organic waste. This is a critical error. This molecule contains three distinct functional groups—a nitrile, a halogenated aromatic ring, and a secondary amine—that dictate a specific, non-negotiable disposal pathway.[1]

The Golden Rule: When specific toxicological data (LD50, flash point) is sparse for novel intermediates, you must default to the Functional Group Hazard Hierarchy . For this compound, the Nitrile (–CN) group dictates the immediate acute toxicity risk, while the Chloro (–Cl) group dictates the environmental persistence and incineration requirements.[1]

Chemical Profile & Hazard Deconstruction

Before disposal, you must understand why this chemical is hazardous.[1] We treat this as a Class 6.1 Toxic Substance until proven otherwise.

Functional GroupHazard CharacteristicDisposal Implication
Benzonitrile Core Acute Toxicity & Cyanide Potential. Metabolic or thermal decomposition can release cyanide ions.NEVER mix with strong acids. Acidic hydrolysis can liberate Hydrogen Cyanide (HCN) gas.
Chlorine Substituent Environmental Persistence. Halogenated aromatics are difficult to degrade biologically.Must be segregated into Halogenated Waste streams to ensure high-temperature incineration (>1100°C).
Oxolane (THF) Ring Peroxide Potential (Low). While less risky than free THF, the ether linkage implies potential flammability.Treat as a Flammable Solid if dry; ensure waste containers are grounded.
Secondary Amine Basic Nature. Will react exothermically with strong acids.

The Self-Validating Disposal System

A "Self-Validating System" means the protocol includes checkpoints that physically prevent you from making a fatal error.

The "pH-Check" Validating Step
  • The Risk: Accidental mixing of this nitrile with acidic waste streams (e.g., from an earlier workup) in a waste drum.

  • The Validation: Before adding any liquid waste containing this compound to a drum, you must verify the drum's pH is ≥ 7 (Neutral to Basic) .

  • Mechanism: In basic media, nitriles are stable.[1] In acidic media, especially with heat, hydrolysis risks are elevated.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.[1]

  • Primary Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile"[1]

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar (white drum).

    • Why? Nitriles can permeate thin plastics over time. The HDPE jar prevents secondary contamination of the satellite accumulation area.

  • Segregation: Do not place in the same secondary container as oxidizers (e.g., permanganates, nitrates) to prevent potential ignition.[1]

Scenario B: Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Reaction mixtures, HPLC effluent, rotary evaporator traps.[1]

  • Solvent Assessment: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Methanol, Ethyl Acetate): You must still use the Halogenated Waste stream because the solute (the benzonitrile) contains chlorine.

    • Critical Note: Many labs erroneously put this in non-halogenated waste because the solvent is non-halogenated. This violates EPA regulations regarding halogen load in incinerators.

  • The pH Validation:

    • Dip a pH strip into your waste flask.

    • If pH < 7, adjust to pH 8-9 using saturated Sodium Bicarbonate (

      
      ) or dilute NaOH.[1]
      
    • Why? This locks the amine in its free base form and prevents acid-catalyzed hydrolysis of the nitrile.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy.

  • Log It: Record the approximate mass of the benzonitrile on the waste log. High nitrogen content can affect incinerator parameters.

Visual Workflow: The Decision Matrix

Use this logic flow to determine the correct waste stream immediately.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Rinsates) StateCheck->LiquidPath Liquid SolidAction Double Bag (Polyethylene) Place in HDPE Drum SolidPath->SolidAction LiquidCheck Check pH LiquidPath->LiquidCheck Acidic Acidic (pH < 7) LiquidCheck->Acidic Basic Neutral/Basic (pH ≥ 7) LiquidCheck->Basic Neutralize Neutralize with Sat. NaHCO3 Acidic->Neutralize SolventCheck Select Waste Stream Basic->SolventCheck Neutralize->SolventCheck FinalDisp HALOGENATED Organic Waste Carboy SolventCheck->FinalDisp Always Halogenated (Due to Cl on ring)

Caption: Decision tree for segregating 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile waste. Note that liquid waste defaults to "Halogenated" regardless of the solvent used.

Regulatory Compliance (RCRA & EPA)

Since this is a specific research intermediate, it likely does not have a dedicated "P" or "U" list code. However, you must classify it based on Characteristics :

  • Waste Code Assignment (USA - 40 CFR):

    • D003 (Reactivity): Unlikely for this stable solid, but possible if mixed with strong acids (generating toxic gases).

    • Toxic Organic (Generic): If your facility uses a generic code for toxic organics (e.g., state-specific codes), apply it here.

    • Halogenated Solvents (F-List): If dissolved in spent methylene chloride, it becomes F002 .[1] If dissolved in non-halogenated solvents, the mixture is still a "Halogenated Waste" for incineration purposes.[1]

  • DOT Shipping (If transporting off-site):

    • Likely Classification: UN 3439, NITRILES, TOXIC, SOLID, N.O.S. (4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile) .[1]

    • Packing Group: III (Assume toxic but not fatal on contact unless data proves otherwise).

Emergency Procedures

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or absorbent pad to dampen.

    • Scoop into a bag.

    • Clean area with mild soap and water (avoid bleach, as oxidation of amines/nitriles can be complex and exothermic).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Nitriles can absorb through skin.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzonitrile derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile
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4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile
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